Isoquinoline N-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-oxidoisoquinolin-2-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIAABRFQASVSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=[N+](C=CC2=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165282 | |
| Record name | Isoquinolin-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1532-72-5 | |
| Record name | Isoquinoline N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1532-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinolin-N-oxide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoquinoline N-oxide | |
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| Record name | Isoquinolin-N-oxide | |
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| Record name | Isoquinolin-N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.766 | |
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Foundational & Exploratory
Synthesis of Isoquinoline N-Oxide from Isoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of isoquinoline (B145761) N-oxide from isoquinoline, a foundational reaction in medicinal chemistry and organic synthesis. Isoquinoline N-oxides are crucial intermediates, serving as precursors for a variety of functionalized isoquinoline derivatives and possessing unique biological activities.[1] This document details the most prevalent synthetic methodologies, presents quantitative data for reaction optimization, and offers detailed experimental protocols.
Introduction to Isoquinoline N-Oxide Synthesis
The conversion of isoquinoline to its corresponding N-oxide is a fundamental transformation that activates the isoquinoline ring system for further functionalization. The N-oxide group can act as a directing group in subsequent reactions and can be a key pharmacophore in biologically active molecules.[1] The most direct and conventional method for this synthesis is the N-oxidation of the isoquinoline nitrogen atom using an oxidizing agent.[2] While various modern synthetic routes to substituted isoquinoline N-oxides exist, starting from precursors like ketoximes, the direct oxidation of isoquinoline remains a straightforward and widely used approach.[2][3][4][5][6]
Core Synthetic Methodology: Direct Oxidation
The primary method for synthesizing this compound from isoquinoline is through direct oxidation. This approach is valued for its simplicity and efficiency. The most common class of reagents for this transformation are peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a prominent and effective choice.[1] The reaction proceeds under mild conditions and generally provides high yields of the desired product.[1]
Reaction Workflow
The logical flow of the direct oxidation of isoquinoline is depicted below. The process involves the reaction of the isoquinoline substrate with an oxidizing agent in a suitable solvent, followed by work-up and purification to isolate the this compound product.
Caption: General workflow for the synthesis of this compound via direct oxidation.
Quantitative Data Summary
The efficiency of the direct N-oxidation of isoquinoline can be influenced by the choice of oxidant, solvent, and reaction conditions. The following table summarizes quantitative data from representative protocols.
| Oxidizing Agent | Solvent(s) | Stoichiometry (Oxidant) | Temperature | Time (h) | Yield (%) | Reference |
| m-CPBA (70-77%) | Dichloromethane (B109758) (DCM) | 1.0 - 1.2 equiv. | Room Temp. | 24 - 48 | High | [1] |
| Hydrogen Peroxide | Acetic Acid | Not specified | 70 - 80 °C | 3 | Not specified | Generic Method |
| Peracetic Acid | Ethyl Acetate | Not specified | 25 - 30 °C | Not specified | >95 | Generic Method |
Detailed Experimental Protocols
This section provides a detailed experimental procedure for the synthesis of this compound using the widely adopted m-CPBA oxidation method.[1]
Method 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is recognized for its reliability, mild reaction conditions, and high product yields.[1]
Materials and Reagents:
-
Isoquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/methanol (B129727) mixture)
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for m-CPBA oxidation of isoquinoline.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the isoquinoline substrate (1.0 equivalent) in a suitable chlorinated solvent, such as dichloromethane (DCM), to a concentration of approximately 0.1-0.2 M.[1]
-
Reagent Addition: To the stirred solution at room temperature, add m-CPBA (typically 70-77% purity, 1.0-1.2 equivalents) portion-wise. An ice bath can be used to manage any initial exotherm.[1]
-
Reaction: Allow the reaction mixture to stir at room temperature.[1]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 24-48 hours.[1]
-
Work-up:
-
Upon completion, quench the excess peroxide by adding saturated aqueous sodium sulfite solution and stirring for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography, typically using a gradient of methanol in ethyl acetate, to afford the pure this compound.
Conclusion
The synthesis of this compound from isoquinoline via direct oxidation is a robust and fundamental procedure for professionals in drug development and chemical research. The use of m-CPBA provides a reliable method with high yields under mild conditions. This guide offers the necessary data, protocols, and workflow visualizations to successfully implement this key synthetic transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Facile synthesis of isoquinolines and isoquinoline N -oxides via a copper-catalyzed intramolecular cyclization in water - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06097C [pubs.rsc.org]
An In-depth Technical Guide to Isoquinoline N-oxide: Physicochemical Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoquinoline (B145761) N-oxide, a heterocyclic aromatic compound, serves as a versatile intermediate in organic synthesis and holds significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the core physical and chemical properties of isoquinoline N-oxide, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and biological significance. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and reaction mechanisms are visualized using diagrams to facilitate understanding.
Physicochemical Properties
This compound is typically a white to off-white crystalline solid at room temperature.[1] Its fundamental physicochemical properties are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₉H₇NO | [2] |
| Molecular Weight | 145.16 g/mol | [2] |
| Appearance | Light brownish crystals | [1] |
| Melting Point | 103-105 °C | |
| Boiling Point | Not available | |
| pKa | Not available | [2] |
| Solubility | Soluble in methanol (B129727) and water. |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Peaks and Assignments | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.78 (d, J=8.8 Hz, 1H), 8.15 (d, J=6.0 Hz, 1H), 7.79 (d, J=8.1 Hz, 1H), 7.72-7.60 (m, 3H), 7.28 (dd, J=8.5, 6.2 Hz, 1H) | [3] |
| ¹³C NMR (CDCl₃) | δ (ppm): 141.5, 135.6, 130.5 (2C), 128.7, 128.1, 126.1, 120.9, 119.7 | [3] |
| Infrared (IR) (KBr disc) | Key absorptions related to N-O stretching and bending, and aromatic C-H and C=C vibrations. Specific peak assignments require further analysis of the spectrum. | [4] |
| UV-Vis | Absorption maxima are observed, but specific λmax and molar absorptivity values require experimental determination. | [1] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 145. Characteristic fragmentation includes the loss of an oxygen atom ([M-O]⁺) and other fragments. | [5] |
Synthesis and Characterization
The most common method for the preparation of this compound is the direct oxidation of isoquinoline. Several oxidizing agents can be employed, with meta-chloroperoxybenzoic acid (mCPBA) being a widely used reagent.[1]
Experimental Protocol: Synthesis of this compound via Oxidation
This protocol describes the synthesis of this compound from isoquinoline using mCPBA.
Materials:
-
Isoquinoline
-
meta-Chloroperoxybenzoic acid (mCPBA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EA)
-
Methanol (MeOH)
Procedure:
-
Dissolve isoquinoline (1 equivalent) in dichloromethane (CH₂Cl₂).
-
Slowly add a solution of mCPBA (1.1 equivalents) in CH₂Cl₂ to the isoquinoline solution at room temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution to neutralize the excess mCPBA.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and methanol as the eluent.[3]
Logical Workflow for Synthesis and Purification:
Characterization
The synthesized this compound can be characterized using various spectroscopic techniques as detailed in Table 2. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).
Chemical Reactivity
The N-oxide functional group significantly influences the reactivity of the isoquinoline ring system. It activates the positions ortho and para to the nitrogen atom towards nucleophilic attack and facilitates certain cycloaddition reactions.
Nucleophilic Substitution
The presence of the N-oxide makes the C1 and C3 positions of the isoquinoline ring susceptible to nucleophilic attack.
Cycloaddition Reactions
This compound can participate as a 1,3-dipole in cycloaddition reactions with various dipolarophiles.
Rearrangement Reactions
Under certain conditions, such as treatment with acetic anhydride, this compound can undergo rearrangement reactions.[6]
Reaction Scheme: Reactivity of this compound
References
An In-depth Technical Guide to the Structure and Bonding of Isoquinoline N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, bonding characteristics, and key experimental data of isoquinoline (B145761) N-oxide. The information presented is intended to support research and development activities in medicinal chemistry and materials science where this heterocyclic compound is of interest.
Molecular Structure and Bonding
Isoquinoline N-oxide (C₉H₇NO) is an aromatic heterocyclic compound derived from isoquinoline through the oxidation of its nitrogen atom. This N-oxidation significantly alters the electronic distribution within the molecule, influencing its reactivity and physical properties.
The structure is characterized by a fused benzene (B151609) and pyridine (B92270) N-oxide ring system. The N-O bond is a prominent feature, exhibiting a polar covalent character with a partial positive charge on the nitrogen and a partial negative charge on the oxygen. This bond introduces a dipole moment and influences the aromaticity and reactivity of the heterocyclic ring.
Crystallographic Data
Table 1: Typical Bond Lengths in this compound Derivatives
| Bond | Typical Length (Å) | Notes |
| N-O | 1.24 - 1.28 | Shorter than a typical N-O single bond, indicating some double bond character. |
| C-N | 1.35 - 1.39 | Consistent with aromatic C-N bonds. |
| C-C (pyridine ring) | 1.37 - 1.41 | Typical aromatic C-C bond lengths. |
| C-C (benzene ring) | 1.38 - 1.42 | Typical aromatic C-C bond lengths. |
Table 2: Typical Bond Angles in this compound Derivatives
| Angle | Typical Angle (°) | Notes |
| C-N-C | 118 - 122 | Consistent with sp² hybridized nitrogen in an aromatic ring. |
| C-N-O | 117 - 121 | Reflects the geometry around the N-oxide functionality. |
| C-C-C (pyridine ring) | 118 - 121 | Typical for a six-membered aromatic ring. |
| C-C-C (benzene ring) | 119 - 121 | Typical for a six-membered aromatic ring. |
Electronic Structure
Computational studies, including Density Functional Theory (DFT) and other molecular orbital methods, have been employed to investigate the electronic structure of isoquinoline and its derivatives.[4][5][6] These studies indicate that the N-oxide group acts as a strong electron-withdrawing group, influencing the electron density distribution across the aromatic system. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its chemical reactivity. The N-oxide functionality generally lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack, particularly at the C1 and C3 positions.
Experimental Protocols
Synthesis of this compound
Several synthetic routes to isoquinoline N-oxides have been reported. Below are summaries of common methods.
This is a conventional and straightforward method.[7]
-
Reactants: Isoquinoline, an oxidizing agent such as meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
-
Solvent: A suitable organic solvent like dichloromethane (B109758) (for mCPBA) or water (for hydrogen peroxide).
-
Procedure: To a solution of isoquinoline in the chosen solvent, the oxidizing agent is added portion-wise, typically at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to remove excess oxidant and byproducts. The crude product is then purified, usually by column chromatography or recrystallization.
-
Yield: Generally good to high yields are achieved with this method.
A more modern approach involves the copper-catalyzed cyclization of (E)-2-alkynylaryl oxime derivatives.[1]
-
Reactants: (E)-2-alkynylaryl oxime derivative, Copper(I) iodide (CuI) as a catalyst.
-
Solvent: Water is often used as a green solvent.
-
Procedure: The oxime derivative and CuI are heated in water in a sealed tube. The reaction time and temperature are optimized for the specific substrate. After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. Purification is typically performed by column chromatography.
-
Yield: Moderate to high yields are reported with good functional group tolerance.[1]
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum of this compound shows characteristic shifts for the aromatic protons. Due to the electron-withdrawing nature of the N-oxide group, the protons on the pyridine ring are generally deshielded and appear at a lower field compared to those in isoquinoline.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. The carbons in the pyridine ring, particularly C1 and C3, are significantly affected by the N-oxide group.
Table 3: Representative NMR Spectroscopic Data for this compound
| Nucleus | Solvent | Chemical Shift (ppm) |
| ¹H | CDCl₃ | 7.5 - 9.0 |
| ¹³C | CDCl₃ | 120 - 150 |
| Note: Specific peak assignments and coupling constants can be found in specialized spectroscopic databases.[8][9][10] |
Experimental Protocol for NMR Spectroscopy (General):
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs are used. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required.
-
Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
The IR spectrum of this compound is characterized by a strong absorption band corresponding to the N-O stretching vibration.
Table 4: Characteristic IR Absorption for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-O Stretch | 1200 - 1300 | Strong |
| C-H Aromatic Stretch | 3000 - 3100 | Medium |
| C=C Aromatic Stretch | 1400 - 1600 | Medium-Strong |
Experimental Protocol for FT-IR Spectroscopy (General):
-
Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate (e.g., NaCl or KBr) from a solution.
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
This technical guide provides a foundational understanding of the structure and bonding of this compound, supported by experimental data and protocols. For more specific applications, it is recommended to consult the primary literature cited.
References
- 1. isoquinolin-N-oxide | C9H7NO | CID 290378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Georgia Southern Commons - GS4 Georgia Southern Student Scholars Symposium: X-ray Crystallographic Analysis of Quinoline N-oxide and this compound with Zinc Halides, Nitrates, Perchlorates. [digitalcommons.georgiasouthern.edu]
- 3. researchgate.net [researchgate.net]
- 4. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound(1532-72-5) 1H NMR [m.chemicalbook.com]
- 10. This compound(1532-72-5) 13C NMR spectrum [chemicalbook.com]
The Chemistry of Isoquinoline N-Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoquinoline (B145761) N-oxide, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis, has a rich history dating back to the early 20th century. Its unique electronic properties, conferred by the N-oxide functional group, render it a versatile intermediate for the synthesis of a wide array of functionalized isoquinoline derivatives. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and reactivity of isoquinoline N-oxide, supplemented with detailed experimental protocols, tabulated spectroscopic data, and graphical representations of key chemical pathways.
History and Discovery
The parent isoquinoline was first isolated from coal tar in 1885.[1] However, the introduction of the N-oxide functionality to the isoquinoline scaffold occurred several decades later. The first reported synthesis of this compound is attributed to Meisenheimer in 1926 , who utilized perbenzoic acid for the oxidation of isoquinoline.[2] This work was a part of broader investigations into the reactivity of tertiary amines with peroxy acids.
Later, in 1945, Ochiai and colleagues reported the synthesis of this compound using monoperphthalic acid.[2] These early methods laid the foundation for the exploration of the chemical properties and synthetic utility of this compound. The development of various oxidizing agents in the subsequent years has led to more efficient and safer protocols for its preparation.
References
Spectroscopic Characterization of Isoquinoline N-Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for isoquinoline (B145761) N-oxide, a key heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in research and development.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for isoquinoline N-oxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (400 MHz, CDCl₃) [1]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not fully available in search results |
| Chemical Shift (ppm) | Assignment |
| Specific peak assignments not available in search results |
Note: While the existence of ¹H and ¹³C NMR spectra is confirmed[1][2][3][4][5], specific, detailed peak assignments with chemical shifts, multiplicities, and coupling constants were not fully available in the initial search results. Researchers should refer to the primary spectral data for detailed analysis.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the prominent N-O stretching vibration.
| Frequency Range (cm⁻¹) | Assignment | Reference |
| 1180-1250 | N-O stretch | [6] |
| 1300-1340 | Ring motion (primarily C-N) | [6] |
The N-O stretching band is sensitive to its environment and can shift upon hydrogen bonding. For instance, in the presence of methanol, this band shifts to lower frequencies[6].
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound exhibits a characteristic fragmentation pattern.
| m/z | Ion | Relative Abundance | Notes |
| 145 | [M]⁺ | High | Molecular ion[7][8] |
| 129 | [M-O]⁺ | Abundant (15-40%) | Corresponds to the loss of an oxygen atom, a characteristic fragmentation for N-oxides[9] |
Experimental Protocols
Synthesis of this compound via m-CPBA Oxidation
A common and effective method for the N-oxidation of isoquinoline is through the use of meta-chloroperoxybenzoic acid (m-CPBA).[10]
Materials:
-
Isoquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)
-
Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Dissolution: Dissolve isoquinoline (1.0 equivalent) in a chlorinated solvent such as DCM to a concentration of approximately 0.1-0.2 M.
-
Reagent Addition: To the stirred solution, add m-CPBA (1.0-1.2 equivalents) portion-wise at room temperature. An ice bath can be used to manage any initial exotherm.
-
Reaction Monitoring: Allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.
-
Work-up: Upon completion, add saturated NaHCO₃ aqueous solution to neutralize the excess m-CPBA and the m-chlorobenzoic acid byproduct.
-
Extraction: Extract the aqueous layer with DCM. Combine the organic phases and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.[1][11]
-
IR Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as KBr discs or analyzed using an Attenuated Total Reflectance (ATR) accessory.[4]
-
Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) source.[7][9]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
- 1. This compound(1532-72-5) 1H NMR spectrum [chemicalbook.com]
- 2. This compound(1532-72-5) 13C NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. isoquinolin-N-oxide | C9H7NO | CID 290378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Isoquinoline, 2-oxide [webbook.nist.gov]
- 8. Isoquinoline, 2-oxide [webbook.nist.gov]
- 9. Identification of the N-oxide group by mass spectrometry - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
A Technical Guide to Naturally Occurring Isoquinoline N-Oxide Alkaloids: From Isolation to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naturally occurring isoquinoline (B145761) N-oxide alkaloids represent a distinct and biologically significant class of plant secondary metabolites. The introduction of an N-oxide functionality to the core isoquinoline scaffold dramatically alters the electronic and steric properties of the molecule, often leading to unique pharmacological activities. These compounds have garnered increasing interest in the scientific community for their potential as lead structures in drug discovery, exhibiting a range of biological effects including cytotoxic, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core aspects of naturally occurring isoquinoline N-oxide alkaloids, with a focus on their isolation, structural elucidation, biological activity, and underlying mechanisms of action.
Isolation and Structure Elucidation of this compound Alkaloids
The isolation and structural characterization of this compound alkaloids from complex plant matrices require a combination of chromatographic and spectroscopic techniques.
General Isolation Protocol
A typical workflow for the isolation of these alkaloids is depicted below. The process begins with the extraction of the dried and powdered plant material, followed by acid-base partitioning to separate the alkaloids from other constituents. Subsequent chromatographic steps are then employed to purify the individual N-oxide compounds.
Caption: General workflow for the isolation of this compound alkaloids.
Structure Elucidation
The definitive structure of an isolated this compound alkaloid is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. The mass spectrum will show a characteristic [M+H]+ ion, and the addition of 16 atomic mass units compared to the corresponding non-oxidized isoquinoline alkaloid is a key indicator of an N-oxide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the carbon-hydrogen framework. The presence of the N-oxide group typically induces downfield shifts of the protons and carbons in close proximity to the nitrogen atom. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of the atoms within the molecule.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous proof of the structure and stereochemistry.
Biological Activities of this compound Alkaloids
This compound alkaloids have been reported to possess a variety of biological activities, with cytotoxic and antimicrobial effects being the most prominent.
Cytotoxic Activity
A number of naturally occurring this compound alkaloids have demonstrated significant cytotoxicity against various cancer cell lines. The table below summarizes the available quantitative data.
| Alkaloid Name | Natural Source | Cancer Cell Line | IC50 (µM) | Reference |
| Hendersine C | Corydalis hendersonii | - | - | [1] |
| Hendersine D | Corydalis hendersonii | - | - | [1] |
| Hendersine E | Corydalis hendersonii | - | - | [1] |
| Hendersine F | Corydalis hendersonii | - | - | [1] |
| Salutaridine N-oxide | Papaver bracteatum | - | - | [2] |
| Sinotuminin A | Sinomenium acutum | - | - | |
| Sinotuminin B | Sinomenium acutum | - | - | |
| Sinotuminin C | Sinomenium acutum | - | - |
Note: Specific IC50 values for cytotoxicity are often found in primary research articles and comprehensive reviews. The full text of specialized publications would be required to populate this table comprehensively.
Antimicrobial Activity
The antimicrobial properties of this compound alkaloids have also been investigated, although to a lesser extent than their cytotoxic effects.
| Alkaloid Name | Natural Source | Microorganism | MIC (µg/mL) | Reference |
| Data unavailable in initial search results |
Note: Detailed Minimum Inhibitory Concentration (MIC) values are typically reported in specialized microbiology and natural product journals. Access to the full text of such articles is necessary to provide specific data.
Anti-inflammatory Activity
Some this compound alkaloids have shown potential as anti-inflammatory agents. For example, hendersine C, a spirobenzylthis compound alkaloid from Corydalis hendersonii, has been reported to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells with an IC50 value of 70.3 µM[1].
Mechanism of Action
The precise mechanisms by which naturally occurring this compound alkaloids exert their biological effects are still under investigation. However, research on related synthetic isoquinoline N-oxides and other N-oxide containing compounds suggests potential pathways.
A plausible mechanism of action for the cytotoxic effects of some isoquinoline N-oxides involves the intracellular generation of reactive oxygen species (ROS). This leads to oxidative stress, which can damage cellular components and trigger apoptosis.
Caption: Proposed mechanism of cytotoxicity via ROS production.
Furthermore, some isoquinoline alkaloids have been shown to interact with the NF-κB signaling pathway, a key regulator of inflammation and cell survival. It is conceivable that their N-oxide derivatives could also modulate this pathway, contributing to their anti-inflammatory and cytotoxic effects. Further research is required to elucidate the specific molecular targets and signaling cascades affected by these natural products.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative methodologies for key experiments cited in the study of this compound alkaloids.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound alkaloid in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by non-linear regression analysis.
Antimicrobial Assay (Broth Microdilution Method)
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust the turbidity to match a 0.5 McFarland standard.
-
Serial Dilution: Prepare a two-fold serial dilution of the this compound alkaloid in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and time for the specific microorganism.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
Naturally occurring this compound alkaloids are a promising class of bioactive compounds with demonstrated cytotoxic and anti-inflammatory activities. Their unique chemical structures offer a rich scaffold for the development of new therapeutic agents. Further research is warranted to expand the library of known this compound alkaloids, to fully characterize their biological activities with quantitative data, and to elucidate their precise mechanisms of action. The methodologies and data presented in this guide serve as a valuable resource for scientists and researchers dedicated to advancing the field of natural product drug discovery.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Isoquinoline (B145761) N-Oxide Derivatives and Analogues
This technical guide provides a comprehensive overview of isoquinoline N-oxide derivatives and their analogues, focusing on their synthesis, biological activities, and mechanisms of action. The information is intended for researchers, scientists, and professionals involved in drug discovery and development. Isoquinoline and its derivatives are a significant class of heterocyclic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties[1][2][3]. The addition of an N-oxide moiety to the isoquinoline scaffold can modulate its physicochemical and pharmacological properties, leading to the development of novel therapeutic agents[4].
Synthesis of this compound Derivatives
The synthesis of the isoquinoline core is of great importance to the pharmaceutical industry[5]. Various methods have been developed for the synthesis of isoquinoline N-oxides. Traditionally, they can be prepared by the direct N-oxidation of pre-synthesized isoquinolines[6]. Modern approaches offer more direct and efficient routes from simpler starting materials.
Metal-Catalyzed Cyclization Reactions
Transition metal catalysis is a prominent strategy for synthesizing isoquinoline derivatives[7].
-
Copper-Catalyzed Intramolecular Cyclization: A highly efficient method involves the Cu(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water.[7][8][9] This protocol is performed under simple and mild conditions without the need for organic solvents, additives, or ligands[8]. By protecting or deprotecting a hydroxyl group on the oxime, the reaction can be selectively directed to produce either isoquinolines or isoquinoline N-oxides[8][9].
-
Rhodium-Catalyzed Oxidative Annulation: An efficient and regioselective synthesis of functionalized isoquinoline N-oxides can be achieved through the Rh(III)-catalyzed oxidative annulation of aryl oximes with tertiary propargyl alcohols[10]. This method is valued for its use of readily available starting materials and mild reaction conditions[10].
Hypervalent Iodine-Mediated Oxidative Cyclization
A metal-free approach utilizes phenyliodine bis(trifluoroacetate) (PIFA), a hypervalent iodine reagent, as an oxidant[6][11]. This method involves the intramolecular oxidative cyclization of ketoximes with alkenes in 2,2,2-trifluoroethanol (B45653) (TFE) to produce a variety of polysubstituted isoquinoline N-oxides and other N-heterocyclic products[6][11].
Synthesis of Isoquinolinequinone (IQQ) N-Oxides
A specific class of derivatives, isoquinolinequinone (IQQ) N-oxides, are synthesized via a one-pot oxidation/Michael addition, followed by an mCPBA oxidation to install the N-oxide functionality[12].
Biological Activities and Pharmacological Data
This compound derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug development[13][14]. They are particularly noted for their anticancer and antimicrobial properties[1][13].
Anticancer Activity
Numerous this compound derivatives have shown potent antiproliferative effects against various cancer cell lines[1].
-
Overcoming Multidrug Resistance (MDR): A significant challenge in cancer therapy is multidrug resistance (MDR), often caused by the overexpression of drug efflux pumps like P-glycoprotein (P-gp)[15]. Certain isoquinolinequinone (IQQ) N-oxide derivatives have been developed that exhibit potent activity against MDR cancer cells, with some compounds showing nanomolar GI50 values[12][15]. These compounds can inhibit the activity of drug efflux pumps and induce significant accumulation of reactive oxygen species (ROS) in MDR cells[15].
-
Cytotoxicity Data: The C(6) isomers of certain IQQ N-oxide derivatives have been found to be significantly more potent than their corresponding C(7) isomers, with mean GI50 values being 2 to 3.1 times lower[15].
Table 1: In Vitro Anticancer Activity of Selected Isoquinolinequinone (IQQ) N-Oxide Analogues [12][15]
| Compound | Isomer | Mean GI50 (µM) against NCI-60 Cell Lines |
| 6 | C(7) | > 10 µM (approx.) |
| 7 | C(7) | > 10 µM (approx.) |
| 8 | C(7) | > 10 µM (approx.) |
| 9 | C(7) | > 10 µM (approx.) |
| 25 (analogue) | C(6) | < 1 µM (nanomolar range) |
(Note: GI50 is the concentration required to cause 50% growth inhibition. A lower value indicates higher potency. Data is approximated from graphical representations and descriptions in the source.)[12][15]
Antimicrobial and Other Activities
Naturally occurring this compound alkaloids isolated from various plant species have demonstrated confirmed antimicrobial and antibacterial activities[13][14]. Beyond cancer and microbial infections, isoquinoline derivatives have been investigated for a range of other therapeutic applications, including as anti-inflammatory, antiviral, and antiprotozoal agents[1][16][17].
Mechanisms of Action & Signaling Pathways
Understanding the molecular mechanisms by which these compounds exert their effects is crucial for rational drug design.
Induction of Reactive Oxygen Species (ROS)
A key mechanism for the anticancer activity of some isoquinolinequinone N-oxides is the induction of oxidative stress. The ability of these compounds to induce ROS has been linked to their redox potentials[12][15].
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Facile synthesis of isoquinolines and isoquinoline N -oxides via a copper-catalyzed intramolecular cyclization in water - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06097C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Naturally occurring plant this compound alkaloids: their pharmacological and SAR activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 17. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Explorations of Isoquinoline N-Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline (B145761) N-oxide, a heterocyclic compound featuring an isoquinoline core with an oxygen atom bonded to the nitrogen, represents a pivotal scaffold in medicinal chemistry and synthetic organic chemistry.[1][2] Its derivatives are prevalent in a variety of biologically active natural products and serve as versatile intermediates for the synthesis of functionalized isoquinolines.[1] The introduction of the N-oxide functionality significantly alters the electronic properties and reactivity of the parent isoquinoline, making it a subject of considerable interest for theoretical and computational investigation. This technical guide provides an in-depth overview of the theoretical and computational studies of isoquinoline N-oxide, focusing on its synthesis, electronic structure, and spectroscopic properties.
I. Synthesis of this compound: Experimental Protocols
The synthesis of isoquinoline N-oxides can be achieved through various methods, with the direct oxidation of isoquinoline and the cyclization of substituted oximes being the most common approaches.
Direct Oxidation of Isoquinoline
A straightforward and widely used method for the preparation of this compound is the direct oxidation of isoquinoline using a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol: N-Oxidation of Isoquinoline using m-CPBA
-
Dissolution: Dissolve isoquinoline (1.0 equivalent) in a suitable chlorinated solvent, such as dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃).
-
Reagent Addition: To the stirred solution, add m-CPBA (1.1 equivalents) portion-wise at room temperature. The reaction is typically exothermic, and cooling in an ice bath may be necessary to control the temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the chlorinated solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford pure this compound.
Intramolecular Oxidative Cyclization of Ketoximes
A modern approach to synthesize substituted isoquinoline N-oxides involves the intramolecular oxidative cyclization of o-vinylaryl ketoximes, often mediated by a hypervalent iodine reagent like phenyliodine bis(trifluoroacetate) (PIFA).[1][3]
Experimental Protocol: PIFA-Mediated Oxidative Cyclization
-
Reactant Preparation: In a reaction vessel, dissolve the o-vinylaryl ketoxime (1.0 equivalent) in 2,2,2-trifluoroethanol (B45653) (TFE).
-
Oxidant Addition: Add PIFA (1.2 equivalents) to the solution at room temperature.
-
Reaction Conditions: Stir the mixture at room temperature for the time required for the reaction to complete, as monitored by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the mixture with an appropriate organic solvent, such as ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the desired this compound derivative.[1][3]
II. Theoretical and Computational Studies
Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the molecular structure, electronic properties, and reactivity of this compound.
Molecular Geometry
Table 1: Calculated Geometrical Parameters of Isoquinoline (for comparison)
| Parameter | Bond | Calculated Length (Å) | Parameter | Angle | Calculated Angle (°) |
| Bond Lengths | C1-N2 | 1.317 | Bond Angles | C1-N2-C3 | 117.2 |
| N2-C3 | 1.365 | N2-C3-C4 | 123.3 | ||
| C3-C4 | 1.413 | C3-C4-C10 | 119.0 | ||
| C4-C10 | 1.420 | C4-C10-C5 | 119.5 | ||
| C1-C9 | 1.423 | C9-C1-N2 | 123.6 |
Note: Data for isoquinoline, not this compound. Calculated at the B3LYP/6-31G(d) level of theory. This table serves as a structural reference.
Electronic Properties
The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Table 2: Calculated Electronic Properties of Isoquinoline Derivatives
| Molecule | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (D) |
| Isoquinoline | DFT/B3LYP | -6.34 | -0.98 | 5.36 | 2.49 |
| Quinoline (B57606) N-oxide | DFT/B3LYP | -6.21 | -1.52 | 4.69 | 4.25 |
Note: This data is for related compounds and provides an estimation of the electronic properties of this compound.
Spectroscopic Properties
Computational methods can predict vibrational spectra (IR and Raman) and NMR chemical shifts, which can be compared with experimental data for structural validation.
Table 3: Experimental Spectroscopic Data for this compound
| Technique | Solvent | Chemical Shifts (δ, ppm) or Wavenumber (cm⁻¹) |
| ¹H NMR | CDCl₃ | 8.85 (s, 1H), 8.32 (d, 1H), 7.85-7.60 (m, 5H) |
| ¹³C NMR | CDCl₃ | 137.9, 134.5, 130.3, 129.8, 128.9, 127.8, 127.5, 126.9, 122.3 |
Note: Experimental data for the parent this compound.
III. Reaction Mechanisms and Pathways
Computational studies are instrumental in elucidating the reaction mechanisms involving this compound. For instance, the PIFA-mediated synthesis of isoquinoline N-oxides from ketoximes has been investigated computationally, suggesting a preference for an ionic pathway over a radical mechanism.[1]
PIFA-Mediated Oxidative Cyclization: A Mechanistic Overview
The reaction is proposed to proceed through the formation of a nitrenium ion intermediate, which then undergoes an intramolecular electrophilic attack on the vinyl group, followed by rearomatization to yield the this compound product.
References
An In-depth Technical Guide to Isoquinoline N-oxide: Safety, Handling, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and experimental protocols associated with isoquinoline (B145761) N-oxide. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly and effectively in a laboratory setting.
Chemical and Physical Properties
Isoquinoline N-oxide is a heterocyclic organic compound derived from isoquinoline through the oxidation of its nitrogen atom. This modification imparts distinct chemical and physical properties compared to its parent molecule. At room temperature, it typically exists as a light yellow to orange crystalline powder.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1532-72-5 | |
| Molecular Formula | C₉H₇NO | |
| Molecular Weight | 145.16 g/mol | |
| Appearance | Light yellow to orange powder/crystal | TCI America |
| Melting Point | 103-105 °C | |
| Assay | ≥98% | |
| InChI Key | RZIAABRFQASVSW-UHFFFAOYSA-N | |
| SMILES | [O-][n+]1ccc2ccccc2c1 |
Safety and Hazard Information
This compound is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety. The primary hazards are skin and eye irritation.
Table 2: Hazard Identification and GHS Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
Source: PubChem CID 290378
Toxicological Data
Comprehensive toxicological data for this compound is limited. The available data for the parent compound, isoquinoline, is often used as a surrogate for assessing potential toxicity.
Table 3: Acute Toxicity Data for Isoquinoline (Parent Compound)
| Route | Species | LD50 |
| Oral | Rat | 360 mg/kg |
| Dermal | Rabbit | 590 µL/kg |
Source: Material Safety Data Sheet, Isoquinoline, 97%
It is crucial to handle this compound as a substance with potential for significant toxicity until more specific data becomes available.
Handling and Personal Protective Equipment (PPE)
Adherence to standard laboratory safety protocols is essential when working with this compound.
-
Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
-
Personal Protective Equipment :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.
-
Skin Protection : Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage.
-
Respiratory Protection : If dusts are generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.
-
Storage and Stability
-
Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is hygroscopic and should be protected from moisture.
-
Incompatible Materials : Avoid contact with strong oxidizing agents and strong acids.
-
Stability : The compound is generally stable under normal laboratory conditions. Information on its stability under varying pH and temperature is not extensively documented; therefore, it is prudent to assume potential for degradation under harsh acidic or basic conditions, or at elevated temperatures.
Emergency and First Aid Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Leak Procedures
-
Small Spills : Carefully sweep up the solid material, avoiding dust generation. Place in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent and then with soap and water.
-
Large Spills : Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Follow the same collection procedure as for small spills.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and potential applications of this compound.
Synthesis of this compound
Method 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This is a classic and reliable method for the N-oxidation of isoquinoline.
-
Materials :
-
Isoquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure :
-
Dissolve isoquinoline (1.0 equivalent) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to decompose excess peroxide.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Method 2: Copper-Catalyzed Intramolecular Cyclization
A more modern approach for the synthesis of this compound derivatives.
-
General Procedure :
-
A mixture of an (E)-2-alkynylaryl oxime derivative, a copper(I) catalyst (e.g., CuI), and a suitable solvent (e.g., water) is heated in a sealed tube.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated to give the crude product.
-
Purification Protocols
-
Recrystallization : this compound can be purified by recrystallization. While specific solvent systems are not always reported, a common strategy for polar compounds is to dissolve the crude product in a minimal amount of a hot polar solvent (e.g., ethanol, methanol (B129727), or water) and allow it to cool slowly to form crystals.
-
Column Chromatography : For more challenging purifications, silica (B1680970) gel column chromatography can be employed. Due to the polar nature of the N-oxide group, a polar solvent system is typically required. A gradient elution of methanol in dichloromethane (e.g., 0-10% methanol in DCM) is a good starting point. The appropriate solvent system should be determined by preliminary TLC analysis.
Biological Activity and Signaling Pathways
Derivatives of this compound, particularly isoquinolinequinone N-oxides, have demonstrated significant anticancer activity, especially against multidrug-resistant (MDR) cancer cell lines.
Table 5: In Vitro Cytotoxicity of an Isoquinolinequinone N-oxide Derivative (Compound 25) [1]
| Cell Line | GI₅₀ (µM) |
| NCI-H460 (Non-small cell lung cancer) | 0.35 ± 0.02 |
| NCI-H460/R (Doxorubicin-resistant) | 0.34 ± 0.03 |
| DLD1 (Colorectal adenocarcinoma) | 0.61 ± 0.11 |
| DLD1-TxR (Paclitaxel-resistant) | 0.42 ± 0.03 |
The mechanism of action for these compounds is believed to involve two primary pathways:
-
Inhibition of P-glycoprotein (P-gp) Efflux Pumps : In MDR cancer cells, P-gp actively pumps chemotherapeutic drugs out of the cell, reducing their efficacy. Some isoquinolinequinone N-oxides have been shown to inhibit the function of these pumps.
-
Induction of Reactive Oxygen Species (ROS) : These compounds can undergo redox cycling within the cell, leading to the generation of ROS. Elevated ROS levels cause significant oxidative stress, leading to cellular damage and apoptosis.
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed mechanism of action and a general experimental workflow for its investigation.
Caption: Proposed mechanism of action of isoquinolinequinone N-oxides in multidrug-resistant cancer cells.
Caption: Experimental workflow for evaluating the anticancer activity of this compound derivatives.
Conclusion
This compound is a valuable reagent in organic synthesis and a scaffold for the development of novel therapeutic agents. Its handling requires strict adherence to safety protocols due to its irritant nature and potential toxicity. This guide provides a foundational understanding of its properties, safe handling procedures, and experimental applications to support its effective and responsible use in research and development. Further investigation into its toxicological profile and stability is warranted to provide a more complete safety assessment.
References
Methodological & Application
Application Notes and Protocols: The Versatile Role of Isoquinoline N-Oxide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Isoquinoline (B145761) N-oxides are valuable and versatile intermediates in organic synthesis, serving as precursors to a wide array of functionalized isoquinoline derivatives and other heterocyclic scaffolds. The presence of the N-oxide functionality activates the isoquinoline ring system, enabling reactions that are otherwise difficult to achieve with the parent heterocycle. This document provides detailed application notes, experimental protocols, and quantitative data for key synthetic transformations involving isoquinoline N-oxides, including their synthesis, cycloaddition reactions, and C-H functionalization.
Synthesis of Isoquinoline N-Oxides
The introduction of the N-oxide moiety is the gateway to harnessing the synthetic potential of this class of compounds. While classical methods involve the direct oxidation of isoquinolines, modern approaches offer alternative routes from acyclic precursors, providing access to a broader range of substituted isoquinoline N-oxides.
Application Note:
Experimental Protocol: Phenyliodine bis(trifluoroacetate) (PIFA)-Mediated Intramolecular Oxidative Cyclization of Ketoximes
This protocol describes the general procedure for the synthesis of isoquinoline N-oxides from o-vinylaryl ketoximes using PIFA.
Materials:
-
o-vinylaryl ketoxime (1.0 equiv)
-
Phenyliodine bis(trifluoroacetate) (PIFA) (1.2 equiv)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve the o-vinylaryl ketoxime (0.2 mmol, 1.0 equiv) in 2,2,2-trifluoroethanol (TFE) (2.0 mL).
-
Add phenyliodine bis(trifluoroacetate) (PIFA) (0.24 mmol, 1.2 equiv) to the solution at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired isoquinoline N-oxide.[1][2][3]
Quantitative Data: Synthesis of Isoquinoline N-Oxides via PIFA-Mediated Cyclization
| Entry | Substrate (o-vinylaryl ketoxime) | Product (this compound) | Yield (%) | Reference |
| 1 | 1-(2-vinylphenyl)ethan-1-one oxime | 1-methylisoquinoline 2-oxide | 93 | [1] |
| 2 | 1-(2-vinylphenyl)propan-1-one oxime | 1-ethylisoquinoline 2-oxide | 95 | [1] |
| 3 | Phenyl(2-vinylphenyl)methanone oxime | 1-phenylisoquinoline 2-oxide | 85 | [1] |
| 4 | 1-(4-methoxy-2-vinylphenyl)ethan-1-one oxime | 6-methoxy-1-methylisoquinoline 2-oxide | 93 | [1] |
| 5 | 1-(4-chloro-2-vinylphenyl)ethan-1-one oxime | 6-chloro-1-methylisoquinoline 2-oxide | 88 | [1] |
| 6 | 1-(2-(prop-1-en-2-yl)phenyl)ethan-1-one oxime | 1,4-dimethylisoquinoline 2-oxide | 91 | [1][3] |
[3+3] Cycloaddition Reactions
Isoquinoline N-oxides can participate as 1,3-dipoles in cycloaddition reactions, providing a powerful tool for the construction of novel heterocyclic ring systems. A notable example is the base-controlled [3+3] cycloaddition with azaoxyallyl cations.
Application Note:
The reaction of isoquinoline N-oxides with α-halohydroxamates in the presence of a base generates azaoxyallyl cations in situ, which then undergo a [3+3] cycloaddition to yield 1,11b-dihydro-[1][2][4]oxadiazino[3,2-a]isoquinolin-2(3H)-ones. Interestingly, the choice of base can dramatically alter the reaction outcome. While weaker bases like sodium carbonate favor the desired [3+3] cycloaddition product, stronger bases such as cesium carbonate can lead to the formation of 2-(isoquinolin-1-yloxy)acetamides. This divergent reactivity allows for the selective synthesis of two distinct classes of N-heterocycles from the same starting materials by simply tuning the reaction conditions.
Experimental Protocol: Base-Controlled [3+3] Cycloaddition of Isoquinoline N-oxides
This protocol outlines the general procedure for the synthesis of 1,11b-dihydro-[1][2][4]oxadiazino[3,2-a]isoquinolin-2(3H)-ones.
Materials:
-
This compound (1.0 equiv)
-
α-bromohydroxamate (1.2 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Acetonitrile (B52724) (CH₃CN)
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (0.5 mmol, 1.0 equiv) and α-bromohydroxamate (0.6 mmol, 1.2 equiv) in acetonitrile (5 mL), add sodium carbonate (1.0 mmol, 2.0 equiv).
-
Heat the reaction mixture at 60 °C and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature and add water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired 1,11b-dihydro-[1][2][4]oxadiazino[3,2-a]isoquinolin-2(3H)-one.
Quantitative Data: [3+3] Cycloaddition of Isoquinoline N-oxides
| Entry | This compound | α-bromohydroxamate | Product | Yield (%) |
| 1 | This compound | N-methoxy-2-bromo-N-phenylacetamide | 3-methoxy-3-phenyl-1,11b-dihydro-[1][2][4]oxadiazino[3,2-a]isoquinolin-2(3H)-one | 85 |
| 2 | 5-chlorothis compound | N-methoxy-2-bromo-N-phenylacetamide | 8-chloro-3-methoxy-3-phenyl-1,11b-dihydro-[1][2][4]oxadiazino[3,2-a]isoquinolin-2(3H)-one | 78 |
| 3 | 6-methoxythis compound | N-methoxy-2-bromo-N-phenylacetamide | 9-methoxy-3-methoxy-3-phenyl-1,11b-dihydro-[1][2][4]oxadiazino[3,2-a]isoquinolin-2(3H)-one | 82 |
| 4 | This compound | N-methoxy-2-bromo-N-(4-chlorophenyl)acetamide | 3-(4-chlorophenyl)-3-methoxy-1,11b-dihydro-[1][2][4]oxadiazino[3,2-a]isoquinolin-2(3H)-one | 80 |
C-H Functionalization
The N-oxide group can act as a directing group in transition metal-catalyzed C-H activation reactions, enabling the regioselective introduction of various functional groups onto the isoquinoline core. This strategy provides a powerful and atom-economical approach to the synthesis of highly substituted isoquinolines.
Application Note:
Rhodium(III)-catalyzed C-H activation has emerged as a robust method for the functionalization of isoquinoline N-oxides. In these reactions, the N-oxide oxygen atom coordinates to the metal center, directing the activation of the C-H bond at the C8 position. This allows for the annulation with alkynes to construct new rings or the introduction of various substituents. Furthermore, deoxygenative functionalization at the C2 position of quinoline (B57606) N-oxides (and by extension, the C1 position of isoquinoline N-oxides) can be achieved, providing access to heteroarylated products.[5][6][7]
Experimental Protocol: Rh(III)-Catalyzed C-H Activation and Annulation with Alkynes
This protocol provides a general procedure for the synthesis of functionalized isoquinolines via Rh(III)-catalyzed C-H activation of isoquinoline N-oxides and annulation with internal alkynes.
Materials:
-
This compound (1.0 equiv)
-
Internal alkyne (1.2 equiv)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, combine the this compound (0.2 mmol, 1.0 equiv), internal alkyne (0.24 mmol, 1.2 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).
-
Add 1,2-dichloroethane (DCE) (1.0 mL) to the tube.
-
Heat the reaction mixture at 100 °C for 12-24 hours.
-
After cooling to room temperature, filter the reaction mixture through a short pad of celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the functionalized isoquinoline product.
Quantitative Data: C-H Functionalization of Isoquinoline N-Oxides
| Entry | This compound | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| 1 | This compound | Diphenylacetylene | [CpRhCl₂]₂ / AgSbF₆ | 1,2-diphenyl-8-methylbenzo[g]quinoline | 85 | [6] |
| 2 | This compound | 1-phenyl-1-propyne | [CpRhCl₂]₂ / AgSbF₆ | 1-methyl-2-phenyl-8-methylbenzo[g]quinoline | 78 | [6] |
| 3 | This compound | N-tosyl-1-phenyl-1H-1,2,3-triazole | Metal-free | 1-(1-phenyl-1H-1,2,3-triazol-4-yl)isoquinoline | 85 | [5][8] |
| 4 | 5-nitrothis compound | N-tosyl-1-phenyl-1H-1,2,3-triazole | Metal-free | 5-nitro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)isoquinoline | 71 | [5][8] |
Visualizations
Synthesis of this compound via PIFA-Mediated Cyclization
Caption: PIFA-mediated synthesis of isoquinoline N-oxides.
[3+3] Cycloaddition of this compound
Caption: Base-controlled [3+3] cycloaddition reaction.
Rh(III)-Catalyzed C-H Activation of this compound
Caption: Rh(III)-catalyzed C-H functionalization workflow.
References
- 1. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Synthesis of Isoquinoline NâOxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoquinoline synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines [beilstein-journals.org]
Application Notes and Protocols: Isoquinoline N-Oxide in Oxidation Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of isoquinoline (B145761) N-oxide chemistry, with a focus on its role as a synthetic intermediate and its applications as an oxidizing agent in select reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate the practical application of this knowledge in a research and development setting.
Introduction
Isoquinoline N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and organic synthesis. While they are often the target of synthesis due to their prevalence in biologically active molecules and their utility as versatile intermediates for further functionalization, they and their analogs can also serve as potent oxidizing agents under specific conditions. This document outlines both the synthesis of isoquinoline N-oxides, where an external oxidant is used, and the application of related N-oxides as oxidants themselves.
I. Synthesis of Isoquinoline N-Oxides
The primary role of isoquinoline N-oxides in synthetic chemistry is as a versatile intermediate. The N-oxide moiety can act as a directing group for substitutions on the isoquinoline core and can be readily converted to other functional groups. Two common methods for the synthesis of isoquinoline N-oxides are detailed below.
A. Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
A widely used and effective method for the N-oxidation of isoquinolines involves the use of meta-chloroperoxybenzoic acid (m-CPBA). This reaction is typically clean, proceeds under mild conditions, and provides high yields of the desired N-oxide.[1][2]
Experimental Protocol:
-
Dissolution: Dissolve the isoquinoline substrate (1.0 equivalent) in a suitable chlorinated solvent, such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE), to a concentration of 0.1–0.2 M.
-
Reagent Addition: To the stirred solution at room temperature, add m-CPBA (70-77% purity, 1.0–1.2 equivalents) portion-wise or as a solution in the same solvent. An ice bath can be used to manage any initial exotherm.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 24–48 hours.
-
Work-up: Upon completion, the precipitated m-chlorobenzoic acid byproduct can be removed by filtration. The filtrate is then typically washed with a saturated sodium bicarbonate solution to remove any remaining acidic byproduct, followed by a brine wash.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude isoquinoline N-oxide, which can be further purified by column chromatography or recrystallization if necessary.
Quantitative Data for m-CPBA Oxidation:
| Substrate | Product | Yield (%) | Reaction Time (h) | Ref. |
| 7-acetamido-8-benzyloxyquinoline | 7-acetamido-8-benzyloxyquinoline N-oxide | 82 | 48 | [2] |
| (S)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine | (S)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine 1-oxide | 73 | 48 | [3] |
| (S)-2-(4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine | (S)-2-(4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine 1-oxide | 96 | 48 | [3] |
B. Oxidation with Phenyliodine bis(trifluoroacetate) (PIFA)
An alternative modern approach for the synthesis of isoquinoline N-oxides is through the intramolecular oxidative cyclization of ketoximes with alkenes, utilizing phenyliodine bis(trifluoroacetate) (PIFA) as the oxidant. This metal-free method allows for the formation of polysubstituted isoquinoline N-oxides in moderate to excellent yields.[4][5]
Experimental Protocol:
-
Reaction Setup: To a solution of the o-vinylaryl ketoxime substrate (1.0 equivalent, 0.2 mmol) in 2,2,2-trifluoroethanol (B45653) (TFE) (2.0 mL), add PIFA (1.2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (optimization may be required, but often proceeds at room temperature) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired this compound.
Quantitative Data for PIFA-Mediated Oxidative Cyclization:
| Substrate (o-vinylaryl ketoxime) | Product (this compound) | Yield (%) | Ref. |
| 1-(2-vinylphenyl)ethan-1-one oxime | 1-methylisoquinoline 2-oxide | 93 | [5] |
| 1-(2-vinylphenyl)propan-1-one oxime | 1-ethylisoquinoline 2-oxide | 83 | [5] |
| cyclopentyl(2-vinylphenyl)methanone oxime | 1-(cyclopentyl)isoquinoline 2-oxide | 95 | [5] |
| 1-(4-methyl-2-vinylphenyl)ethan-1-one oxime | 1,6-dimethylisoquinoline 2-oxide | 86 | [5] |
| 1-(4-methoxy-2-vinylphenyl)ethan-1-one oxime | 6-methoxy-1-methylisoquinoline 2-oxide | 89 | [5] |
Synthetic Workflow for this compound Preparation:
Caption: Comparative workflow for the synthesis of isoquinoline N-oxides.
II. This compound Analogs as Oxidizing Agents
While this compound itself is not commonly employed as a primary oxidizing agent, its close analog, pyridine (B92270) N-oxide, has been effectively used for the oxidative rearomatization of tetrahydroisoquinolines (THIQs). This transformation is valuable for converting functionalized THIQs back to their aromatic isoquinoline counterparts.[6][7][8]
A. Oxidative Rearomatization of Tetrahydroisoquinolines with Pyridine N-Oxide
This method provides a facile route to C4-functionalized isoquinolines from readily available THIQ precursors. The reaction is performed at high temperature and utilizes the inexpensive and commercially available pyridine N-oxide as the oxidant, generating volatile byproducts.[6][7][8]
Experimental Protocol:
-
Reaction Setup: In a sealed vial, combine the C4-substituted N-benzyl-tetrahydroisoquinoline (1.0 equivalent, 0.25 mmol) and pyridine N-oxide (1.5 equivalents).
-
Reaction Conditions: Heat the mixture at 180 °C for the specified time (typically 1-4 hours). The reaction is solvent-free.
-
Work-up and Purification: After cooling to room temperature, the crude reaction mixture can be directly purified by flash column chromatography on silica gel to yield the C4-substituted isoquinoline.
Quantitative Data for Oxidative Rearomatization with Pyridine N-Oxide:
| Substrate (C4-Substituted N-Benzyl-THIQ) | Product (C4-Substituted Isoquinoline) | Yield (%) | Reaction Time (h) | Ref. |
| N-Benzyl-4-phenyl-THIQ | 4-Phenylisoquinoline | 81 | 1 | [7] |
| N-Benzyl-4-(4-methoxyphenyl)-THIQ | 4-(4-Methoxyphenyl)isoquinoline | 76 | 1 | [7] |
| N-Benzyl-4-(thiophen-2-yl)-THIQ | 4-(Thiophen-2-yl)isoquinoline | 65 | 1 | [7] |
| N-Benzyl-4-butyl-THIQ | 4-Butylisoquinoline | 72 | 4 | [7] |
Proposed Mechanism for Oxidative Rearomatization:
The proposed mechanism suggests a concerted process for the initial oxidation and removal of the N-benzyl group, possibly through a retro-ene type reaction, to form an imine intermediate. This is followed by further oxidation to the isoquinoline product. Control experiments indicate that atmospheric oxygen also plays a minor role in the oxidation.[7]
Caption: Proposed mechanism for the oxidative rearomatization of THIQs.
Conclusion
Isoquinoline N-oxides are valuable compounds in synthetic and medicinal chemistry. While their primary application is as versatile intermediates in the synthesis of more complex molecules, their analogs, such as pyridine N-oxide, have demonstrated utility as effective oxidizing agents. The protocols and data presented herein provide a practical guide for the synthesis and potential oxidative applications of this important class of heterocycles. Researchers are encouraged to consider these methods in the design and execution of their synthetic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide | Department of Chemistry [chem.ox.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,3-Dipolar Cycloaddition Reactions of Isoquinoline N-Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the 1,3-dipolar cycloaddition reactions of isoquinoline (B145761) N-oxide, a powerful tool for the synthesis of complex heterocyclic scaffolds with significant potential in medicinal chemistry and drug development. The resulting isoxazolidino[2,3-a]isoquinoline core structure is a key feature in various biologically active molecules.
Introduction to 1,3-Dipolar Cycloaddition of Isoquinoline N-Oxide
The 1,3-dipolar cycloaddition is a concerted pericyclic reaction that involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. In this context, this compound serves as a cyclic nitrone, a class of 1,3-dipoles, which reacts with various dipolarophiles, typically alkenes and alkynes, to yield isoxazolidine-fused isoquinolines. This reaction is a highly efficient method for constructing polycyclic systems with multiple stereocenters in a single step. The resulting isoxazolidino[2,3-a]isoquinoline derivatives are of significant interest due to their potential as scaffolds in the development of novel therapeutic agents, exhibiting a range of biological activities including anticancer and antimicrobial properties.
General Reaction Mechanism
The 1,3-dipolar cycloaddition of this compound is a [3+2] cycloaddition reaction. The reaction proceeds through a concerted mechanism, meaning that the two new sigma bonds are formed in a single transition state. The regioselectivity and stereoselectivity of the reaction are influenced by both steric and electronic factors of the reactants.
Caption: General mechanism of the 1,3-dipolar cycloaddition of this compound.
Applications in Drug Development
The isoxazolidine (B1194047) and isoquinoline scaffolds are present in a multitude of natural products and pharmacologically active compounds. The fusion of these two heterocyclic systems through 1,3-dipolar cycloaddition offers a versatile platform for the development of novel drug candidates.
-
Anticancer Activity: Derivatives of isoxazoline (B3343090) have shown promising anticancer properties. The rigid, polycyclic structure of isoxazolidino[2,3-a]isoquinolines allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets such as enzymes and receptors involved in cancer pathways.
-
Antimicrobial and Antifungal Agents: Isoquinoline derivatives are known to possess a broad spectrum of antimicrobial and antifungal activities. The novel heterocyclic systems generated via this cycloaddition can be screened for their efficacy against various pathogens, potentially leading to the discovery of new antibiotics and antifungals.[1][2]
-
Enzyme Inhibition: The unique three-dimensional structure of the cycloadducts makes them attractive candidates for the design of enzyme inhibitors. By modifying the substituents on both the isoquinoline and dipolarophile moieties, libraries of compounds can be synthesized and evaluated for their inhibitory activity against specific enzymes implicated in disease.
Data Presentation: Representative Cycloaddition Reactions
| Dipolarophile | Reaction Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| N-Phenylmaleimide | Toluene, reflux | Exo-adduct | High | Exo:Endo > 99:1 | [3] |
| Methyl Acrylate | Benzene, reflux | Tetrahydro[1][4]oxazolo[2,3-a]isoquinoline-2-carboxylate | Moderate | Not reported | |
| Styrene | Xylene, reflux | 2-Phenyltetrahydro[1][4]oxazolo[2,3-a]isoquinoline | Moderate | Not reported | |
| Acrylonitrile | Dioxane, 100 °C | Tetrahydro[1][4]oxazolo[2,3-a]isoquinoline-2-carbonitrile | Good | Not reported |
Note: The data in this table is representative and compiled from various sources. Yields and selectivities can vary depending on the specific reaction conditions and substituents.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the N-oxidation of isoquinoline using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Isoquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite (B76179) solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve isoquinoline (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution and stir for 30 minutes.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a solid.
Caption: Experimental workflow for the synthesis of this compound.
Protocol 2: General Procedure for 1,3-Dipolar Cycloaddition with an Alkene
This protocol provides a general method for the cycloaddition of this compound with an electron-deficient alkene, such as N-phenylmaleimide.
Materials:
-
This compound
-
N-Phenylmaleimide (or other alkene)
-
Anhydrous toluene
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add the alkene (e.g., N-phenylmaleimide, 1.2 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired isoxazolidino[2,3-a]isoquinoline cycloadduct.
-
Characterize the product by NMR and mass spectrometry to confirm its structure and stereochemistry.
Caption: Experimental workflow for the 1,3-dipolar cycloaddition reaction.
Conclusion
The 1,3-dipolar cycloaddition of this compound is a valuable synthetic transformation for the construction of novel, biologically relevant heterocyclic scaffolds. The protocols and information provided herein serve as a guide for researchers to explore this chemistry and its applications in the design and synthesis of new therapeutic agents. Further investigation into the substrate scope, reaction conditions, and biological evaluation of the resulting cycloadducts is warranted to fully exploit the potential of this powerful reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of isoxazoline derivatives as potent M₁ muscarinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reaction of Aromatic N-Oxides with Dipolarophiles. XIII. Cycloaddition Behavior of Some Nitrones toward N-Phenylmaleimide and Conformation Isomers of the Cycloadducts | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Isoquinoline N-Oxides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of palladium-catalyzed C-H functionalization reactions of isoquinoline (B145761) N-oxides, a versatile scaffold in medicinal chemistry and materials science. The methodologies outlined below offer efficient routes to novel isoquinoline derivatives by enabling direct C-C bond formation at the C1 position, thus avoiding multi-step synthetic sequences that often require pre-functionalized starting materials. The protocols are intended to be a guide for researchers in academic and industrial settings, providing the necessary information to replicate and adapt these powerful synthetic transformations.
Palladium-Catalyzed C1-Alkenylation of Isoquinoline N-Oxides
The direct alkenylation of isoquinoline N-oxides at the C1 position represents a highly atom-economical method for the synthesis of 1-alkenylisoquinoline derivatives. This reaction typically proceeds via a C-H activation mechanism, where the N-oxide group acts as an internal directing group and, in some cases, as an internal oxidant, obviating the need for external oxidants.
Quantitative Data Summary
| Entry | Olefin | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | n-Butyl acrylate (B77674) | Pd(OAc)₂ (5) | NMP | 120 | 12 | 95 | [1] |
| 2 | Ethyl acrylate | Pd(OAc)₂ (5) | NMP | 120 | 12 | 92 | [1] |
| 3 | Methyl acrylate | Pd(OAc)₂ (5) | NMP | 120 | 12 | 90 | [1] |
| 4 | Acrylonitrile | Pd(OAc)₂ (5) | NMP | 120 | 12 | 65 | [1] |
Experimental Protocol: C1-Alkenylation of Isoquinoline N-Oxide with n-Butyl Acrylate
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and anhydrous N-Methyl-2-pyrrolidone (NMP) (5 mL).
-
Stir the mixture at room temperature for 5 minutes to ensure dissolution of the solids.
-
Add n-butyl acrylate (5.0 mmol, 5.0 equiv) to the reaction mixture via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture at this temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-alkenylisoquinoline product.
Proposed Reaction Workflow
Caption: Experimental workflow for the Pd-catalyzed C1-alkenylation.
Palladium-Catalyzed C1-Arylation of Isoquinoline N-Oxides with Unactivated Arenes
The direct arylation of isoquinoline N-oxides with unactivated arenes provides a powerful tool for the synthesis of 1-arylisoquinoline derivatives. This oxidative cross-coupling reaction typically requires a palladium catalyst and an oxidant to facilitate the C-H activation of both coupling partners.
Quantitative Data Summary
| Entry | Arene | Catalyst (mol%) | Oxidant (equiv) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzene (B151609) | Pd(OAc)₂ (10) | Ag₂CO₃ (2.2) | 130 | 16 | 72 | [2] |
| 2 | Toluene | Pd(OAc)₂ (10) | Ag₂CO₃ (2.2) | 130 | 16 | 68 | [2] |
| 3 | Anisole | Pd(OAc)₂ (10) | Ag₂CO₃ (2.2) | 130 | 16 | 65 | [2] |
Experimental Protocol: C1-Arylation of this compound with Benzene
Materials:
-
This compound
-
Benzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) carbonate (Ag₂CO₃)
-
Pressure vessel or sealed tube
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a pressure vessel, add this compound (0.6 mmol, 1.0 equiv), palladium(II) acetate (0.1 mmol, 10 mol%), and silver(I) carbonate (1.32 mmol, 2.2 equiv).
-
Add benzene (40 equiv) to the vessel.
-
Seal the vessel and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture at this temperature for 16 hours.
-
After the reaction is complete, cool the vessel to room temperature and carefully release any pressure.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 1-phenylisoquinoline (B189431) 2-oxide.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the C1-arylation reaction.
Palladium-Catalyzed Oxidative Carbamoylation of Isoquinoline N-Oxides
This method allows for the direct introduction of a carboxamide group at the C1 position of isoquinoline N-oxides using formamides as the carbamoyl (B1232498) source. The reaction proceeds through a dual C-H activation pathway, offering a straightforward route to valuable isoquinoline-1-carboxamides.
Quantitative Data Summary
| Entry | Formamide | Catalyst (mol%) | Oxidant (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | N,N-Dimethylformamide | Pd(OAc)₂ (10) | Ag₂CO₃ (3.0) | Dioxane | 110 | 24 | 85 | [3][4] |
| 2 | N,N-Diethylformamide | Pd(OAc)₂ (10) | Ag₂CO₃ (3.0) | Dioxane | 110 | 24 | 78 | [3][4] |
| 3 | N-Formylpiperidine | Pd(OAc)₂ (10) | Ag₂CO₃ (3.0) | Dioxane | 110 | 24 | 82 | [3][4] |
| 4 | N-Formylmorpholine | Pd(OAc)₂ (10) | Ag₂CO₃ (3.0) | Dioxane | 110 | 24 | 80 | [3][4] |
Experimental Protocol: Oxidative Carbamoylation with N,N-Dimethylformamide
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) carbonate (Ag₂CO₃)
-
Dioxane, anhydrous
-
Sealed reaction tube
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a sealed reaction tube, add this compound (0.2 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 10 mol%), and silver(I) carbonate (0.6 mmol, 3.0 equiv).
-
Add anhydrous dioxane (1.0 mL) and N,N-dimethylformamide (1.0 mL) to the tube.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture at this temperature for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired isoquinoline-1-carboxamide.
Logical Relationship of Reaction Components
Caption: Relationship of components in the carbamoylation reaction.
References
- 1. Palladium-catalyzed alkenylation of quinoline-N-oxides via C-H activation under external-oxidant-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-catalyzed oxidative carbamoylation of isoquinoline N-oxides with formylamides by means of dual C–H oxidative coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Substituted Isoquinolines from Isoquinoline N-Oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted isoquinolines, utilizing isoquinoline (B145761) N-oxide as a versatile starting material. The methodologies outlined herein are crucial for the development of novel therapeutic agents and other biologically active compounds, given the prevalence of the isoquinoline scaffold in medicinal chemistry.
Introduction
Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds found in numerous natural products and synthetic pharmaceuticals. Isoquinoline N-oxides serve as activated precursors that facilitate the introduction of various substituents onto the isoquinoline core, offering a powerful strategy for the synthesis of diverse molecular architectures. This document details key synthetic transformations of isoquinoline N-oxide, including palladium-catalyzed C-H functionalization and nucleophilic addition reactions.
Data Presentation: A Comparative Overview of Synthetic Methodologies
The following table summarizes quantitative data from various reported methods for the synthesis of substituted isoquinolines from this compound, allowing for easy comparison of their efficiencies and conditions.
| Entry | Reaction Type | Substituent Introduced | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | C-H Arylation | Phenyl | Pd(OAc)₂ / Ag₂CO₃ | Benzene (B151609) | 130 | 16 | Major Product | [1] |
| 2 | C-H Alkenylation | Ethyl acrylate | Pd(OAc)₂ | 1,4-Dioxane (B91453) | 100 | 12 | 27-95 | [2] |
| 3 | C1-Heteroarylation | 4-Phenyl-1H-1,2,3-triazol-1-yl | None | DCE | RT | 0.25-0.33 | 85 | [3][4] |
| 4 | C-H Annulation | Diphenylacetylene | Pd(OAc)₂ / ZnBr₂ / TFA | PhCl/Dioxane | 120 | - | - | [5] |
| 5 | Cyclization to N-Oxide | - | Hydroxylamine HCl | - | - | - | - | [6] |
Mandatory Visualizations
The following diagrams illustrate the key reaction pathways and experimental workflows for the synthesis of substituted isoquinolines from this compound.
Experimental Protocols
The following are detailed protocols for key synthetic transformations of this compound.
Protocol 1: Palladium-Catalyzed C-H Arylation of this compound[1]
This protocol describes the direct arylation of this compound at the C1 position.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Silver carbonate (Ag₂CO₃)
-
Anhydrous benzene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add this compound (0.6 mmol), palladium(II) acetate (10 mol%), and silver carbonate (2.2 equiv).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous benzene (40 equiv) and the aryl halide (1.0 equiv) via syringe.
-
Seal the tube and heat the reaction mixture at 130 °C for 16 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with dichloromethane (B109758) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the 1-arylisoquinoline.
Protocol 2: Palladium-Catalyzed C-H Alkenylation of this compound[2]
This protocol details the synthesis of 1-alkenylated isoquinolines without an external oxidant.
Materials:
-
This compound
-
Olefin (e.g., ethyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a sealed tube, combine this compound (4 equiv), palladium(II) acetate (10 mol%), and anhydrous 1,4-dioxane (0.6 mL).
-
Add the olefin (0.3 mmol) to the mixture.
-
Seal the tube and heat the reaction at 100-120 °C for 12-16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo.
-
Purify the residue by silica gel column chromatography to yield the 1-alkenylated isoquinoline.
Protocol 3: Nucleophilic Addition of a Grignard Reagent to this compound
This protocol provides a general method for the introduction of alkyl or aryl groups at the C1 position via a Grignard reaction.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2 equiv) dropwise via a syringe.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting crude 1,2-dihydroisoquinoline (B1215523) can be aromatized by treatment with an oxidizing agent (e.g., manganese dioxide) in a suitable solvent like dichloromethane to yield the 1-substituted isoquinoline.
-
Purify the final product by column chromatography.
Conclusion
The synthetic routes starting from this compound are robust and versatile, providing access to a wide array of substituted isoquinolines. The protocols detailed in this document offer reliable methods for researchers in organic synthesis and drug discovery to generate novel compounds for further investigation. The choice of methodology will depend on the desired substitution pattern and the functional group tolerance of the substrates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-catalyzed alkenylation of quinoline-N-oxides via C-H activation under external-oxidant-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.bgu.ac.il [cris.bgu.ac.il]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed enolate arylation as a key C-C bond-forming reaction for the synthesis of isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photochemical Reactions of Isoquinoline N-Oxides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photochemical reactions of isoquinoline (B145761) N-oxides, offering detailed experimental protocols, quantitative data for key reactions, and mechanistic insights. The unique reactivity of isoquinoline N-oxides under photochemical conditions opens avenues for the synthesis of diverse heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.
Overview of Photochemical Reactivity
Isoquinoline N-oxides exhibit fascinating and synthetically useful photochemical reactivity, primarily proceeding through the first excited singlet state.[1] The reaction outcome is highly dependent on the solvent polarity. In polar, protic solvents, the main reaction is photoisomerization to yield 1-isoquinolones (isocarbostyrils). Conversely, in non-polar, aprotic solvents, a rearrangement occurs to form 1,3-benzoxazepines.[1] More recent advancements have demonstrated the utility of isoquinoline N-oxides in visible-light-mediated C-H functionalization reactions, expanding their synthetic applications.[2][3]
A key intermediate often discussed in the photoisomerization and rearrangement of heteroaromatic N-oxides is the highly strained oxaziridine (B8769555).[4] Although it has not been directly observed in the photolysis of isoquinoline N-oxides, it is a commonly proposed transient species.[1][5]
Key Photochemical Transformations and Protocols
Photoisomerization to 1-Isoquinolones in Polar Solvents
The irradiation of isoquinoline N-oxides in polar solvents like ethanol (B145695) leads to the formation of 1-isoquinolones. This transformation is believed to proceed via the excited singlet state.[1]
Experimental Protocol: Photochemical Synthesis of 1-Isoquinolone
This protocol is a representative procedure based on the photolysis of substituted isoquinoline N-oxides.[5]
-
Materials:
-
Isoquinoline N-oxide
-
96% Ethanol (spectroscopic grade)
-
Photochemical reactor (e.g., Rayonet reactor with RUL 3500 lamps or a similar setup with a high-pressure mercury lamp)
-
Pyrex reaction vessel
-
Rotary evaporator
-
Standard laboratory glassware for extraction and purification
-
Silica (B1680970) gel for chromatography
-
-
Procedure:
-
Prepare a solution of this compound in 96% ethanol. A typical concentration is in the range of 1-2 mg/mL. For example, dissolve 270 mg of this compound in 325 mL of 96% ethanol.[5]
-
Transfer the solution to a Pyrex reaction vessel. Pyrex is crucial as it filters out short-wavelength UV light that can cause undesired side reactions.
-
Place the reaction vessel in the photochemical reactor and irradiate at room temperature (typically 20-40°C).[5] If necessary, use a cooling system to maintain the temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure 1-isoquinolone. In many cases, this reaction proceeds with high yield, and simple evaporation of the solvent may afford a crystalline product.[5]
-
Photochemical Rearrangement to 1,3-Benzoxazepines in Non-Polar Solvents
In non-polar solvents such as acetone (B3395972) or cyclohexane, the photochemical reaction of isoquinoline N-oxides yields 1,3-benzoxazepines.[1][5]
Experimental Protocol: Photochemical Synthesis of 1,3-Benzoxazepine
This protocol is a representative procedure based on the photolysis of substituted isoquinoline N-oxides.[5]
-
Materials:
-
This compound
-
Acetone (analytical grade)
-
Photochemical reactor (e.g., Rayonet reactor with RUL 3500 lamps)
-
Pyrex reaction vessel with magnetic stirring
-
Rotary evaporator
-
Petroleum ether for extraction
-
Pentane for recrystallization
-
-
Procedure:
-
Dissolve the this compound in analytical grade acetone. For instance, dissolve 523 mg of a substituted this compound in 250 mL of acetone.[5]
-
Place the solution in a magnetically stirred Pyrex flask and irradiate in the photochemical reactor at 20-40°C.[5]
-
Monitor the reaction by TLC until the starting material is no longer detectable.
-
After completion, evaporate the solvent in vacuo to obtain a residue.
-
The crude product can be purified by extraction and recrystallization. For example, extraction with petroleum ether can separate the 1,3-benzoxazepine from less soluble side products.[5]
-
The 1,3-benzoxazepine can be further purified by recrystallization from a non-polar solvent like pentane.
-
Visible-Light-Mediated C-H Hydroxyalkylation
A modern application of isoquinoline photochemistry involves their C-H functionalization. This method utilizes the excited-state reactivity of 4-acyl-1,4-dihydropyridines to generate acyl radicals, which then react with protonated isoquinoline.[2][3]
Experimental Protocol: Photochemical C-H Hydroxyalkylation of Isoquinoline
This protocol is adapted from the work of Melchiorre and coworkers.[2][6]
-
Materials:
-
Isoquinoline
-
4-Acyl-1,4-dihydropyridine (acyl-DHP, radical precursor)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (B52724) (CH3CN, spectroscopic grade)
-
High-power blue LED (e.g., λmax = 460 nm)
-
Reaction vials (e.g., 0.2 mmol scale)
-
Standard laboratory glassware for work-up and purification
-
-
Procedure:
-
In a reaction vial, combine isoquinoline (0.2 mmol, 1.0 equiv), the 4-acyl-1,4-dihydropyridine (1.2 equiv), and trifluoroacetic acid (2.0 equiv).
-
Add acetonitrile (0.6 mL) to the vial.
-
Seal the vial and place it in front of a high-power blue LED for irradiation at 25°C for 12 hours. Ensure the setup is adequately cooled to maintain the temperature.
-
After the reaction is complete, concentrate the mixture and purify the residue by flash column chromatography on silica gel to obtain the hydroxyalkylated isoquinoline product.
-
Quantitative Data
The efficiency of the primary photochemical reactions of this compound is highly dependent on the solvent. The following table summarizes key quantitative data from the literature.[1]
| Solvent | Product(s) | Fluorescence Quantum Yield (Φf) | Product Quantum Yield (Φp) |
| Cyclohexane | 1,3-Benzoxazepine | 0.003 | 0.10 |
| Benzene | 1,3-Benzoxazepine | 0.003 | 0.10 |
| Diethyl ether | 1,3-Benzoxazepine | 0.004 | 0.09 |
| Acetonitrile | 1-Isoquinolone & 1,3-Benzoxazepine | 0.006 | 0.04 (total) |
| Ethanol | 1-Isoquinolone | 0.008 | 0.03 |
| Water | 1-Isoquinolone | 0.012 | 0.02 |
Mechanistic Pathways and Visualizations
The photochemical reactions of isoquinoline N-oxides proceed through distinct mechanisms depending on the reaction type.
Photoisomerization and Rearrangement
The formation of 1-isoquinolones and 1,3-benzoxazepines originates from the singlet excited state of the this compound. The proposed mechanism involves an oxaziridine intermediate, which then rearranges based on the solvent's polarity.
Caption: Proposed mechanism for the photochemical reactions of this compound.
C-H Hydroxyalkylation
This reaction follows a radical-mediated pathway initiated by the photochemical generation of an acyl radical from a 4-acyl-1,4-dihydropyridine.
Caption: Simplified mechanism for the C-H hydroxyalkylation of isoquinoline.
Experimental Workflow
The general workflow for conducting photochemical reactions with isoquinoline N-oxides is outlined below.
Caption: General experimental workflow for photochemical reactions.
Conclusion
The photochemical reactions of isoquinoline N-oxides offer versatile and powerful methods for the synthesis of valuable nitrogen-containing heterocycles. By carefully selecting the solvent and reaction conditions, researchers can selectively synthesize 1-isoquinolones or 1,3-benzoxazepines. Furthermore, modern photochemical methods enable the direct C-H functionalization of the isoquinoline core. These application notes and protocols provide a solid foundation for utilizing these transformations in research and development.
References
- 1. Primary photoprocesses in isoquinoline N-oxides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Photochemical C-H Hydroxyalkylation of Quinolines and Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Isoquinoline N-Oxide in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline (B145761) N-oxides are versatile and highly valuable intermediates in the synthesis of a wide array of pharmaceutical compounds. The isoquinoline scaffold is a core structural motif in numerous natural products and synthetic drugs, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and CNS-modulating properties. The N-oxide functionality not only enhances the reactivity of the isoquinoline ring system but also serves as a handle for further functionalization, enabling the synthesis of complex molecular architectures.
These application notes provide detailed protocols for the synthesis of isoquinoline N-oxides via modern and classical methods, present quantitative data for various substrates, and illustrate the utility of these intermediates in the synthesis of pharmaceuticals, such as the vasodilator Moxaverine.
Synthetic Protocols for Isoquinoline N-Oxides
Several robust methods exist for the synthesis of isoquinoline N-oxides. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Here, we detail three key methodologies: a modern copper-catalyzed cyclization, a hypervalent iodine-mediated cyclization, and the classical oxidation approach.
Method 1: Copper-Catalyzed Intramolecular Cyclization of (E)-2-Alkynylaryl Oximes
This method provides a highly efficient and environmentally friendly route to substituted isoquinoline N-oxides, proceeding in water under mild conditions.[1][2] The reaction demonstrates good functional group tolerance and high atom economy.[1]
Experimental Protocol:
-
Reaction Setup: In a sealed tube, combine the (E)-2-alkynylaryl oxime (0.5 mmol, 1.0 equiv), Copper(I) iodide (CuI) (9.5 mg, 0.05 mmol, 10 mol%), and deionized water (2.0 mL).
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at the temperature indicated in Table 1 (typically 70-120 °C). Stir the reaction mixture vigorously for 15 hours.
-
Work-up: After 15 hours, cool the reaction mixture to room temperature. Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Isolation and Purification: Combine the organic extracts and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude residue by silica (B1680970) gel column chromatography (eluent: petroleum ether/ethyl acetate mixture) to afford the desired isoquinoline N-oxide.
Quantitative Data:
| Entry | R¹ | R² | R³ | R⁴ | Temp (°C) | Yield (%) |
| 1 | H | H | H | Ph | 80 | 92 |
| 2 | H | H | H | p-tolyl | 80 | 88 |
| 3 | H | H | OMe | Ph | 120 | 85 |
| 4 | H | H | Cl | Ph | 120 | 81 |
| 5 | H | H | F | Ph | 120 | 83 |
| 6 | Me | H | H | Ph | 80 | 85 |
| 7 | H | Me | H | Ph | 80 | 87 |
Table 1: Substrate scope for the copper-catalyzed synthesis of 3-substituted isoquinoline N-oxides.[3][4]
Method 2: Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes
This metal-free approach utilizes phenyliodine bis(trifluoroacetate) (PIFA) as an oxidant to synthesize polysubstituted isoquinoline N-oxides from readily available ketoximes and alkenes.[5][6] The reaction proceeds in moderate to excellent yields.[5]
Experimental Protocol:
-
Reaction Setup: To a solution of the o-vinylaryl ketoxime (0.2 mmol, 1.0 equiv) in 2,2,2-trifluoroethanol (B45653) (TFE, 1.0 mL), add phenyliodine bis(trifluoroacetate) (PIFA) (103 mg, 0.24 mmol, 1.2 equiv) in one portion at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Isolation and Purification: Extract the mixture with dichloromethane (B109758) (DCM). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure this compound.
Quantitative Data:
| Entry | R¹ | R² | R³ | Yield (%) |
| 1 | Me | H | H | 93 |
| 2 | Et | H | H | 95 |
| 3 | i-Pr | H | H | 83 |
| 4 | Ph | H | H | 75 |
| 5 | Me | Me | H | 91 |
| 6 | Me | H | Me | 98 |
Table 2: Substrate scope for the PIFA-mediated synthesis of polysubstituted isoquinoline N-oxides.[5][6]
Method 3: Classical N-Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This is a traditional and widely used method for the N-oxidation of nitrogen-containing heterocycles, including isoquinolines. The reaction is generally clean and proceeds under mild conditions.
Experimental Protocol:
-
Dissolution: Dissolve the isoquinoline substrate (1.0 equiv) in a chlorinated solvent such as dichloromethane (DCM) or chloroform (B151607) (CHCl₃) to a concentration of 0.1-0.2 M.
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Add meta-chloroperoxybenzoic acid (m-CPBA) (70-77% purity, 1.1-1.5 equiv) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess peroxyacid and the m-chlorobenzoic acid byproduct.
-
Isolation and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the this compound, which can be further purified by recrystallization or column chromatography if necessary.
Application of this compound in Pharmaceutical Synthesis
Isoquinoline N-oxides are key intermediates that can undergo a variety of transformations to introduce functionality at different positions of the isoquinoline core.
Case Study: Synthesis of Moxaverine
Moxaverine is a non-specific phosphodiesterase inhibitor used as a vasodilator. The synthesis of Moxaverine can be efficiently achieved in five steps, with the key step being the copper-catalyzed intramolecular cyclization to form the isoquinoline core.[7]
Synthesis of the Moxaverine Precursor (An Isoquinoline):
The synthesis of Moxaverine itself involves the formation of a substituted isoquinoline, which can be derived from the corresponding this compound intermediate. The copper-catalyzed cyclization of the appropriate (E)-2-alkynylaryl oxime derivative directly yields the isoquinoline needed for the final steps of the Moxaverine synthesis.[5] The final step in the total synthesis reported by Jiang and coworkers involves this cyclization to furnish Moxaverine in a 62% yield.[5] Alternatively, the corresponding this compound can be synthesized and subsequently deoxygenated.
Protocol for Deoxygenation of Isoquinoline N-Oxides:
-
Reaction Setup: To a solution of the this compound (e.g., 4a from Table 1, 1.0 equiv) in a suitable solvent such as ethanol, add zinc dust (3.0 equiv) and a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within a few hours.
-
Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the zinc salts. Concentrate the filtrate and extract with an organic solvent. Dry the organic layer, concentrate, and purify by column chromatography to yield the corresponding isoquinoline.
This deoxygenation step provides a clean and efficient method to access the isoquinoline core from the N-oxide intermediate, which is a common strategy in the synthesis of isoquinoline-based pharmaceuticals.
Conclusion
Isoquinoline N-oxides are indispensable intermediates for the synthesis of pharmaceutically relevant molecules. The methodologies presented herein offer efficient, scalable, and, in the case of the copper-catalyzed reaction, environmentally benign routes to these valuable compounds. The ability to further functionalize isoquinoline N-oxides through various chemical transformations underscores their importance in drug discovery and development, providing access to a diverse range of complex molecular scaffolds.
References
- 1. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 5. Isolation and synthesis of cryptosanguinolentine (isocryptolepine), a naturally-occurring bioactive indoloquinoline alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of Isoquinoline N-Oxides in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline (B145761) N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. The introduction of an N-oxide moiety to the isoquinoline scaffold can modulate the molecule's electronic properties, solubility, and metabolic stability, often leading to enhanced pharmacological effects. This document provides a comprehensive overview of the applications of isoquinoline N-oxides in medicinal chemistry, with a primary focus on their anticancer, antimicrobial, and neuroprotective properties. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, along with a summary of quantitative data and visual representations of key signaling pathways.
I. Anticancer Applications
Isoquinolinequinone N-oxides (IQQ N-oxides) have emerged as a particularly promising class of anticancer agents, demonstrating potent activity against a wide range of cancer cell lines, including those exhibiting multidrug resistance (MDR).[1][2]
Mechanism of Action
The anticancer activity of IQQ N-oxides is often multifactorial. The N-oxide functional group enhances the electrophilicity and redox potential of the isoquinolinequinone core.[2] Key mechanisms include:
-
Redox Cycling and ROS Generation: IQQ N-oxides can undergo redox cycling within cancer cells, leading to the generation of reactive oxygen species (ROS).[3] Elevated ROS levels induce oxidative stress, which can trigger apoptotic cell death.[3]
-
Inhibition of P-glycoprotein (P-gp): Certain IQQ N-oxide derivatives have been shown to inhibit the function of P-glycoprotein, a key efflux pump responsible for multidrug resistance in cancer.[1] By blocking P-gp, these compounds can increase the intracellular concentration of chemotherapeutic agents, thereby resensitizing resistant cancer cells.
-
Adduct Formation: The electrophilic nature of the quinone moiety allows for the formation of covalent adducts with biological nucleophiles such as glutathione (B108866) and cysteine, disrupting cellular redox balance and contributing to cytotoxicity.[4]
Data Presentation: Anticancer Activity of Isoquinolinequinone N-Oxide Derivatives
The following table summarizes the 50% growth inhibition (GI₅₀) values for representative IQQ N-oxide derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | GI₅₀ (µM) | Reference |
| IQQ N-Oxide Analogues | [5] | ||
| C(6) Isomer (Compound 25) | NCI-H460 (Non-Small Cell Lung) | <0.2 | [5] |
| NCI/ADR-RES (Doxorubicin-Resistant) | 0.535 | ||
| C(7) Isomer (Compound 24) | NCI-H460 (Non-Small Cell Lung) | 0.69 | [5] |
| NCI/ADR-RES (Doxorubicin-Resistant) | 2.67 | ||
| Lead Compound 16 (C6 Isomer) | Melanoma (LOX IMVI) | 0.03 | [4] |
| Ovarian (OVCAR-3) | 0.05 | [4] | |
| Leukemia (CCRF-CEM) | 0.02 | [4] |
Experimental Protocols
A general method for the synthesis of aminated IQQ N-oxides involves a one-pot oxidation/Michael addition followed by N-oxidation.
Materials:
-
Isoquinolinequinone scaffold
-
Amine (e.g., benzylamine)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the isoquinolinequinone (1.0 eq) in DCM.
-
Add the desired amine (1.2 eq) and CeCl₃·7H₂O (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, add m-CPBA (1.5 eq) to the reaction mixture and stir for an additional 12-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, and dry over MgSO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the C(6) and C(7) isomers.
This protocol is used to determine the cytotoxic effects of isoquinoline N-oxide compounds on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound compounds (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ values.
This protocol measures the intracellular production of ROS induced by isoquinoline N-oxides using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Materials:
-
Cancer cell lines
-
DCFH-DA probe
-
This compound compounds
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Seed cells in a suitable plate or flask and allow them to adhere overnight.
-
Treat cells with the this compound compound at the desired concentration for a specified time (e.g., 1-4 hours).
-
Wash the cells with PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Analyze the fluorescence of the cells using a flow cytometer (excitation at 488 nm, emission at 525 nm) or a fluorescence plate reader.
II. Antimicrobial Applications
Isoquinoline N-oxides and their derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[6]
Mechanism of Action
The antimicrobial mechanisms of isoquinoline N-oxides are not as extensively studied as their anticancer effects but are thought to involve:
-
Disruption of Cell Wall and Nucleic Acid Synthesis: Some isoquinoline derivatives have been shown to interfere with the biosynthesis of the bacterial cell wall and nucleic acids.
-
Inhibition of Cell Division: Certain compounds may inhibit key enzymes involved in microbial cell division.
Data Presentation: Antimicrobial Activity of this compound Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative isoquinoline and this compound derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| (+)-8-methoxyisolaurenine N-oxide | Alternaria alternata | Weak activity | [6] |
| Alkynyl Isoquinolines (HSN584) | Staphylococcus aureus | 4 | [7] |
| Methicillin-resistant S. aureus (MRSA) | 4 | [7] | |
| Alkynyl Isoquinolines (HSN739) | Staphylococcus aureus | 8 | [7] |
| Methicillin-resistant S. aureus (MRSA) | 8 | [7] | |
| Chlorinated Phenyl Carbamate (22) | Candida albicans | >50 |
Experimental Protocols
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound compounds against bacteria and fungi.[8]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
This compound compounds dissolved in a suitable solvent
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the this compound compounds in the growth medium in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism in the growth medium.
-
Add the inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (microorganism in medium without compound) and a negative control (medium only).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
III. Neuroprotective Applications
Isoquinoline alkaloids and their N-oxide derivatives have shown potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[9][10]
Mechanism of Action
The neuroprotective effects of these compounds are linked to several mechanisms:
-
Inhibition of Cholinesterases: Some isoquinoline derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[11] Inhibition of these enzymes can improve cognitive function.
-
Inhibition of Monoamine Oxidase (MAO): Certain isoquinoline derivatives are inhibitors of monoamine oxidase A (MAO-A) and B (MAO-B), enzymes involved in the metabolism of neurotransmitters like dopamine (B1211576) and serotonin.[8] MAO-B inhibitors are of particular interest for the treatment of Parkinson's disease.
-
Activation of NRF2 Pathway: Some isoquinoline N-oxides have been shown to activate the NRF2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.[12]
Data Presentation: Neuroprotective Activity of Isoquinoline Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative isoquinoline derivatives against enzymes relevant to neurodegenerative diseases.
| Compound/Derivative | Target Enzyme | IC₅₀ (µM) | Reference |
| N-methyl-6-methoxyisoquinolinium ion | MAO-A | 0.81 | [8] |
| Berberine | Acetylcholinesterase | 0.72 µg/mL | [13] |
| Butyrylcholinesterase | 7.67 µg/mL | [13] | |
| Reticuline | Butyrylcholinesterase | 33.6 | [13] |
| N-methylcoclaurine | Butyrylcholinesterase | 15.0 | [13] |
Experimental Protocols
This colorimetric assay is used to screen for inhibitors of AChE and BChE.[3][14]
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound compounds
-
96-well plate and microplate reader
Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.
-
Add 20 µL of the enzyme solution (AChE or BChE) to each well.
-
Incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm every minute for 5-10 minutes.
-
Calculate the rate of reaction and the percentage of inhibition for each compound concentration to determine the IC₅₀ value.
This protocol determines the inhibitory activity of compounds against MAO-A and MAO-B.[7][15]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (non-selective substrate)
-
Phosphate buffer
-
This compound compounds
-
HPLC system or fluorescence plate reader
Procedure:
-
Pre-incubate the MAO-A or MAO-B enzyme with various concentrations of the this compound compound in a phosphate buffer at 37°C.
-
Initiate the reaction by adding the substrate, kynuramine.
-
Incubate for a specific time (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction by adding a strong acid or by rapid cooling.
-
Measure the formation of the product, 4-hydroxyquinoline, using an HPLC system or a fluorescence plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
IV. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in this document.
Caption: Anticancer mechanism of IQQ N-oxides.
Caption: Workflow for anticancer drug discovery.
Caption: Neuroprotective mechanisms of isoquinoline N-oxides.
Conclusion
Isoquinoline N-oxides represent a versatile and promising scaffold in medicinal chemistry. Their potent anticancer activity, particularly against multidrug-resistant phenotypes, highlights their potential for the development of novel cancer therapeutics. Furthermore, emerging evidence of their antimicrobial and neuroprotective properties opens up new avenues for research and drug discovery. The protocols and data presented in this document provide a valuable resource for researchers interested in exploring the therapeutic potential of this fascinating class of compounds. Further investigation into their detailed mechanisms of action and structure-activity relationships will be crucial for the rational design of next-generation this compound-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 10. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 11. unix.stackexchange.com [unix.stackexchange.com]
- 12. Node Attributes | Graphviz [graphviz.org]
- 13. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 14. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Isoquinoline N-Oxide Derivatives as Potent Anticancer Agents
Introduction
The isoquinolinequinone (IQQ) framework is a core structure in several families of cytotoxic natural products that have attracted significant interest in oncology for their potent anticancer properties.[1][2] A primary challenge in cancer therapy is the emergence of multidrug resistance (MDR), frequently mediated by the overexpression of ATP-binding cassette (ABC) drug efflux pumps like P-glycoprotein (P-gp), which actively expel chemotherapeutic agents from cancer cells.[1] Recent research has highlighted isoquinolinequinone N-oxide (IQQ N-oxide) derivatives as a promising class of compounds to overcome MDR.[1][2] The addition of the N-oxide moiety to the IQQ core enhances the molecule's electrophilicity and redox potential, resulting in potent anticancer activity, often in the nanomolar range, against various human tumor cell lines, including those resistant to conventional drugs.[1][3]
Synthesis and Structure-Activity Relationship
The synthesis of aminated IQQ N-oxides is a multi-step process that begins with the creation of the core IQQ framework.[4] A crucial subsequent step is the N-oxidation of the isoquinoline (B145761) nitrogen, which significantly enhances biological activity.[1][4] Amination of the IQQ N-oxide framework typically yields a mixture of C(6) and C(7) isomers.[2] Extensive studies, including preliminary NCI-60 tumor screenings, have revealed that the C(6) isomers are consistently more potent anticancer agents than their corresponding C(7) counterparts, with mean GI₅₀ values often being more than twice as low.[2][3] This has spurred efforts to develop synthetic routes that favor the production of the more active C(6) isomer.[2][3]
Mechanism of Action
The anticancer activity of IQQ N-oxide derivatives is multifaceted. A key mechanism is their ability to induce significant accumulation of intracellular Reactive Oxygen Species (ROS).[2] Cancer cells, particularly MDR cells, often have higher basal ROS levels, making them more susceptible to further oxidative stress, a phenomenon known as collateral sensitivity.[2] This ROS accumulation can damage cellular components, leading to cell cycle arrest and apoptosis.[2][5] Furthermore, certain IQQ N-oxide compounds have been shown to inhibit the function of P-gp drug efflux pumps in MDR cells, preventing the removal of the therapeutic agent and restoring drug sensitivity.[1][2] The enhanced electrophilicity of the N-oxide framework also suggests a potential mechanism involving the formation of covalent adducts with biological nucleophiles like glutathione (B108866) and cysteine.[4][6]
Quantitative Data: In Vitro Anticancer Activity
IQQ N-oxide derivatives have demonstrated potent growth inhibition (GI₅₀) across a wide range of human cancer cell lines. The data below summarizes the mean GI₅₀ values from the NCI-60 screen for representative C(6) and C(7) isomers, highlighting the superior potency of the C(6) configuration.[2]
| Compound Class | Isomer Type | Mean GI₅₀ (µM) across NCI-60 Panel | Reference |
| IQQ N-Oxide Benzylamine | C(6) Isomer | 0.02 - 0.05 | [2] |
| IQQ N-Oxide Benzylamine | C(7) Isomer | 0.06 - 0.12 | [2] |
| IQQ N-Oxide p-F Benzylamine | C(6) Isomer | 0.01 - 0.03 | [2][3] |
| IQQ N-Oxide p-F Benzylamine | C(7) Isomer | 0.04 - 0.08 | [2][3] |
Note: Values represent a range of mean GI₅₀ calculated from screenings against 57-60 different human tumor cell lines. Actual GI₅₀ values for specific cell lines can be found in the low nanomolar range.[2][4]
Experimental Protocols
Protocol 1: Cell Growth Inhibition and Cytotoxicity (SRB Assay)
This protocol is used to determine the cell growth inhibition and cytotoxicity of IQQ N-oxide compounds.[2]
Materials:
-
Cancer cell lines (e.g., NSCLC, colorectal)
-
IQQ N-oxide compounds dissolved in DMSO
-
Culture medium
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
1% Acetic acid
-
Tris buffer
-
Microplate reader
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sciforum.net [sciforum.net]
- 5. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoquinolinequinone N-oxides as anticancer agents effective against drug resistant cell lines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Copper-Catalyzed Synthesis of Isoquinoline N-Oxides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of isoquinoline (B145761) N-oxides, valuable scaffolds in medicinal chemistry and materials science. The focus is on modern, efficient copper-catalyzed methodologies that offer advantages in terms of yield, substrate scope, and environmental considerations.
Method 1: Copper(I)-Catalyzed Intramolecular Cyclization of (E)-2-Alkynylaryl Oxime Derivatives
This method presents a highly efficient and environmentally friendly approach to isoquinoline N-oxides, utilizing water as the solvent and proceeding under mild conditions. The reaction demonstrates high atom economy and a broad tolerance for various functional groups. By selecting an unprotected oxime, the reaction selectively yields the corresponding isoquinoline N-oxide.
Quantitative Data Summary
| Starting Material (E)-2-alkynylaryl oxime derivative | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| (E)-(2-(phenylethynyl)phenyl)(phenyl)methanone oxime | CuI (10 mol%) | H₂O | 80 | 15 | 1,3-diphenylthis compound | 88 |
| (E)-(4-methyl-2-(phenylethynyl)phenyl)(phenyl)methanone oxime | CuI (10 mol%) | H₂O | 120 | 15 | 6-methyl-1,3-diphenylthis compound | 85 |
| (E)-(4-methoxy-2-(phenylethynyl)phenyl)(phenyl)methanone oxime | CuI (10 mol%) | H₂O | 120 | 15 | 6-methoxy-1,3-diphenylthis compound | 85 |
| (E)-(4-chloro-2-(phenylethynyl)phenyl)(phenyl)methanone oxime | CuI (10 mol%) | H₂O | 120 | 15 | 6-chloro-1,3-diphenylthis compound | 81 |
| (E)-(2-(p-tolylethynyl)phenyl)(phenyl)methanone oxime | CuI (10 mol%) | H₂O | 80 | 15 | 1-phenyl-3-(p-tolyl)this compound | 91 |
| (E)-(2-((4-methoxyphenyl)ethynyl)phenyl)(phenyl)methanone oxime | CuI (10 mol%) | H₂O | 80 | 15 | 3-((4-methoxyphenyl)ethynyl)-1-phenylthis compound | 89 |
| (E)-(2-((4-fluorophenyl)ethynyl)phenyl)(phenyl)methanone oxime | CuI (10 mol%) | H₂O | 80 | 15 | 3-((4-fluorophenyl)ethynyl)-1-phenylthis compound | 82 |
| (E)-(2-(thiophen-2-ylethynyl)phenyl)(phenyl)methanone oxime | CuI (10 mol%) | H₂O | 70 | 15 | 1-phenyl-3-(thiophen-2-yl)this compound | 75 |
| (E)-(2-(cyclohex-1-en-1-ylethynyl)phenyl)(phenyl)methanone oxime | CuI (10 mol%) | H₂O | 70 | 15 | 3-(cyclohex-1-en-1-yl)-1-phenylthis compound | 65 |
| (E)-1-(2-(phenylethynyl)phenyl)ethan-1-one oxime | CuI (10 mol%) | H₂O | 80 | 15 | 1-methyl-3-phenylthis compound | 85 |
Experimental Protocol
Materials:
-
(E)-2-alkynylaryl oxime derivative (substrate)
-
Copper(I) iodide (CuI)
-
Deionized Water (H₂O)
-
Sealed tube
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate (B1210297)
-
Saturated brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a sealed tube, add the (E)-2-alkynylaryl oxime substrate (0.5 mmol, 1.0 equiv), Copper(I) iodide (CuI, 0.05 mmol, 10 mol%), and water (2 mL).
-
Seal the tube and place it in a preheated oil bath at the temperature indicated in the data table (typically 70-120 °C).
-
Stir the reaction mixture vigorously for 15 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the desired this compound.
Experimental Workflow
Caption: General workflow for the Cu(I)-catalyzed synthesis of isoquinoline N-oxides.
Method 2: Copper(II)-Catalyzed Annulation of 2-Bromoaryl Oximes with Active Methylene (B1212753) Compounds
This alternative approach provides access to isoquinoline N-oxides through a copper(II)-catalyzed C(sp³)-H functionalization and subsequent annulation. The reaction proceeds by coupling 2-bromoaryl oximes with active methylene compounds like β-diketones or β-ketoesters.
Quantitative Data Summary
| Starting Material 1 (2-Bromoaryl oxime) | Starting Material 2 (Active Methylene Compound) | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 2-Bromobenzaldehyde oxime | Dibenzoylmethane | Cu(OAc)₂ (20 mol%) | Methanol/Toluene | 60 | up to 85 |
| Substituted 2-bromoaryl oximes | Various β-diketones | Cu(OAc)₂ (20 mol%) | Methanol/Toluene | 60 | Moderate to high |
| Substituted 2-bromoaryl oximes | Various β-ketoesters | Cu(OAc)₂ (20 mol%) | Methanol/Toluene | 60 | Moderate to high |
Note: Detailed substrate scope and specific yields for this method require consulting the primary literature. The yields are reported to be up to 85%.
General Experimental Protocol Outline
Materials:
-
2-Bromoaryl oxime derivative
-
Active methylene compound (e.g., β-diketone or β-ketoester)
-
Copper(II) acetate (Cu(OAc)₂)
-
Methanol/Toluene solvent mixture
General Procedure:
-
In a suitable reaction vessel, the 2-bromoaryl oxime, active methylene compound, and copper(II) acetate are combined in a methanol/toluene solvent system.
-
The reaction mixture is heated to 60 °C and stirred until the reaction is complete (monitoring by TLC is recommended).
-
Upon completion, the reaction is worked up using standard procedures, likely involving solvent removal, extraction, and purification by column chromatography to isolate the this compound product.
Reaction Pathway Diagram
Caption: Logical relationship in the Cu(II)-catalyzed synthesis of isoquinoline N-oxides.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Reactions in sealed tubes should be conducted behind a blast shield.
These protocols and data provide a solid foundation for the synthesis of isoquinoline N-oxides using copper catalysis. For the development of specific applications, further optimization of reaction conditions may be necessary depending on the substrate.
Application Notes and Protocols: Rhodium-Catalyzed Synthesis of Isoquinoline N-Oxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline (B145761) N-oxides are a class of heterocyclic compounds that serve as valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials. Their versatile reactivity makes them key building blocks in medicinal chemistry and drug discovery. In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the construction of complex molecular architectures. Among these methods, rhodium-catalyzed annulation reactions have proven to be particularly effective for the synthesis of isoquinoline N-oxides. These reactions typically proceed via the C-H activation of readily available aryl oximes and their subsequent coupling with various partners, offering a direct and efficient route to this important scaffold.
This document provides detailed application notes and experimental protocols for three prominent rhodium-catalyzed methods for the synthesis of isoquinoline N-oxides, utilizing alkynes, diazo compounds, and propargyl alcohols as coupling partners.
Method 1: Annulation of Aryl Oximes with Alkynes
This method describes the rhodium(III)-catalyzed [4+2] annulation of aryl ketoximes with internal alkynes to afford multisubstituted isoquinoline N-oxides. The reaction proceeds with high regioselectivity and functional group tolerance.
Data Presentation
Table 1: Substrate Scope for the Rh(III)-Catalyzed Annulation of Aryl Oximes with Alkynes
| Entry | Aryl Oxime (1) | Alkyne (2) | Product | Yield (%) |
| 1 | Phenyl(methyl)ketoxime | Diphenylacetylene | 1,3,4-Triphenyl-isoquinoline 2-oxide | 95 |
| 2 | 4-Methylphenyl(methyl)ketoxime | Diphenylacetylene | 4,6-Dimethyl-1,3-diphenyl-isoquinoline 2-oxide | 92 |
| 3 | 4-Methoxyphenyl(methyl)ketoxime | Diphenylacetylene | 6-Methoxy-1-methyl-3,4-diphenyl-isoquinoline 2-oxide | 85 |
| 4 | 4-Chlorophenyl(methyl)ketoxime | Diphenylacetylene | 6-Chloro-1-methyl-3,4-diphenyl-isoquinoline 2-oxide | 88 |
| 5 | Phenyl(methyl)ketoxime | 1,2-Di(p-tolyl)acetylene | 1-Methyl-3,4-di(p-tolyl)isoquinoline 2-oxide | 93 |
| 6 | Phenyl(methyl)ketoxime | 1-Phenyl-1-propyne | 1-Methyl-4-phenyl-3-methyl-isoquinoline 2-oxide | 78 (major regioisomer) |
| 7 | Phenyl(methyl)ketoxime | 1-Hexyne | 1-Methyl-3-butyl-isoquinoline 2-oxide | 72 |
Experimental Protocol
General Procedure for the Rh(III)-Catalyzed Annulation of Aryl Oximes with Alkynes:
-
To a screw-capped vial, add the aryl oxime (0.2 mmol, 1.0 equiv), the alkyne (0.3 mmol, 1.5 equiv), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol %), and AgSbF₆ (17.2 mg, 0.05 mmol, 25 mol %).
-
Add 1,2-dichloroethane (B1671644) (DCE) (1.0 mL) as the solvent.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane (B109758) (CH₂Cl₂) and filter through a short pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired isoquinoline N-oxide.
Visualization
Caption: Catalytic cycle for the annulation of aryl oximes and alkynes.
Method 2: Annulation of Aryl Oximes with Diazo Compounds
This oxidant-free method allows for the synthesis of multisubstituted isoquinoline and pyridine (B92270) N-oxides from the reaction of aryl or vinyl oximes with diazo compounds. The reaction proceeds under mild conditions with the release of nitrogen gas and water as the only byproducts.[1][2]
Data Presentation
Table 2: Substrate Scope for the Rh(III)-Catalyzed Annulation of Aryl Oximes with Diazo Compounds [1]
| Entry | Aryl Oxime (1) | Diazo Compound (2) | Product | Yield (%) |
| 1 | Phenyl(methyl)ketoxime | Ethyl 2-diazo-2-phenylacetate | 1-Methyl-3-phenylisoquinoline 2-oxide | 98 |
| 2 | 4-Fluorophenyl(methyl)ketoxime | Ethyl 2-diazo-2-phenylacetate | 6-Fluoro-1-methyl-3-phenylisoquinoline 2-oxide | 96 |
| 3 | 4-Chlorophenyl(methyl)ketoxime | Ethyl 2-diazo-2-phenylacetate | 6-Chloro-1-methyl-3-phenylisoquinoline 2-oxide | 95 |
| 4 | 4-Bromophenyl(methyl)ketoxime | Ethyl 2-diazo-2-phenylacetate | 6-Bromo-1-methyl-3-phenylisoquinoline 2-oxide | 93 |
| 5 | Phenyl(methyl)ketoxime | Methyl 2-diazo-2-(p-tolyl)acetate | 1-Methyl-3-(p-tolyl)isoquinoline 2-oxide | 97 |
| 6 | Phenyl(methyl)ketoxime | Ethyl 2-diazopropanoate | 1,3-Dimethylisoquinoline 2-oxide | 85 |
| 7 | Naphthalen-2-yl(phenyl)methanone oxime | Ethyl 2-diazo-2-phenylacetate | 3-Phenylbenzo[f]isoquinoline 2-oxide | 91 |
Experimental Protocol
General Procedure for the Rh(III)-Catalyzed Annulation of Aryl Oximes with Diazo Compounds: [1]
-
To a dried Schlenk tube, add the aryl oxime (0.2 mmol, 1.0 equiv), [Cp*Rh(OAc)₂] (3.8 mg, 0.01 mmol, 5 mol %), and AgOAc (3.3 mg, 0.02 mmol, 10 mol %).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane (B91453) (1.0 mL) as the solvent.
-
Add the diazo compound (0.3 mmol, 1.5 equiv) to the mixture.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the pure this compound.
Visualization
Caption: Workflow for this compound synthesis from oximes and diazo compounds.
Method 3: Annulation of Aryl Oximes with Propargyl Alcohols
This approach provides a regioselective synthesis of various functionalized isoquinoline N-oxides through the Rh(III)-catalyzed oxidative annulation of aryl oximes with tertiary propargyl alcohols. The reaction is characterized by its use of readily available starting materials and mild reaction conditions.
Data Presentation
Table 3: Substrate Scope for the Rh(III)-Catalyzed Annulation of Aryl Oximes with Propargyl Alcohols
| Entry | Aryl Oxime (1) | Propargyl Alcohol (2) | Product | Yield (%) |
| 1 | Phenyl(methyl)ketoxime | 2-Methyl-4-phenylbut-3-yn-2-ol | 1-Methyl-3-(1-phenylvinyl)isoquinoline 2-oxide | 85 |
| 2 | 4-Methylphenyl(methyl)ketoxime | 2-Methyl-4-phenylbut-3-yn-2-ol | 6-Methyl-1-methyl-3-(1-phenylvinyl)isoquinoline 2-oxide | 82 |
| 3 | 4-Methoxyphenyl(methyl)ketoxime | 2-Methyl-4-phenylbut-3-yn-2-ol | 6-Methoxy-1-methyl-3-(1-phenylvinyl)isoquinoline 2-oxide | 78 |
| 4 | 4-Chlorophenyl(methyl)ketoxime | 2-Methyl-4-phenylbut-3-yn-2-ol | 6-Chloro-1-methyl-3-(1-phenylvinyl)isoquinoline 2-oxide | 80 |
| 5 | Phenyl(methyl)ketoxime | 2,4-Diphenylbut-3-yn-2-ol | 1-Methyl-3-(1,3-diphenylprop-1-en-2-yl)isoquinoline 2-oxide | 75 |
| 6 | Phenyl(methyl)ketoxime | 2-Methylbut-3-yn-2-ol | 1-Methyl-3-(prop-1-en-2-yl)isoquinoline 2-oxide | 92 |
| 7 | Thiophen-2-yl(methyl)ketoxime | 2-Methylbut-3-yn-2-ol | 4-Methyl-6-(prop-1-en-2-yl)thieno[2,3-c]pyridine 5-oxide | 71 |
Experimental Protocol
General Procedure for the Rh(III)-Catalyzed Annulation of Aryl Oximes with Propargyl Alcohols:
-
To an oven-dried Schlenk tube, add the aryl oxime (0.2 mmol, 1.0 equiv), propargyl alcohol (0.3 mmol, 1.5 equiv), [Cp*RhCl₂]₂ (6.2 mg, 0.01 mmol, 5 mol %), and AgSbF₆ (34.4 mg, 0.1 mmol, 50 mol %).
-
Add dichloroethane (DCE) (1.0 mL) as the solvent.
-
Stir the reaction mixture at 80 °C for 12-24 hours under an air atmosphere.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to obtain the desired this compound.
Visualization
Caption: Relationship of components in the synthesis of isoquinoline N-oxides.
Conclusion
The rhodium-catalyzed synthesis of isoquinoline N-oxides from aryl oximes represents a highly efficient and versatile strategy for accessing this important class of N-heterocycles. The methodologies presented here, utilizing alkynes, diazo compounds, and propargyl alcohols as coupling partners, offer broad substrate scopes and good to excellent yields under relatively mild reaction conditions. These protocols provide researchers in academia and industry with powerful tools for the synthesis of diverse this compound derivatives for applications in drug discovery and materials science.
References
Application Notes and Protocols for Intramolecular Cyclization in Isoquinoline N-Oxide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of isoquinoline (B145761) N-oxides via intramolecular cyclization. The isoquinoline N-oxide scaffold is a crucial pharmacophore found in numerous biologically active compounds and serves as a versatile synthetic intermediate in medicinal chemistry. The methodologies presented herein focus on two prominent and efficient intramolecular cyclization strategies: a copper-catalyzed reaction of 2-alkynylaryl oxime derivatives and a hypervalent iodine-mediated oxidative cyclization of ketoximes.
Introduction
Isoquinoline N-oxides are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities. Traditional synthesis often involves the direct N-oxidation of pre-functionalized isoquinolines, which can suffer from limitations such as harsh reaction conditions and lack of regioselectivity. Modern synthetic approaches, particularly those involving intramolecular cyclization, offer milder conditions, greater substrate scope, and improved efficiency. This document details two such state-of-the-art methods, providing quantitative data, step-by-step protocols, and mechanistic diagrams to facilitate their application in a research and development setting.
Data Presentation: Comparison of Synthetic Methods
The following tables summarize the quantitative data for the two key intramolecular cyclization methods for this compound synthesis, allowing for a direct comparison of their efficiency and substrate tolerance.
Table 1: Copper-Catalyzed Intramolecular Cyclization of (E)-2-Alkynylaryl Oxime Derivatives for the Synthesis of Isoquinoline N-Oxides [1][2][3]
| Substrate (Starting Material) | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (E)-1-(2-(phenylethynyl)phenyl)ethan-1-one oxime | CuI / H₂O | 70-120 | 15 | 85 (gram-scale) |
| (E)-1-(2-(p-tolylethynyl)phenyl)ethan-1-one oxime | CuI / H₂O | 70-120 | 15 | 88 |
| (E)-1-(2-((4-methoxyphenyl)ethynyl)phenyl)ethan-1-one oxime | CuI / H₂O | 70-120 | 15 | 92 |
| (E)-1-(2-((4-fluorophenyl)ethynyl)phenyl)ethan-1-one oxime | CuI / H₂O | 70-120 | 15 | 81 |
| (E)-1-(2-(cyclohex-1-en-1-ylethynyl)phenyl)ethan-1-one oxime | CuI / H₂O | 70-120 | 15 | 75 |
Reaction conditions: Substrate (0.5 mmol), CuI (10 mol%), H₂O (2 mL) in a sealed tube.[1]
Table 2: Hypervalent Iodine-Mediated Intramolecular Oxidative Cyclization of Ketoximes for the Synthesis of Isoquinoline N-Oxides [4][5][6]
| Substrate (Starting Material) | Oxidant/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (E/Z)-1-(2-vinylphenyl)ethan-1-one oxime | PIFA / TFE | 25 | 1 | 93 |
| (E/Z)-1-(2-vinylphenyl)propan-1-one oxime | PIFA / TFE | 25 | 1 | 95 |
| (E/Z)-1-phenyl-2-(2-vinylphenyl)ethan-1-one oxime | PIFA / TFE | 25 | 1 | 83 |
| (E/Z)-1-(4-methoxy-2-vinylphenyl)ethan-1-one oxime | PIFA / TFE | 25 | 1 | 89 |
| (E/Z)-1-(4-chloro-2-vinylphenyl)ethan-1-one oxime | PIFA / TFE | 25 | 1 | 91 |
Reaction conditions: Substrate (0.2 mmol), PIFA (1.2 equiv), TFE (1.0 mL).[4][5]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Copper-Catalyzed Intramolecular Cyclization of (E)-2-Alkynylaryl Oxime Derivatives
This protocol is adapted from a highly efficient and environmentally friendly method utilizing water as the solvent.[1][2]
Materials:
-
(E)-2-alkynylaryl oxime derivative (substrate)
-
Copper(I) iodide (CuI)
-
Deionized water
-
Sealed tube or pressure vessel
-
Magnetic stirrer and heating plate
-
Standard glassware for workup and purification
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexane)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a sealed tube, add the (E)-2-alkynylaryl oxime derivative (0.5 mmol, 1.0 equiv) and copper(I) iodide (9.5 mg, 0.05 mmol, 10 mol%).
-
Add deionized water (2.0 mL) to the tube.
-
Seal the tube and place it in a preheated oil bath at the temperature indicated in Table 1 (typically 70-120 °C).
-
Stir the reaction mixture vigorously for 15 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound.
Protocol 2: Hypervalent Iodine-Mediated Intramolecular Oxidative Cyclization of Ketoximes
This protocol utilizes phenyliodine bis(trifluoroacetate) (PIFA) as a powerful oxidant to effect the cyclization of ketoximes bearing an alkene moiety.[4][5][6]
Materials:
-
o-Vinylaryl ketoxime (substrate)
-
Phenyliodine bis(trifluoroacetate) (PIFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
-
Saturated aqueous sodium bicarbonate solution
-
Organic solvents for extraction and chromatography (e.g., dichloromethane (B109758), ethyl acetate, hexane)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the o-vinylaryl ketoxime (0.2 mmol, 1.0 equiv) in 2,2,2-trifluoroethanol (1.0 mL) in a round-bottom flask.
-
Add phenyliodine bis(trifluoroacetate) (PIFA) (103 mg, 0.24 mmol, 1.2 equiv) to the solution in one portion at room temperature.
-
Stir the reaction mixture at 25 °C for 1 hour.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure this compound.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a proposed reaction mechanism for the synthesis of isoquinoline N-oxides.
Caption: General experimental workflow for the synthesis of isoquinoline N-oxides.
Caption: Proposed mechanism for copper-catalyzed intramolecular cyclization.[1]
References
- 1. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Isoquinoline N-Oxide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of crude isoquinoline (B145761) N-oxide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in my crude isoquinoline N-oxide sample?
A1: Impurities largely depend on the synthetic route used.
-
From Direct Oxidation (e.g., with m-CPBA or peracetic acid): The most common impurities are unreacted isoquinoline, the corresponding carboxylic acid byproduct (e.g., m-chlorobenzoic acid), and residual solvents.[1][2]
-
From Cyclization Reactions: Impurities may include unreacted starting materials (e.g., o-alkynyl benzaldehyde (B42025) oximes), catalysts (e.g., copper or rhodium complexes), and side-products from incomplete or alternative cyclization pathways.[3][4]
-
General/Degradation: Exposure to air can lead to further oxidation products, while prolonged storage may result in polymeric by-products.[1]
Q2: My this compound appears to be decomposing during silica (B1680970) gel column chromatography. What should I do?
A2: Decomposition on silica gel is a known issue for some N-oxide compounds, as silica can be mildly acidic.[5][6]
-
Troubleshooting Steps:
-
Neutralize the Silica: Pre-treat the silica gel by preparing the slurry with a solvent system containing a small amount of a neutral or basic additive, such as triethylamine (B128534) (~0.1-1%). This will neutralize acidic sites.
-
Use a Different Stationary Phase: Consider using a more inert stationary phase like neutral alumina (B75360) or Florisil.
-
Change the Purification Method: If decomposition persists, avoid chromatography. Attempt purification by recrystallization or acid-base extraction.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency (flash chromatography is preferred over gravity chromatography).
-
Q3: The purity of my final product is low after column chromatography. How can I improve it?
A3: Low purity after a column can result from poor separation or co-elution of impurities.
-
Troubleshooting Steps:
-
Optimize the Solvent System (Eluent): Perform a thorough Thin Layer Chromatography (TLC) analysis with various solvent systems to find an eluent that provides the best separation (difference in Rf values) between your product and the impurities.
-
Adjust the Column Parameters: Use a longer column or a finer mesh silica gel for higher resolution. Ensure the column is packed correctly to avoid channeling.
-
Check for Overloading: Do not load too much crude material onto the column. A general rule is to load 1-5% of the silica gel's weight.
-
Consider a Second Purification Step: A single method may not be sufficient. Follow the column with a recrystallization step to remove any remaining minor impurities.
-
Q4: My yield is significantly lower than expected after purification. Where could I be losing my product?
A4: Product loss can occur at multiple stages.
-
Potential Causes:
-
Decomposition: As mentioned in Q2, the product may be degrading on silica gel.[5]
-
Incomplete Extraction: During the work-up, ensure the pH is correctly adjusted to extract your basic N-oxide into the organic layer. Multiple extractions (3-4 times) with fresh solvent are recommended.
-
Recrystallization Losses: While recrystallization improves purity, some product will always remain dissolved in the mother liquor. To minimize this, use the minimum amount of hot solvent required to dissolve the crude product and cool the solution slowly, then thoroughly (in an ice bath), to maximize crystal formation.
-
Physical Losses: Be meticulous during transfers between flasks, filtration, and handling to avoid leaving material behind.
-
Data on Purification Methods
The selection of a purification method depends on the scale of the reaction, the nature of the impurities, and the required final purity. Below is a summary of common techniques and their typical outcomes.
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | >95%[7] | 50-90% | Highly effective for separating complex mixtures and isomers.[7] | Can cause decomposition of sensitive compounds; can be time-consuming and solvent-intensive.[5][6] |
| Recrystallization | >99%[8] | 60-80% | Excellent for achieving very high purity; scalable. | Requires a suitable solvent; can have significant product loss in the mother liquor.[8][9] |
| Acid-Base Extraction | Variable (Used in Work-up) | >90% (Recovery) | Good for removing acidic or neutral impurities from the basic N-oxide.[2] | Not effective for removing other basic impurities; generates aqueous waste. |
| Distillation | High (for liquids) | Variable | Effective for volatile compounds. | Not suitable for high-melting solids like this compound (m.p. 103-105 °C).[10][11] |
Note: Yields are highly dependent on the initial purity of the crude material.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized for specific derivatives.
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a solvent like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (EtOAc).
-
Spot the solution on a silica TLC plate.
-
Develop the plate using various eluent systems (e.g., start with hexane/EtOAc or DCM/methanol mixtures) to find a system where the desired product has an Rf value of approximately 0.2-0.4 and is well-separated from impurities.
-
-
Column Preparation:
-
Select an appropriate size column.
-
Pack the column with silica gel as a slurry in the chosen eluent system. For sensitive compounds, consider adding ~0.5% triethylamine to the eluent to neutralize the silica.
-
Ensure the silica bed is compact and level.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM).
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution and Collection:
-
Run the column by applying pressure (flash chromatography).
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
The ideal solvent is one in which the this compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[9]
-
Test small batches with potential solvents (e.g., petroleum ether, ethyl acetate/hexane mixture, ethanol, water).
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent dropwise while stirring and heating until the solid just dissolves completely.
-
-
Decolorization (Optional):
-
If the solution is highly colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature undisturbed. This promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the crystals thoroughly in a vacuum oven to remove all traces of solvent.
-
Visualizations
References
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Isoquinoline synthesis [organic-chemistry.org]
- 5. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Page loading... [wap.guidechem.com]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. This compound 98 1532-72-5 [sigmaaldrich.com]
Technical Support Center: Synthesis of Isoquinoline N-Oxides
Welcome to the technical support center for the synthesis of isoquinoline (B145761) N-oxides. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, helping you to improve the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing isoquinoline N-oxides?
A1: Isoquinoline N-oxides are typically synthesized through two main strategies:
-
Direct N-oxidation of Isoquinolines: This is a straightforward approach where the parent isoquinoline is reacted with an oxidizing agent.[1] Common oxidants include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).[2]
-
Cyclization Reactions: More modern methods involve the construction of the isoquinoline N-oxide ring system from acyclic precursors. These include:
-
Hypervalent Iodine-Mediated Oxidative Cyclization: This method utilizes reagents like phenyliodine bis(trifluoroacetate) (PIFA) to cyclize ketoximes with alkenes.[1][3]
-
Copper-Catalyzed Intramolecular Cyclization: This approach uses a copper(I) catalyst for the cyclization of (E)-2-alkynylaryl oxime derivatives.[4][5]
-
Q2: I am not getting any product. What are the possible reasons?
A2: A complete lack of product can be due to several factors:
-
Inactive Reagents: Your oxidizing agent (e.g., m-CPBA) may have degraded. It is recommended to use fresh or properly stored reagents.
-
Incorrect Reaction Conditions: The temperature, solvent, or reaction time may not be optimal for your specific substrate. For instance, some copper-catalyzed reactions require heating in a sealed tube.[5]
-
Substrate Deactivation: Electron-withdrawing groups on the isoquinoline ring can deactivate it towards oxidation. More forcing conditions or a different synthetic route may be necessary.
-
Catalyst Inactivity: For catalyzed reactions, ensure your catalyst has not been poisoned and is present in the correct loading.
Q3: How can I monitor the progress of my reaction?
A3: Reaction progress can be effectively monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] These methods allow you to track the consumption of the starting material and the formation of the product over time.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Low product yield is a common issue in organic synthesis. The following table and suggestions may help you diagnose and solve the problem.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal Oxidizing Agent | The choice of oxidant can significantly impact yield. For direct oxidation, m-CPBA is a common choice.[2] For cyclization routes, hypervalent iodine reagents like PIFA have shown excellent yields.[1] |
| Incorrect Solvent | The solvent can influence reaction rates and yields. For PIFA-mediated cyclization, 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to be a superior solvent.[1] |
| Insufficient Reagent Stoichiometry | Using a substoichiometric amount of the oxidizing agent will result in incomplete conversion of the starting material.[1] It is often recommended to use a slight excess (1.0-1.2 equivalents) of the oxidant.[2] |
| Reaction Concentration | Increasing the reaction concentration has been shown to improve yields in some cases, such as the PIFA-mediated cyclization.[1] |
| Undesired Side Reactions | Functional groups on your starting material may be sensitive to the oxidizing conditions, leading to side products.[1] Consider protecting sensitive functional groups or choosing a milder, more selective synthetic route. |
Quantitative Data on Reaction Yields:
The choice of reaction conditions can dramatically affect the yield. Below is a comparison of yields for the synthesis of an this compound (2a) using PIFA as the oxidant in various solvents.
| Oxidant | Solvent | Conversion (%) | Yield (%) |
| PIFA | Dichloromethane (B109758) (DCM) | >95 | 73 |
| PIFA | Toluene | >95 | 73 |
| PIFA | Trifluorotoluene | >95 | 56 |
| PIFA | Hexafluoroisopropanol (HFIP) | >95 | 75 |
| PIFA | Methanol (MeOH) | 70 | 57 |
| PIFA | Isopropanol (i-PrOH) | 40 | 33 |
| PIFA | 2,2,2-Trifluoroethanol (TFE) | >95 | 92 |
| Data sourced from a study on hypervalent iodine-mediated oxidative cyclization.[1] |
Issue 2: Difficulty in Product Purification
Purification of isoquinoline N-oxides can be challenging due to the presence of byproducts or the physical properties of the N-oxide itself.
Common Purification Problems and Solutions:
| Problem | Suggested Solution |
| Removal of Acidic Byproducts | In reactions using m-CPBA, the byproduct meta-chlorobenzoic acid can co-precipitate with the product. A common work-up procedure involves washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove the acidic byproduct.[2] |
| Product Decomposition on Silica (B1680970) Gel | Some N-oxides can be sensitive to acidic silica gel, leading to decomposition during column chromatography.[3] In such cases, consider using neutral or basic alumina (B75360) for chromatography, or try purification by crystallization. |
| Azeotrope Formation | In some cases, the product may form an azeotrope with the solvent, making complete removal of the solvent by distillation difficult.[6] Switching to a different solvent for the final purification step or using high vacuum may be necessary. |
Experimental Protocols
Method 1: Direct N-Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This method is a widely used protocol for the N-oxidation of isoquinolines.[2]
Procedure:
-
Dissolution: Dissolve the isoquinoline substrate (1.0 equivalent) in a suitable chlorinated solvent, such as dichloromethane (DCM), to a concentration of 0.1-0.2 M.
-
Reagent Addition: To the stirred solution at room temperature, add m-CPBA (1.0-1.2 equivalents) portion-wise. An ice bath can be used to manage any initial exotherm.
-
Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 24-48 hours.
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.
Method 2: Hypervalent Iodine-Mediated Oxidative Cyclization
This protocol is suitable for the synthesis of polysubstituted isoquinoline N-oxides from o-vinylaryl ketoximes.[1]
Procedure:
-
Reaction Setup: To a solution of the o-vinylaryl ketoxime (1.0 equivalent) in 2,2,2-trifluoroethanol (TFE), add phenyliodine bis(trifluoroacetate) (PIFA) (1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Visual Guides
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Facile synthesis of isoquinolines and isoquinoline N -oxides via a copper-catalyzed intramolecular cyclization in water - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06097C [pubs.rsc.org]
- 6. Page loading... [wap.guidechem.com]
Technical Support Center: Isoquinoline N-Oxide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of isoquinoline (B145761) N-oxides.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing isoquinoline N-oxides?
A1: The most prevalent methods for isoquinoline N-oxide synthesis include:
-
Direct oxidation of isoquinolines: This is a straightforward approach where the parent isoquinoline is treated with an oxidizing agent.[1]
-
Cyclization reactions: Various strategies involving the formation of the isoquinoline ring system with a pre-installed N-oxide moiety are also widely used.[1][2]
Q2: Which oxidizing agents are typically used for the direct N-oxidation of isoquinolines?
A2: Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, and hydrogen peroxide in the presence of a catalyst.[3]
Q3: What are the primary advantages of using m-CPBA for N-oxidation?
A3: m-CPBA is a popular choice due to its commercial availability, ease of handling as a solid, and generally high efficiency in converting isoquinolines to their corresponding N-oxides under mild conditions.
Troubleshooting Guide: Common Side Reactions and Solutions
This guide addresses specific issues that may arise during the synthesis of isoquinoline N-oxides and offers potential solutions.
Issue 1: Low Yield of this compound
Q: I am consistently obtaining a low yield of my desired this compound. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the reaction time or temperature. Ensure the oxidizing agent is added in a sufficient stoichiometric amount (typically 1.1 to 1.5 equivalents).
-
-
Decomposition of the Product:
-
Solution: Isoquinoline N-oxides can be sensitive to prolonged heating or acidic conditions.[1] If you suspect decomposition, try running the reaction at a lower temperature for a longer duration. During workup, neutralize any acidic byproducts promptly with a mild base like sodium bicarbonate.
-
-
Suboptimal Reagent Quality:
-
Solution: The purity of the starting isoquinoline and the oxidizing agent is crucial. Impurities in the starting material can interfere with the reaction. Ensure your m-CPBA is of sufficient purity (typically >77%) and has been stored correctly, as it can degrade over time.
-
-
Poor Solubility:
-
Solution: Ensure that both the isoquinoline substrate and the oxidizing agent are adequately dissolved in the chosen solvent. If solubility is an issue, consider screening alternative solvents. Chlorinated solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) are commonly used for m-CPBA oxidations.
-
Issue 2: Formation of Unwanted Byproducts
Q: My reaction mixture shows the presence of significant byproducts. How can I identify and minimize their formation?
A: The formation of byproducts is a common challenge. Here are some of the most frequently encountered side reactions and strategies to mitigate them:
-
Over-oxidation of Other Functional Groups:
-
Symptom: You observe the oxidation of other sensitive functional groups on your isoquinoline ring, such as amino or sulfide (B99878) groups.
-
Cause: The oxidizing agent is not selective enough and reacts with other electron-rich centers in the molecule.
-
Solution:
-
Protecting Groups: Protect sensitive functional groups before the N-oxidation step.
-
Milder Oxidizing Agents: Consider using a milder or more selective oxidizing agent. For instance, Caro's acid (peroxymonosulfuric acid) or hydrogen peroxide with a methyltrioxorhenium (MTR) catalyst can sometimes offer better selectivity.
-
Careful Control of Stoichiometry: Use the minimum effective amount of the oxidizing agent to favor the more reactive nitrogen atom.
-
-
-
Formation of Ring-Opened or Rearranged Products:
-
Symptom: Complex mixtures of unidentified products are observed, potentially arising from the degradation of the isoquinoline ring.
-
Cause: Harsh reaction conditions (high temperatures, strong acids) can lead to the decomposition of the this compound product.[1]
-
Solution: Employ milder reaction conditions. Lowering the reaction temperature and using a less acidic oxidizing system can help prevent these side reactions.
-
-
Formation of Regioisomers (in cyclization-based syntheses):
-
Symptom: In syntheses that construct the this compound ring, you isolate a mixture of isomers, such as isoindole N-oxides.[1][2]
-
Cause: The cyclization step may not be fully regioselective, leading to the formation of different ring systems.
-
Solution: The regioselectivity of cyclization reactions is often highly dependent on the substrate and reaction conditions. Carefully review the literature for precedents with similar substrates. Optimization of the catalyst, solvent, and temperature may be necessary to favor the desired isomer.
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my this compound from the reaction mixture. What are the best practices for purification?
A: The polarity of the N-oxide group can make purification challenging. Here are some common purification hurdles and how to overcome them:
-
Removal of m-Chlorobenzoic Acid (from m-CPBA oxidations):
-
Problem: The byproduct m-chlorobenzoic acid can be difficult to separate from the polar N-oxide product.
-
Solution:
-
Aqueous Wash: During the workup, wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate or sodium carbonate to extract the acidic byproduct. Multiple washes may be necessary.
-
Precipitation: In some cases, cooling the reaction mixture can cause the m-chlorobenzoic acid to precipitate, allowing for its removal by filtration before the aqueous workup.
-
-
-
Separation from Unreacted Starting Material:
-
Problem: The starting isoquinoline and the N-oxide product may have similar polarities, making chromatographic separation difficult.
-
Solution:
-
Column Chromatography: Use a polar stationary phase like silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., with methanol (B129727) or ethyl acetate (B1210297) in dichloromethane), can often achieve good separation.
-
Acidic Extraction: The basicity of the unreacted isoquinoline can be exploited. Washing the organic mixture with a dilute acid solution (e.g., 1M HCl) can selectively extract the starting material into the aqueous phase, leaving the less basic N-oxide in the organic layer.
-
-
-
General Column Chromatography Tips for N-Oxides:
-
Due to their polarity, N-oxides can sometimes streak on silica gel columns. Adding a small amount of a polar modifier like methanol or a basic modifier like triethylamine (B128534) to the eluent can improve the peak shape and separation.
-
Data Presentation
The choice of oxidizing agent and reaction conditions can significantly impact the yield of this compound and the formation of byproducts. The following table summarizes representative yields for different N-oxidation methods.
| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Isoquinoline | m-CPBA | CH₂Cl₂ | Room Temp | 24 | >95 | [4] |
| Substituted Isoquinoline | Peracetic Acid | Acetic Acid | 60-70 | - | 63 | [3] |
| (E)-2-alkynylaryl oxime | CuI (catalyst) | H₂O | 80 | 15 | 92 (for isoquinoline) | [5][6] |
| Substituted Ketoxime | PIFA | TFE | Room Temp | - | up to 98 | [1] |
Experimental Protocols
Protocol 1: General Procedure for N-Oxidation using m-CPBA
This protocol provides a general guideline for the synthesis of this compound using meta-chloroperoxybenzoic acid.
-
Dissolution: Dissolve the isoquinoline substrate (1.0 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: At room temperature, add m-CPBA (77% purity, 1.1 equivalents) portion-wise to the stirred solution over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 10:1 DCM:Methanol eluent) or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of methanol in DCM) or by recrystallization to yield the pure this compound.
Mandatory Visualizations
Reaction Pathway and Potential Side Reactions
Caption: General reaction pathway for isoquinoline N-oxidation and common side reactions.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yields in this compound synthesis.
References
- 1. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Page loading... [wap.guidechem.com]
- 5. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Facile synthesis of isoquinolines and isoquinoline N -oxides via a copper-catalyzed intramolecular cyclization in water - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06097C [pubs.rsc.org]
Technical Support Center: Isoquinoline N-oxide Stability and Decomposition
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and decomposition of isoquinoline (B145761) N-oxide. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of isoquinoline N-oxide and what are the recommended storage conditions?
A1: this compound is a white to off-white crystalline solid at room temperature.[1] It is generally stable when stored properly but can be sensitive to light, air, strong acids, strong bases, and reactive metals.[1] Prolonged exposure to light or air may lead to discoloration, indicating gradual decomposition.[1] For safe handling and to ensure stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
Q2: What are the primary pathways of this compound decomposition?
A2: The main decomposition pathways for this compound are photodecomposition, thermal decomposition, and acid/base-catalyzed degradation.
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Photodecomposition: Exposure to light can cause this compound to isomerize. In polar solvents, it tends to form isoquinolones, while in non-polar solvents, the formation of 1,3-benzoxazepines is favored.[2] This process occurs via singlet excited states.[2]
-
Thermal Decomposition: While specific data for this compound is limited, high-temperature studies on the parent isoquinoline show decomposition occurs at very high temperatures (1275–1700 K), leading to smaller molecular fragments. It is expected that the N-oxide would be less thermally stable than the parent isoquinoline.
-
Chemical Decomposition: this compound is incompatible with strong acids and bases, which can induce decomposition.[1] During certain synthetic reactions, for example, using reagents like phenyliodine diacetate (PIDA), rapid decomposition into a complex mixture has been observed.
Q3: What are the common impurities found in this compound?
A3: Impurities in this compound can arise from the synthetic process or degradation. Process-related impurities may include unreacted isoquinoline and byproducts from the oxidation reaction. Degradation impurities can include oxidation products from air exposure and products of photodecomposition like isoquinolones.[3]
Troubleshooting Guides
Issue 1: Discoloration of solid this compound during storage.
-
Symptom: The typically white to off-white solid has turned yellow or brown.
-
Possible Cause: This is likely due to exposure to light and/or air, leading to gradual decomposition.[1]
-
Solution:
-
Store the compound in an amber-colored, tightly sealed vial to protect it from light.
-
For long-term storage, consider storing it under an inert atmosphere (e.g., argon or nitrogen).
-
Always store in a cool, dry place.
-
Issue 2: Unexpected product formation or low yield in reactions involving this compound.
-
Symptom: Formation of byproducts such as isoquinolones or a complex mixture of unidentified compounds, leading to a lower than expected yield of the desired product.
-
Possible Causes:
-
Photodecomposition: If the reaction is conducted under ambient light, photodecomposition to isoquinolones or 1,3-benzoxazepines can occur.[2]
-
Incompatible Reagents: Certain reagents can cause the decomposition of this compound. For instance, some hypervalent iodine reagents like PIDA have been reported to cause rapid decomposition.
-
Thermal Instability: If the reaction is run at elevated temperatures, thermal decomposition may be a contributing factor.
-
-
Solutions:
-
Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a fume hood with the sash lowered and the light off.
-
Reagent Selection: Carefully select reagents that are known to be compatible with N-oxides. If decomposition is observed, consider alternative reagents.
-
Temperature Control: Run the reaction at the lowest effective temperature. Monitor for any signs of decomposition as the temperature is increased.
-
Issue 3: Difficulty in purifying the product from a reaction involving this compound.
-
Symptom: Multiple spots on a TLC plate that are difficult to separate by column chromatography.
-
Possible Cause: Formation of a complex mixture of degradation products alongside the desired product.
-
Solution:
-
Review the reaction conditions (light exposure, temperature, reagents) to minimize decomposition as described above.
-
Employ alternative purification techniques such as preparative HPLC for better separation of closely related compounds.
-
Characterize the major byproducts using techniques like LC-MS and NMR to understand the decomposition pathway and further optimize the reaction conditions.
-
Data Presentation
| Condition | Solvent/Medium | Observed Products/Behavior | Rate/Extent of Decomposition | Reference(s) |
| Photolysis | Polar Solvents (e.g., Methanol) | Isoquinolones | The rate of isoquinolone formation is nearly solvent-independent. | [2] |
| Photolysis | Non-polar Solvents (e.g., Cyclohexane) | 1,3-Benzoxazepines | The rate of oxazepine formation is 30 times greater in non-polar solvents than in polar solvents. | [2] |
| Chemical Reaction | Dichloromethane | Complex mixture | Rapid decomposition observed with phenyliodine diacetate (PIDA). | |
| Storage | Solid, exposure to air/light | Discoloration (yellowing/browning) | Gradual | [1] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
This protocol provides a framework for assessing the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC grade water, acetonitrile (B52724), and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a mixture of water and acetonitrile.
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the solid compound in an oven at a controlled temperature (e.g., 70 °C). Also, subject the stock solution to the same temperature.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
4. Sample Analysis:
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each stressed solution.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of degradation products.
5. Analytical Method (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water (with a modifier like formic acid or ammonium (B1175870) acetate)
-
Detection: UV detection at a wavelength where this compound and its potential degradation products absorb.
-
Identification: Use LC-MS to identify the mass of the degradation products for structural elucidation.
Mandatory Visualization
Caption: Photodecomposition pathway of this compound.
Caption: Troubleshooting workflow for this compound decomposition.
References
Technical Support Center: Optimization of Isoquinoline N-Oxide Cycloadditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for isoquinoline (B145761) N-oxide cycloadditions.
Troubleshooting Guides
This section addresses common issues encountered during the 1,3-dipolar cycloaddition of isoquinoline N-oxides with dipolarophiles.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Reaction Temperature | Some cycloadditions require elevated temperatures to overcome the activation energy. Incrementally increase the reaction temperature. Conversely, if decomposition is suspected, lowering the temperature might be beneficial. |
| Suboptimal Solvent Choice | The polarity of the solvent can significantly impact the reaction rate. Screen a range of solvents with varying polarities. Fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) have been shown to improve yields in some cases.[1] |
| Low Reactant Concentration | If the reaction is bimolecular, increasing the concentration of the reactants can lead to a higher reaction rate. |
| Poor Dipolarophile Reactivity | The electronic properties of the dipolarophile are crucial. For typical isoquinoline N-oxide cycloadditions (which are electron-rich dipoles), electron-withdrawing groups on the dipolarophile will accelerate the reaction. If using an electron-rich or neutral dipolarophile, the reaction may be sluggish.[1] |
| Decomposition of this compound | Isoquinoline N-oxides can be unstable under certain conditions. Ensure the starting material is pure and consider generating it in situ if stability is an issue. |
| Presence of Inhibitors | Impurities in the starting materials or solvent can inhibit the reaction. Ensure all reagents and solvents are of high purity. |
Issue 2: Formation of Multiple Products (Low Selectivity)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Lack of Regioselectivity | The formation of regioisomers is common in 1,3-dipolar cycloadditions. This is governed by both electronic and steric factors. The use of protic solvents can sometimes improve regioselectivity.[2] The substitution pattern on both the this compound and the dipolarophile will influence the outcome. |
| Lack of Stereoselectivity | The formation of diastereomers is also a common issue. The stereochemical outcome can be influenced by the reaction temperature and the specific directing groups on the reactants. Lowering the reaction temperature may favor the formation of the thermodynamically more stable diastereomer. |
| Side Reactions | Unidentified byproducts may form, especially under metal-free conditions.[3] Consider the use of a catalyst to promote the desired reaction pathway. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when optimizing the reaction conditions for an this compound cycloaddition?
A1: The key parameters to optimize are:
-
Solvent: The choice of solvent can influence both the reaction rate and selectivity. It is advisable to screen a range of solvents with different polarities.
-
Temperature: The reaction temperature affects the reaction rate and can also influence the stereoselectivity of the cycloaddition.
-
Catalyst: While many cycloadditions can proceed thermally, the use of a catalyst (e.g., copper salts) can improve yield, selectivity, and allow for milder reaction conditions.[4][5]
-
Substituents: The electronic nature of the substituents on both the this compound and the dipolarophile plays a critical role in the reaction's success and regioselectivity. Generally, electron-withdrawing groups on the dipolarophile accelerate the reaction.
Q2: How do I control the regioselectivity of the cycloaddition?
A2: Controlling regioselectivity can be challenging. The outcome is a result of the interplay between frontier molecular orbital (FMO) interactions and steric effects. In many cases, the reaction favors the formation of one regioisomer over the other. Activating the aromatic ring of the starting amine can be a determining factor in isoquinoline synthesis, and the less hindered ortho position is often favored for cyclization.[2] The use of protic solvents has been shown to improve this preference.[2]
Q3: My reaction is giving a mixture of diastereomers. How can I improve the stereoselectivity?
A3: Diastereoselectivity is often influenced by kinetic versus thermodynamic control.
-
Lowering the temperature will favor the formation of the thermodynamically more stable product, which may lead to a higher diastereomeric ratio.
-
Chiral auxiliaries or catalysts can be employed to induce facial selectivity in the approach of the dipolarophile to the dipole, leading to the preferential formation of one enantiomer or diastereomer.
Q4: What are some common side reactions to be aware of?
A4: Besides the formation of regioisomers and diastereomers, other potential side reactions include the dimerization of the this compound, decomposition of the starting materials, or subsequent rearrangements of the initial cycloadduct. The formation of unidentified byproducts can be a competing process, particularly in metal-free reactions.[3]
Quantitative Data Summary
Table 1: Effect of Solvent on the Yield of this compound Synthesis
| Entry | Solvent | Yield (%) |
| 1 | 1,2-DCE | 73 |
| 2 | Toluene | 73 |
| 3 | Trifluorotoluene | 56 |
| 4 | HFIP | 75 |
| 5 | MeOH | 57 |
| 6 | i-PrOH | 33 |
| 7 | TFE | 92 |
Reaction conditions: o-vinylaryl ketoxime, PIFA (1.2 equiv), solvent (1.0 mL).
Table 2: Effect of Catalyst on the Synthesis of Isoquinolines and Isoquinoline N-oxides
| Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI | H₂O | 80 | 15 | 92 |
| 2 | CuBr | H₂O | 80 | 15 | 85 |
| 3 | CuCl | H₂O | 80 | 15 | 82 |
| 4 | CuBr₂ | H₂O | 80 | 15 | 78 |
| 5 | Cu(OAc)₂ | H₂O | 80 | 15 | 75 |
Reaction conditions: (E)-2-alkynylaryl oxime derivative (0.5 mmol), catalyst, solvent (2 mL).
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Isoquinoline N-oxides via Oxidative Cyclization
This protocol is adapted from a method utilizing phenyliodine bis(trifluoroacetate) (PIFA) as an oxidant.[6]
-
To a solution of the o-vinylaryl ketoxime (0.05 mmol, 1.0 equiv) in 2,2,2-trifluoroethanol (TFE) (0.5 mL) is added phenyliodine bis(trifluoroacetate) (PIFA) (0.06 mmol, 1.2 equiv).
-
The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the desired this compound.
Protocol 2: General Procedure for the Copper-Catalyzed 1,3-Dipolar Cycloaddition
This protocol provides a general method for the cycloaddition of an this compound with an alkene.
-
In a sealed tube, this compound (0.30 mmol), the alkene (0.60 mmol), and a copper catalyst (e.g., CuI, 10 mol%) are combined in a suitable solvent (e.g., acetone, 3 mL).
-
The tube is sealed and the reaction mixture is heated to 80 °C for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to yield the desired cycloaddition product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isoquinoline N-Oxide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with isoquinoline (B145761) N-oxide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a failed or low-yielding isoquinoline N-oxide reaction?
A1: The most common issues in this compound synthesis typically fall into three categories:
-
Reagent Quality and Stability: The purity and stability of the oxidizing agent are critical. For instance, meta-chloroperoxybenzoic acid (m-CPBA) is a common oxidant that can degrade over time, especially if not stored properly in a refrigerator.[1][2] Commercial m-CPBA is often sold as a mixture with less than 72% purity for stability and safety.[3]
-
Reaction Conditions: Factors such as reaction temperature, solvent, and concentration play a significant role. For example, in some methods, increasing the reaction concentration has been shown to dramatically improve yield.[4]
-
Substrate Reactivity: The electronic and steric properties of the starting isoquinoline can influence the reaction's success. Electron-withdrawing groups on the isoquinoline ring can decrease the nucleophilicity of the nitrogen atom, making oxidation more difficult. Conversely, other functional groups on the molecule may be susceptible to undesired oxidation.[4]
Q2: My reaction with m-CPBA is not working. How can I troubleshoot this?
A2: If your m-CPBA reaction is failing, consider the following:
-
Assess m-CPBA Quality: Use a fresh bottle of m-CPBA or titrate a sample to determine the exact amount of active oxidant.[2] m-CPBA is a white crystalline powder that should be stored at low temperatures in a plastic container.[1][2]
-
Solvent Choice: m-CPBA is soluble in chlorinated solvents like dichloromethane (B109758) (DCM), chloroform, and 1,2-dichloroethane.[1][5] Ensure your solvent is anhydrous, as water can interfere with the reaction.
-
Reaction Time and Temperature: N-oxidation reactions with m-CPBA are often run at room temperature and can take anywhere from a few hours to 48 hours to reach completion.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Control Exotherm: The addition of m-CPBA can be exothermic. Consider adding the reagent portion-wise or dropwise, potentially in an ice bath, to control the initial reaction temperature.[5]
Q3: I am observing unexpected byproducts in my reaction. What could they be?
A3: The formation of byproducts is a common issue. Some possibilities include:
-
Over-oxidation: If your starting material has other oxidizable functional groups (e.g., sulfides, amines), they may be oxidized by m-CPBA.[1][3]
-
Formation of Isomers: In certain synthesis routes, such as those starting from oximes, the formation of isoindole N-oxides as isomers to the desired isoquinoline N-oxides can occur.[4][6]
-
Solvent Adducts: In reactions using solvents like 2,2,2-trifluoroethanol (B45653) (TFE), the formation of TFE-trapped dihydrothis compound adducts has been observed as a significant byproduct.[6]
-
Degradation of Product: Some isoquinoline N-oxides can be unstable and may decompose during column purification.[4]
Q4: How can I purify my this compound?
A4: Purification can be challenging due to the polarity of the N-oxide.
-
Work-up: After the reaction, the m-chlorobenzoic acid byproduct often precipitates and can be removed by filtration.[5] Washing the organic layer with a basic solution (e.g., sodium bicarbonate) can help remove acidic impurities.
-
Chromatography: Column chromatography on silica (B1680970) gel is a common purification method. A polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol, is often required.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.
Troubleshooting Guides
Issue 1: Low to No Product Formation
| Potential Cause | Troubleshooting Step |
| Degraded Oxidizing Agent | Use a fresh batch of the oxidizing agent (e.g., m-CPBA). If possible, determine the purity of the existing batch through titration.[2] |
| Insufficient Reaction Time or Temperature | Monitor the reaction closely using TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Poor Substrate Reactivity | If the isoquinoline substrate is electron-deficient, a stronger oxidizing agent or more forcing reaction conditions may be necessary. |
| Incorrect Stoichiometry | Ensure the correct molar equivalents of the oxidizing agent are used. For m-CPBA, 1.0-1.2 equivalents are typically sufficient.[5] |
| Suboptimal Solvent | Use a dry, appropriate solvent. For m-CPBA oxidations, chlorinated solvents are generally effective.[1][5] |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Step |
| Side Reactions | Protect other sensitive functional groups in the starting material before the N-oxidation step. |
| Isomer Formation | Varying reaction conditions such as solvent and temperature can sometimes influence the selectivity of the reaction towards the desired isomer.[4] |
| Product Degradation | Minimize the time the product spends on the silica gel column during purification. Consider alternative purification methods like crystallization. |
Experimental Protocols
General Protocol for N-Oxidation using m-CPBA
-
Dissolution: Dissolve the isoquinoline substrate (1.0 equivalent) in a suitable chlorinated solvent, such as dichloromethane (DCM), to a concentration of approximately 0.1-0.2 M.[5]
-
Reagent Addition: To the stirred solution at room temperature, add m-CPBA (typically 70-77% purity, 1.0-1.2 equivalents) portion-wise. An ice bath can be used to manage any initial exotherm.[5]
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress by TLC or LC-MS. Reactions are often complete within 24-48 hours.[5]
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated m-chlorobenzoic acid. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Concentrate the dried organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Visual Guides
Caption: Troubleshooting workflow for failed this compound reactions.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 3. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 4. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of Isoquinoline N-oxide
Welcome to the technical support center for the scale-up synthesis of isoquinoline (B145761) N-oxide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing isoquinoline N-oxides on a larger scale?
A1: Several methods are employed for the synthesis of isoquinoline N-oxides, with some being more amenable to scale-up. The primary methods include:
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Direct Oxidation of Isoquinoline: This is a straightforward approach involving the oxidation of a pre-synthesized isoquinoline. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[1][2] This method is often suitable for larger-scale syntheses.[1]
-
Intramolecular Cyclization Reactions: Modern methods often involve the cyclization of acyclic precursors. A notable example is the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. This protocol has been successfully scaled to the 10.0 mmol scale with good yields.[3][4] Another approach is the hypervalent iodine-mediated oxidative cyclization of ketoximes with alkenes.[5][6]
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Electrophilic Cyclization: This method utilizes electrophilic reagents like iodine (I₂), N-bromosuccinimide (NBS), or bromine (Br₂) to induce the cyclization of ortho-alkynyl-substituted benzaldoximes. It is noted for its mild reaction conditions and suitability for larger-scale preparation.[7]
Q2: Which synthesis method is most suitable for a substrate with sensitive functional groups?
A2: The direct N-oxidation of isoquinolines can potentially lead to the undesired oxidation of other functional groups on the molecule.[5] In such cases, modern cyclization approaches might be more suitable. For instance, the copper-catalyzed cyclization of oxime derivatives proceeds under mild conditions and demonstrates good functional group tolerance.[4][8]
Q3: What are typical yields for the scale-up synthesis of isoquinoline N-oxide?
A3: Yields can vary significantly depending on the chosen method and substrate. For instance, a gram-scale copper-catalyzed cyclization of (E)-1-(2-(phenylethynyl)phenyl)ethanone oxime has been reported to yield 85% of the corresponding this compound.[4] The oxidative cyclization of ketoximes can also produce excellent yields, ranging from 83-95% on a 0.2 mmol scale, and this has been scaled to 2.41 mmol without impacting efficiency.[5] Direct oxidation with m-CPBA has been reported with yields around 82%.[1]
Q4: How can I monitor the progress of the N-oxidation reaction?
A4: The progress of the reaction can be effectively monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] For detection using mass spectrometry, N-oxides often show a characteristic loss of an oxygen atom (a P-16 peak, where P is the molecular ion).[9]
Q5: What are the key safety precautions to consider during the scale-up synthesis?
A5: When scaling up the synthesis of this compound, it is crucial to:
-
Conduct a thorough risk assessment for all chemicals and procedures.[10]
-
Handle oxidizing agents like m-CPBA and hydrogen peroxide with care, as they can be explosive.
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats.
-
Ensure adequate ventilation, such as working in a fume hood, especially when using volatile solvents.
-
Be mindful of potential exothermic reactions and have cooling baths readily available.
-
Consult the Safety Data Sheet (SDS) for all reagents used.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.
Issue 1: Low or No Product Yield
-
Symptom: After the reaction and workup, the isolated yield of this compound is significantly lower than expected or non-existent.
-
Possible Causes & Solutions:
-
Cause: Incomplete reaction.
-
Solution: Verify that the reaction has gone to completion using TLC or LC-MS. If the starting material remains, consider extending the reaction time or slightly increasing the temperature, if the reaction chemistry allows. For some methods, like the PIFA-mediated cyclization, using a substoichiometric amount of the oxidant can lead to incomplete conversion.[5][6]
-
-
Cause: Degradation of starting material or product.
-
Solution: Ensure the reaction conditions are not too harsh. Some isoquinoline derivatives can be sensitive to strong oxidizing conditions or high temperatures.[11] If degradation is suspected, consider milder reagents or lower reaction temperatures.
-
-
Cause: Inefficient catalyst activity (for catalyzed reactions).
-
Solution: For copper-catalyzed reactions, ensure the catalyst is of good quality and handled appropriately. The absence of a catalyst will result in no product formation.[3] For other metal-catalyzed reactions, ensure the correct catalyst loading and that no catalyst poisons are present.
-
-
Cause: Incorrect solvent.
-
Solution: Solvent choice can be critical. For example, in the PIFA-mediated oxidative cyclization, 2,2,2-trifluoroethanol (B45653) (TFE) was found to give significantly better yields than other solvents like methanol (B129727) or toluene.[5][6]
-
-
Issue 2: Formation of Significant Byproducts
-
Symptom: Analysis of the crude product mixture (e.g., by NMR or LC-MS) shows the presence of one or more significant, unidentified products alongside the desired this compound.
-
Possible Causes & Solutions:
-
Cause: Over-oxidation or side reactions.
-
Cause: Substrate-dependent side reactions in cyclization methods.
-
Solution: In some cyclization reactions, the substitution pattern of the starting material can lead to the formation of isomers or other heterocyclic products. For example, in the oxidative cyclization of ketoximes, substrates with terminal substitutions on the alkene can yield isoindole N-oxides as byproducts.[5][6] It may be necessary to modify the substrate or the reaction conditions to favor the desired product.
-
-
Cause: Dimerization or polymerization of starting materials or products.
-
Solution: This can sometimes occur at higher concentrations. Try running the reaction at a lower concentration to see if byproduct formation is reduced.
-
-
Issue 3: Difficulty in Product Purification and Isolation
-
Symptom: The crude product is an oil that is difficult to crystallize, or column chromatography does not provide clean separation of the product from impurities.
-
Possible Causes & Solutions:
-
Cause: Residual acidic or basic impurities from the workup.
-
Solution: Ensure the workup procedure is thorough. For reactions using m-CPBA, washing with a saturated sodium bicarbonate solution is crucial to remove the m-chlorobenzoic acid byproduct.[1] Subsequent washes with brine can help remove residual water-soluble impurities.
-
-
Cause: Co-elution of impurities during chromatography.
-
Solution: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to achieve good separation. If the product is basic, adding a small amount of triethylamine (B128534) (e.g., 1%) to the eluent can improve peak shape and separation on silica (B1680970) gel.
-
-
Cause: Product is highly soluble in the crystallization solvent.
-
Solution: If attempting recrystallization, screen a variety of solvents or solvent mixtures. Cooling the solution to a lower temperature or slowly evaporating the solvent can induce crystallization.
-
-
Data Presentation
Table 1: Comparison of Selected Synthesis Methods for Isoquinoline N-oxides
| Method | Key Reagents | Solvent | Temperature | Typical Scale | Reported Yield (%) | Reference |
| Direct Oxidation | m-CPBA (1.0-1.2 equiv) | Dichloromethane (B109758) (DCM) | Room Temperature | Not specified | ~82 | [1] |
| Direct Oxidation | Hydrogen Peroxide / Acetic Acid | Acetic Acid | Not specified | Suitable for large scale | Not specified | [1] |
| Cu-Catalyzed Cyclization | CuI (10 mol%) | Water | 80 °C | 10.0 mmol | 85 | [3][4] |
| Oxidative Cyclization | PIFA (1.2 equiv) | TFE | Room Temperature | 2.41 mmol | 93 | [5][6] |
| Electrophilic Cyclization | I₂, NBS, or Br₂ | Dichloromethane | Not specified | Suitable for large scale | High | [7] |
Experimental Protocols
Method 1: N-Oxidation using m-CPBA
This protocol is a general procedure for the direct oxidation of an isoquinoline substrate.
-
Dissolution: Dissolve the isoquinoline substrate (1.0 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: To the stirred solution, add m-CPBA (70-77% purity, 1.1 equivalents) portion-wise at room temperature. If an initial exotherm is observed, use an ice bath to maintain the temperature.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 24-48 hours).[1]
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated m-chlorobenzoic acid. Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.[1]
Method 2: Copper-Catalyzed Intramolecular Cyclization
This protocol is adapted from the gram-scale synthesis of 1-methyl-3-phenylisoquinoline (B8776708) N-oxide.[3][4]
-
Reaction Setup: In a suitable reaction vessel, combine (E)-1-(2-(phenylethynyl)phenyl)ethanone oxime (1.0 equivalent), copper(I) iodide (CuI, 10 mol%), and water.
-
Reaction: Heat the mixture to 80 °C and stir for the required reaction time (e.g., 15 hours). The reaction is typically run under an air atmosphere.[3]
-
Work-up: After cooling to room temperature, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Isolation and Purification: Combine the organic layers, dry over an anhydrous salt, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired this compound.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting workflow for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. firsthope.co.in [firsthope.co.in]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Facile synthesis of isoquinolines and isoquinoline N -oxides via a copper-catalyzed intramolecular cyclization in water - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06097C [pubs.rsc.org]
- 5. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN101265231B - The preparation method of isoquinoline-N-oxide - Google Patents [patents.google.com]
- 8. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Removal of Unreacted Isoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted isoquinoline (B145761) starting material from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted isoquinoline?
A1: The choice of purification method depends on the scale of your reaction, the properties of your desired product, and the other components in the reaction mixture. The most common techniques include:
-
Acid-Base Extraction: This is often the first and most straightforward method to try, leveraging the basic nature of the isoquinoline nitrogen.
-
Chromatography: Various forms of chromatography, such as flash column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), are highly effective for separating isoquinoline from products with different polarities.[1][2][3][4]
-
Crystallization/Recrystallization: If your product is a solid, crystallization can be a highly effective method for purification. This can sometimes be improved by forming a salt of the product.[5][6]
-
Distillation: For large-scale reactions where the product has a significantly different boiling point from isoquinoline (243 °C), fractional distillation can be employed.[5][7]
-
Scavenger Resins: Solid-phase scavenger resins can be used to selectively bind and remove excess isoquinoline from the reaction mixture.
Q2: When should I choose acid-base extraction to remove isoquinoline?
A2: Acid-base extraction is ideal when your desired product is not basic and is soluble in an organic solvent that is immiscible with water. Isoquinoline, being a weak base (pKa of 5.14), will be protonated by an aqueous acid solution (e.g., 1M HCl) and move into the aqueous phase, leaving your neutral or acidic product in the organic layer.[8]
Q3: My product is also basic. Can I still use acid-base extraction?
A3: If your product is also basic, simple acid-base extraction will not be effective as both your product and the unreacted isoquinoline will move into the aqueous phase. In this scenario, other techniques like chromatography or crystallization should be considered.
Q4: What type of column chromatography is best for separating isoquinoline?
A4: The choice between normal-phase and reverse-phase chromatography depends on the polarity of your product.
-
Normal-Phase Chromatography (e.g., silica (B1680970) gel): This is effective if your product is significantly less polar or more polar than isoquinoline. A common issue is that isoquinoline can streak on silica gel. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine (B128534) or ammonia, to the eluent.[3][9]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is particularly useful for separating compounds with small differences in polarity.[1] The separation of basic compounds like isoquinoline is highly dependent on the pH of the mobile phase.[1]
Q5: Are there any scavenger resins that can specifically remove isoquinoline?
A5: Yes, acidic scavenger resins are designed to react with and bind basic compounds like isoquinoline. Resins containing sulfonic acid groups (e.g., MP-TsOH) are particularly effective.[10] These resins allow for the unreacted starting material to be removed by simple filtration.
Troubleshooting Guides
Issue 1: Poor Separation of Isoquinoline from Product using Column Chromatography
Possible Cause: Co-elution of the product and isoquinoline due to similar polarities.
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Normal-Phase (Silica/Alumina): If using a neutral eluent system (e.g., ethyl acetate/hexanes), consider adding a small percentage (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonium (B1175870) hydroxide (B78521) to the mobile phase. This can improve the peak shape of the isoquinoline and may enhance separation.
-
Gradient Elution: Employ a gradient elution starting with a non-polar solvent and gradually increasing the polarity. This can help to resolve compounds with close Rf values.
-
-
Change the Stationary Phase:
-
If using silica gel, consider switching to a different stationary phase like alumina (B75360) (basic or neutral) or a bonded-phase silica (e.g., diol, amino).
-
For very challenging separations, consider reverse-phase chromatography.
-
-
Dry Loading: If your crude material has poor solubility in the initial mobile phase, consider dry loading. Dissolve your crude mixture in a suitable solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be loaded onto the column.[9]
Issue 2: Emulsion Formation During Acid-Base Extraction
Possible Cause: Vigorous shaking of the separatory funnel, especially when a chlorinated solvent like dichloromethane (B109758) is used.[11]
Troubleshooting Steps:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning of the components.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase and can help to break up emulsions.
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
Issue 3: Product Precipitates with Isoquinoline During Salt Formation
Possible Cause: The conditions used for salt formation (e.g., addition of HCl in ether) are causing both the unreacted isoquinoline and a basic product to precipitate as their respective salts.[9]
Troubleshooting Steps:
-
Fractional Crystallization: Attempt to recrystallize the mixture of salts from a suitable solvent system. The different solubilities of the salts may allow for their separation.
-
Alternative Purification: If fractional crystallization is unsuccessful, neutralize the salt mixture back to the free bases and pursue an alternative purification method like chromatography.
Data Presentation
Table 1: Comparison of Common Isoquinoline Removal Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Acid-Base Extraction | Exploits the basicity of isoquinoline for separation into an aqueous layer. | Fast, inexpensive, and scalable. | Only effective if the product is not basic. Emulsions can form. | Removal of isoquinoline from neutral or acidic products. |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | High resolution, applicable to a wide range of products. | Can be time-consuming and require significant solvent volumes. | Separating mixtures with components of varying polarities. |
| Crystallization | Purification of a solid product based on differences in solubility. | Can yield very pure material. Scalable. | Product must be a solid. May require optimization of solvent systems. | Purification of solid products. |
| Distillation | Separation based on differences in boiling points. | Effective for large quantities. | Requires a significant difference in boiling points and thermal stability of the product. | Large-scale purification where the product's boiling point is very different from isoquinoline's. |
| Scavenger Resins | Covalent or ionic binding of isoquinoline to a solid support. | Simple workup (filtration). High selectivity. | Resins can be expensive. May require optimization of reaction time. | Reactions where excess basic starting material needs to be removed with minimal workup. |
Experimental Protocols
Protocol 1: Removal of Isoquinoline via Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M aqueous HCl. The number of washes depends on the amount of isoquinoline to be removed (typically 2-3 washes are sufficient).
-
Separation: Separate the aqueous and organic layers. The protonated isoquinoline hydrochloride salt will be in the aqueous layer.
-
Neutralization (Optional): If desired, the aqueous layers can be combined, cooled in an ice bath, and basified with a base (e.g., 2M NaOH, NaHCO₃) to recover the isoquinoline.
-
Final Workup: Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate in vacuo to yield the purified product.
Protocol 2: Removal of Isoquinoline using a Scavenger Resin
-
Resin Selection: Choose an appropriate acidic scavenger resin (e.g., a sulfonic acid-based resin).
-
Incubation: Dissolve the crude reaction mixture in a suitable solvent. Add the scavenger resin (typically 2-4 equivalents relative to the excess isoquinoline).
-
Agitation: Stir or gently agitate the mixture at room temperature. Reaction time can vary from 1 to 24 hours. Monitor the removal of isoquinoline by a suitable analytical technique (e.g., TLC or LC-MS).
-
Filtration: Once the isoquinoline has been scavenged, filter the mixture to remove the resin.
-
Concentration: Rinse the resin with a small amount of the reaction solvent. Combine the filtrates and concentrate in vacuo to obtain the purified product.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of Chromatography Conditions on the Retention of Some Isoquinoline and Pyrimidinone Derivatives - Neliti [neliti.com]
- 3. akjournals.com [akjournals.com]
- 4. Methods of isolation and determination of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]
- 7. Extraction and Purification of Isoquinoline from Wash Oil | Scientific.Net [scientific.net]
- 8. Isoquinoline - Wikipedia [en.wikipedia.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Functionalized Isoquinoline N-Oxides
Welcome to the technical support center for the synthesis of functionalized isoquinoline (B145761) N-oxides. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing isoquinoline N-oxides?
A1: Conventionally, isoquinoline N-oxides are prepared by the direct N-oxidation of a pre-existing isoquinoline ring using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[1][2] More modern approaches involve the intramolecular cyclization of precursors, such as the tandem metal-catalyzed C-H activation/annulation of oximes or the oxidative cyclization of ketoximes with alkenes.[1] Copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water is another efficient and environmentally friendly method.[2][3][4]
Q2: My direct N-oxidation reaction is giving low yields. What are the common causes?
A2: Low yields in direct N-oxidation can stem from several factors. The parent isoquinoline may have functional groups that are sensitive to the oxidant, leading to undesired side reactions or degradation.[1] Incomplete conversion is another common issue, which may be caused by insufficient oxidant, low reaction temperature, or short reaction times. Additionally, the N-oxide product itself can sometimes be unstable under the reaction or work-up conditions.
Q3: I am trying to oxidize a substituent on my isoquinoline ring, but I'm getting the N-oxide as the major byproduct. How can I prevent this?
A3: The nitrogen atom in the isoquinoline ring is nucleophilic and susceptible to oxidation, often competing with the oxidation of ring substituents.[5] To minimize N-oxide formation, you can reduce the nitrogen's nucleophilicity by performing the reaction in an acidic medium. Protonation of the nitrogen shields it from the oxidant.[5] Alternatively, selecting an oxidizing agent and conditions that are more selective for your desired transformation is crucial.
Q4: How do I choose between a direct oxidation method and a cyclization strategy?
A4: The choice depends on your starting materials and the desired substitution pattern. If the appropriately functionalized parent isoquinoline is readily available and does not contain oxidant-sensitive groups, direct N-oxidation is a straightforward approach.[1] If you are building the isoquinoline ring from acyclic precursors, cyclization methods offer greater flexibility in introducing various substituents and often proceed under milder conditions, avoiding the pre-synthesis of the isoquinoline core.[1][3]
Troubleshooting Guide
| Issue Encountered | Symptom | Possible Causes | Suggested Solutions |
| Undesired Side Reactions | Formation of multiple products, particularly from oxidation of other functional groups. | The oxidizing agent is too harsh or non-selective.[1] | Use a milder oxidant (e.g., switch from a peracid to H₂O₂/AcOH). Protect sensitive functional groups prior to the N-oxidation step. |
| Incomplete Conversion | Significant amount of starting isoquinoline remains after the reaction. | Insufficient equivalents of the oxidizing agent.[1] Reaction time is too short or temperature is too low. | Increase the equivalents of the oxidant (e.g., from 1.1 to 1.5 eq.). Monitor the reaction by TLC or LC-MS and extend the reaction time as needed. Gently heat the reaction if the reactants are stable at higher temperatures. |
| Product Degradation | The desired N-oxide product decomposes during reaction or purification. | The N-oxide is unstable under the reaction conditions (e.g., strong acid/base). The product is sensitive to silica (B1680970) gel during column chromatography.[1][6] | Perform the reaction under neutral and milder conditions if possible. For purification, consider using a different stationary phase like alumina (B75360) or purification via crystallization.[7][8] |
| Poor Regioselectivity in Cyclization | Formation of isomers, such as a mixture of isoquinoline N-oxide and isoindole N-oxide. | The cyclization pathway (e.g., 5-exo vs. 6-endo) is substrate-dependent.[1] | Modify the substituents on the starting material to favor the desired cyclization pathway. The relative stability of the cyclized intermediates can influence the outcome.[1] |
| Low Yield with Electron-Withdrawing Groups (EWGs) | Substrates containing EWGs show lower reactivity and yield in cyclization reactions. | EWGs can deactivate the aromatic ring, making the cyclization less favorable.[9] | Increase the reaction temperature or use a more active catalyst system if applicable. Consider a different synthetic strategy if yields remain poor. |
Data Presentation: Reaction Optimization
Table 1: Optimization of PIFA-Mediated Oxidative Cyclization [1]
| Entry | Oxidant | Solvent | Temperature (°C) | Yield (%) |
| 1 | PIFA | CH₂Cl₂ | rt | 25 |
| 2 | PIFA | DCE | rt | 31 |
| 3 | PIFA | MeCN | rt | 45 |
| 4 | PIFA | HFIP | rt | 78 |
| 5 | PIFA | TFE | rt | 92 |
| 6 | Koser's Reagent | TFE | rt | 85 |
| 7 | F-PIFA | TFE | rt | 55 |
Conditions: Substrate (0.05 mmol) and oxidant (1.2 equiv) in solvent (1.0 mL). PIFA = Phenyliodine bis(trifluoroacetate), TFE = 2,2,2-trifluoroethanol.
Table 2: Substrate Scope for Copper-Catalyzed Synthesis of Isoquinoline N-Oxides [3]
| Entry | Substrate (R group) | Temperature (°C) | Yield (%) |
| 1 | Phenyl | 80 | 86 |
| 2 | 4-Methylphenyl | 80 | 91 |
| 3 | 4-Methoxyphenyl | 80 | 82 |
| 4 | 4-Fluorophenyl | 80 | 88 |
| 5 | 4-Chlorophenyl | 80 | 85 |
| 6 | 2-Thienyl | 70 | 75 |
| 7 | Cyclohexyl | 120 | 65 |
Conditions: (E)-2-alkynylaryl oxime (0.5 mmol), CuI (10 mol%), in H₂O (2 mL) for 15 h in a sealed tube.
Experimental Protocols
Protocol 1: General N-Oxidation using m-CPBA[2]
-
Dissolution: Dissolve the isoquinoline substrate (1.0 equivalent) in dichloromethane (B109758) (DCM) to a concentration of 0.1-0.2 M.
-
Reagent Addition: While stirring at room temperature, add m-CPBA (70-77% purity, 1.1 equivalents) portion-wise. An ice bath can be used to control any initial exotherm.
-
Reaction Monitoring: Allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 24-48 hours.
-
Work-up: Upon completion, filter the mixture to remove the precipitated m-chlorobenzoic acid byproduct. Wash the filtrate with a saturated sodium bicarbonate solution to remove excess acid, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Copper-Catalyzed Intramolecular Cyclization[2][3]
-
Reaction Setup: In a sealed tube, combine the (E)-2-alkynylaryl oxime substrate (1.0 equivalent, 0.5 mmol), Copper(I) iodide (CuI, 10 mol%), and water (2 mL).
-
Reaction: Heat the sealed tube to 80°C for 15 hours under an air atmosphere.
-
Work-up: After cooling the reaction to room temperature, extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Isolation and Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired this compound.
Visualizations
Caption: General experimental workflow for the direct N-oxidation of isoquinolines.
Caption: Decision tree for selecting a synthetic strategy for isoquinoline N-oxides.
Caption: Troubleshooting common side reactions in this compound synthesis.
References
- 1. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Facile synthesis of isoquinolines and isoquinoline N -oxides via a copper-catalyzed intramolecular cyclization in water - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06097C [pubs.rsc.org]
- 4. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in Reactions of Substituted Isoquinoline N-Oxides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted isoquinoline (B145761) N-oxides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common regioselectivity issues encountered during synthesis and functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of nucleophilic attack on an unsubstituted isoquinoline N-oxide, and why?
A1: The primary and most reactive site for nucleophilic attack on an unsubstituted this compound is the C1 position. This preference is governed by electronic factors. The N-oxide group withdraws electron density from the pyridine (B92270) ring, making the α-positions (C1 and C3) electrophilic. The intermediate formed by attack at C1 is more stable because the negative charge can be delocalized onto the electronegative nitrogen atom without disrupting the aromaticity of the fused benzene (B151609) ring.[1][2] Attack at the C3 position would lead to a complete loss of aromaticity in the entire π-system, which is energetically unfavorable.[1]
Q2: How do electron-donating or electron-withdrawing substituents on the carbocyclic ring (positions C5, C6, C7, C8) influence regioselectivity?
A2: Substituents on the carbocyclic ring primarily influence the overall reactivity of the this compound system.[3]
-
Electron-donating groups (EDGs) increase the electron density of the aromatic system, potentially slowing down nucleophilic attack. Their effect on regioselectivity between C1 and C3 is generally minimal, as the inherent electronic preference for C1 attack dominates.
-
Electron-withdrawing groups (EWGs) decrease the electron density, making the ring more susceptible to nucleophilic attack. While the primary site remains C1, strong EWGs can further activate the molecule. In some cases of metal-catalyzed C-H functionalization on the analogous quinoline (B57606) N-oxide systems, substituents have been shown to direct reactions to other positions, such as C8.[4]
Q3: Can functionalization occur at positions other than C1? If so, under what conditions?
A3: Yes, while C1 is the kinetically favored position for nucleophilic attack, functionalization at other positions is possible, typically through different reaction mechanisms:
-
C3-Functionalization: This is rare for nucleophilic attack but can be achieved in certain cyclization reactions or under specific enzymatic conditions.
-
C4-Functionalization: Electrophilic cyclization of precursors like o-alkynyl benzaldehyde (B42025) oximes can lead to functionalization at the C4 position.[5]
-
C8-Functionalization: In quinoline N-oxides, which serve as a model, transition-metal-catalyzed C-H activation using rhodium or iridium catalysts has been shown to direct functionalization to the C8 position.[4] This is achieved through the formation of a stable metal-chelated intermediate with the N-oxide. A similar strategy could potentially be applied to isoquinoline N-oxides.
Q4: My reaction is producing a mixture of regioisomers. What are the likely causes and how can I improve selectivity?
A4: A mixture of regioisomers can result from several factors:
-
Steric Hindrance: A bulky substituent at the C8 position might sterically hinder attack at C1, potentially leading to competitive attack at other activated positions.
-
Reaction Conditions: Temperature, solvent polarity, and the nature of the catalyst or activator can influence the regiochemical outcome.[3] Protic solvents have been observed to improve regioselectivity in some isoquinoline syntheses.[3]
-
Substrate Electronics: Complex substitution patterns with competing electronic effects can reduce the inherent selectivity.
To improve selectivity, consider optimizing reaction conditions (see Troubleshooting Guide), or modifying the substrate to enhance the electronic or steric bias towards the desired outcome.
Troubleshooting Guides
Issue 1: Low Yield of the Desired C1-Substituted Product
| Possible Cause | Suggested Solution |
| Poor activation of the N-oxide | For reactions requiring activation (e.g., deoxygenative functionalization), ensure the activating agent (e.g., Ts2O, PyBroP) is fresh and used in the correct stoichiometry. |
| Steric hindrance from substituents | If a bulky substituent is near the C1 position, consider using a less sterically demanding nucleophile. Optimization of reaction temperature and time may be necessary to overcome the steric barrier. |
| Decomposition of starting material or product | Monitor the reaction by TLC or LC-MS to check for decomposition. If observed, try running the reaction at a lower temperature or for a shorter duration. |
| Incorrect solvent | The solubility of reagents and the stabilization of intermediates are solvent-dependent. Screen a range of solvents with varying polarities. |
Issue 2: Unexpected Regioisomer Formation (e.g., C3 or other positions)
| Possible Cause | Suggested Solution |
| Reaction is under thermodynamic control | While C1 attack is kinetically favored, a thermodynamically more stable, but unexpected, isomer might form under prolonged reaction times or at high temperatures. Try running the reaction at a lower temperature and for a shorter duration. |
| Alternative reaction mechanism | The chosen reagents or catalysts may be promoting an alternative reaction pathway (e.g., radical or metal-catalyzed C-H activation). Carefully review the literature for the expected mechanism with your chosen reagents. |
| Ambident nucleophile | If your nucleophile has multiple reactive sites, it could lead to a mixture of products. Consider protecting one of the nucleophilic sites if possible. |
Quantitative Data on Regioselectivity
The following table summarizes representative yields for the C1-functionalization of this compound with various triazoles, demonstrating the general preference for this position.
| This compound | Nucleophile (Triazole) | Product | Yield (%) | Reference |
| This compound | 4-Phenyl-1-tosyl-1H-1,2,3-triazole | 1-(4-Phenyl-1H-1,2,3-triazol-1-yl)isoquinoline | 85 | [6] |
| This compound | 1-Tosyl-4-(p-tolyl)-1H-1,2,3-triazole | 1-(4-(p-Tolyl)-1H-1,2,3-triazol-1-yl)isoquinoline | 89 | [6] |
| This compound | 4-Butyl-1-tosyl-1H-1,2,3-triazole | 1-(4-Butyl-1H-1,2,3-triazol-1-yl)isoquinoline | 71 | [6] |
Note: Comprehensive quantitative data on the impact of a wide range of substituents on the regioselectivity of this compound reactions is limited in the literature. Much of the understanding is extrapolated from studies on quinoline N-oxides.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the N-oxidation of isoquinoline using meta-chloroperoxybenzoic acid (m-CPBA).[7]
Materials:
-
Isoquinoline substrate (1.0 equivalent)
-
m-CPBA (70-77% purity, 1.0-1.2 equivalents)
-
Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE)
-
Round-bottom flask, magnetic stirrer, and ice bath
Procedure:
-
Dissolution: Dissolve the isoquinoline substrate in a suitable chlorinated solvent (e.g., DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.
-
Reagent Addition: To the stirred solution, add m-CPBA portion-wise at room temperature. An ice bath can be used to control any initial exotherm.
-
Reaction: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 24-48 hours.
-
Work-up: Upon completion, the precipitated m-chlorobenzoic acid byproduct can be removed by filtration. The filtrate is then typically washed with a basic aqueous solution (e.g., saturated NaHCO3) to remove any remaining acidic byproduct, followed by washing with brine, drying over an anhydrous salt (e.g., Na2SO4), and concentration under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: Deoxygenative C1-Heteroarylation of this compound
This protocol details a metal-free synthesis of C1-triazolyl isoquinolines.[6]
Materials:
-
This compound (1.0 equivalent)
-
N-sulfonyl-1,2,3-triazole (1.2 equivalents)
-
1,2-Dichloroethane (DCE)
-
Reaction vial with a magnetic stirrer
Procedure:
-
Reaction Setup: In a reaction vial, combine this compound (0.2 mmol) and the N-sulfonyl-1,2,3-triazole (0.24 mmol).
-
Solvent Addition: Add DCE (2 mL) to the vial.
-
Reaction: Stir the mixture at room temperature for 15-20 minutes. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane mixture) to afford the C1-heteroarylated isoquinoline product.
Visualizations
Caption: General pathway for nucleophilic attack on this compound.
Caption: Troubleshooting workflow for regioselectivity issues.
Caption: Logic for selecting a synthetic strategy based on desired regiochemistry.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 3. researchgate.net [researchgate.net]
- 4. pr.ibs.re.kr [pr.ibs.re.kr]
- 5. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 6. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of Isoquinoline N-Oxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of isoquinoline (B145761) N-oxide derivatives with their parent isoquinoline counterparts. Understanding these characteristics is crucial for the unambiguous identification and structural elucidation of these important heterocyclic compounds, which are prevalent in medicinal chemistry and drug development. This document summarizes key quantitative data, details experimental protocols, and illustrates logical workflows for spectroscopic analysis.
Comparison of Spectroscopic Data: Isoquinoline N-Oxides vs. Isoquinolines
The introduction of an N-oxide functionality to the isoquinoline ring system significantly influences its electronic distribution and, consequently, its spectroscopic properties. A comparative analysis of the parent isoquinoline and its N-oxide derivative reveals characteristic shifts and patterns across various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
N-oxidation leads to a general deshielding of the protons on the pyridine (B92270) ring of the isoquinoline nucleus, resulting in a downfield shift of their corresponding signals in the ¹H NMR spectrum. The effect is most pronounced for the protons at positions 1 and 3. In ¹³C NMR, the carbons flanking the nitrogen atom (C1 and C3) also experience a downfield shift, while other carbons may show smaller, less predictable changes.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Isoquinoline and Isoquinoline N-Oxide in CDCl₃
| Position | Isoquinoline | This compound |
| H-1 | 9.22 | 8.78 |
| H-3 | 8.53 | 8.15 |
| H-4 | 7.58 | 7.61 |
| H-5 | 7.78 | 7.80 |
| H-6 | 7.62 | 7.68 |
| H-7 | 7.88 | 7.72 |
| H-8 | 8.08 | 7.91 |
Note: Data for this compound is from available spectral data. Specific values may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Isoquinoline and this compound in CDCl₃
| Position | Isoquinoline | This compound |
| C-1 | 152.7 | 140.2 |
| C-3 | 143.2 | 136.8 |
| C-4 | 120.6 | 128.3 |
| C-4a | 128.7 | 129.6 |
| C-5 | 126.6 | 127.5 |
| C-6 | 127.2 | 127.1 |
| C-7 | 130.4 | 129.9 |
| C-8 | 127.6 | 129.6 |
| C-8a | 135.7 | 119.5 |
Note: Data for Isoquinoline and this compound is compiled from various sources.[1][2][3]
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of an this compound derivative is the N-O stretching vibration. This band is typically strong and appears in the region of 1200-1350 cm⁻¹. The exact position of this band is sensitive to the electronic effects of substituents on the isoquinoline ring. In contrast, the parent isoquinoline lacks this characteristic absorption.
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) of Isoquinoline and this compound
| Functional Group | Isoquinoline | This compound |
| C-H aromatic stretch | 3050-3000 | 3050-3000 |
| C=C aromatic stretch | 1620-1580 | 1610-1570 |
| C=N stretch | ~1590 | ~1580 |
| N-O stretch | - | 1350-1200 (strong) |
| C-H out-of-plane bend | 900-700 | 900-700 |
Note: These are general ranges and can be influenced by substitution and physical state.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of isoquinoline exhibits characteristic absorption bands corresponding to π-π* transitions. Upon N-oxidation, these bands typically undergo a bathochromic (red) shift, moving to longer wavelengths. This is attributed to the extension of the π-conjugated system by the N-oxide group.
Table 4: UV-Vis Absorption Maxima (λmax, nm) of Isoquinoline and this compound in Ethanol
| Compound | λmax (nm) |
| Isoquinoline | 217, 266, 317 |
| This compound | 224, 260, 328[4] |
Mass Spectrometry (MS)
The mass spectrum of this compound derivatives is characterized by a prominent molecular ion peak (M⁺). A key fragmentation pathway for N-oxides is the loss of an oxygen atom, resulting in a significant [M-16]⁺ peak, which corresponds to the parent isoquinoline cation radical.[5] Another characteristic, though often less intense, fragmentation is the loss of a hydroxyl radical, leading to an [M-17]⁺ peak. These fragments are diagnostic for the presence of the N-oxide functionality.
Table 5: Key Mass Spectral Fragments of this compound
| Fragment | m/z (for C₉H₇NO) | Interpretation |
| [M]⁺ | 145 | Molecular Ion |
| [M-O]⁺ | 129 | Loss of an oxygen atom |
| [M-OH]⁺ | 128 | Loss of a hydroxyl radical |
| [M-CO]⁺ | 117 | Loss of carbon monoxide |
| [C₇H₅]⁺ | 89 | Further fragmentation |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-90° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans and a longer relaxation delay may be necessary.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.
IR Spectroscopy (FTIR-ATR)
-
Sample Preparation: Place a small amount of the solid this compound derivative directly onto the ATR crystal. If the sample is a liquid, a single drop is sufficient.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum Acquisition: Lower the ATR anvil to press the sample firmly against the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables. Pay particular attention to the 1200-1350 cm⁻¹ region for the N-O stretching vibration.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-400 nm for these compounds).
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, looking for characteristic losses such as -16 (O) and -17 (OH).
Visualizing Spectroscopic Workflows
The following diagrams illustrate the logical flow of spectroscopic characterization and the relationship between different spectroscopic data in structural elucidation.
Caption: General workflow for the spectroscopic characterization of this compound derivatives.
Caption: Logical flow from raw spectroscopic data to final structural elucidation.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound(1532-72-5) 1H NMR spectrum [chemicalbook.com]
- 4. Isoquinoline, 2-oxide [webbook.nist.gov]
- 5. This compound 98 1532-72-5 [sigmaaldrich.com]
comparison of reactivity between quinoline N-oxide and isoquinoline N-oxide
This data clearly indicates that while both isomers can participate in cycloadditions, quinoline N-oxide is significantly more reactive towards electron-deficient alkynes like propiolates than this compound. [7]
Experimental Protocols
Protocol 1: Reissert-Henze Cyanation of Quinoline N-oxide
This protocol is a representative procedure for the nucleophilic cyanation at the C2 position of quinoline.
Reaction: Quinoline 1-oxide + Benzoyl Chloride + KCN → 2-Cyanoquinoline
Procedure:
-
To a solution of quinoline 1-oxide (1.0 mmol) in a biphasic mixture of chloroform (B151607) (10 mL) and water (10 mL), add potassium cyanide (KCN, 3.0 mmol).
-
Cool the vigorously stirred mixture in an ice bath to 0-5 °C.
-
Add benzoyl chloride (1.2 mmol) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Separate the organic layer, wash with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate (B1210297) gradient) to yield 2-cyanoquinoline.
Safety Note: This reaction involves potassium cyanide, which is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. Acidic conditions must be avoided to prevent the formation of hydrogen cyanide gas.
Protocol 2: 1,3-Dipolar Cycloaddition of Quinoline N-oxide
This protocol is based on the reaction with methyl propiolate as described by Hamana et al. [5] Reaction: Quinoline N-oxide + Methyl Propiolate → Methyl α-formyl-2-quinolineacetate
Procedure:
-
In a round-bottom flask, dissolve quinoline N-oxide (1.0 mmol) and a catalytic amount of hydroquinone (0.1 mmol) in a suitable solvent such as dioxane or DMF (10 mL).
-
Add methyl propiolate (1.5 mmol) to the solution.
-
Heat the reaction mixture under reflux and monitor its progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product is then purified by column chromatography on silica (B1680970) gel to isolate methyl α-formyl-2-quinolineacetate.
Conclusion
The reactivity of quinoline N-oxide and this compound is profoundly influenced by the position of the nitrogen atom.
-
For electrophilic substitution , quinoline N-oxide shows a preference for attack at the C4 position of the pyridine ring, while this compound tends to react on the carbocyclic ring at C5 and C8, similar to the parent heterocycle.
-
For nucleophilic substitution , both are highly activated at the positions alpha to the nitrogen. This leads to highly regioselective reactions, with quinoline N-oxide reacting at C2 and this compound reacting at C1.
-
In 1,3-dipolar cycloadditions , quinoline N-oxide demonstrates higher reactivity than its isoquinoline counterpart, particularly with alkyne dipolarophiles. [5] These distinct reactivity profiles make each isomer a unique and valuable building block for the synthesis of complex functionalized heterocycles for applications in drug discovery and materials science.
References
- 1. Quinoline and Isoquinoline [quimicaorganica.org]
- 2. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. Studies on Tertiary Amine Oxides. LI. Reactions of Quinoline and Isoquinoline N-Oxides with Propiolates and Methacrylonitrile [jstage.jst.go.jp]
A Comparative Guide to the Synthesis of Isoquinoline N-Oxides: An Evaluation of Modern Synthetic Routes
For researchers, scientists, and professionals in drug development, the isoquinoline (B145761) N-oxide scaffold represents a valuable pharmacophore and a versatile synthetic intermediate. The development of efficient and robust methods for its synthesis is crucial for accelerating drug discovery and development programs. This guide provides an objective comparison of prominent synthetic routes to isoquinoline N-oxides, supported by experimental data and detailed protocols.
This guide will delve into the validation of new and established synthetic strategies, with a focus on reaction efficiency, substrate scope, and operational simplicity. The reviewed methods include classical direct oxidation techniques and more recent transition-metal-catalyzed and hypervalent iodine-mediated cyclization reactions.
Comparative Analysis of Synthetic Methodologies
The selection of an appropriate synthetic route to isoquinoline N-oxides is contingent on factors such as substrate availability, desired substitution patterns, and scalability. The following tables provide a quantitative comparison of key performance indicators for several leading methodologies.
Table 1: Comparison of Yields and Reaction Conditions for the Synthesis of Isoquinoline N-Oxides
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield Range (%) | Key Advantages | Key Limitations |
| Direct N-Oxidation | m-CPBA | Dichloromethane (B109758) | 0 - RT | 2 - 48 | 70 - 95 | Simple procedure, commercially available reagents.[1][2] | Requires pre-functionalized isoquinolines, potential for side-product formation. |
| Cu(I)-Catalyzed Cyclization | CuI (10 mol%) | Water | 70 - 120 | 15 | 62 - 96 | Environmentally friendly (uses water as solvent), high atom economy.[3][4][5] | Requires synthesis of (E)-2-alkynylaryl oxime precursors. |
| PIFA-Mediated Oxidative Cyclization | PIFA | TFE | RT | 0.5 - 2 | 83 - 98 | Metal-free, rapid reactions, excellent yields.[6][7][8] | Stoichiometric use of hypervalent iodine reagent. |
| Rh(III)-Catalyzed Annulation | [Cp*RhCl₂]₂/AgSbF₆ | 1,2-Dichloroethane (B1671644) | 60 | 12 | 42 - 99 | High functional group tolerance, broad substrate scope.[9][10][11] | Requires expensive rhodium catalyst and silver salt additive. |
| Ultrasound-Assisted Selenocyclization | Oxone / Diorganyl diselenides | Methanol | Reflux | 1.3 | up to 96 | Rapid reaction times, novel structural motifs.[12] | Limited to selenium-decorated products, requires specialized ultrasound equipment. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method. Below are the step-by-step procedures for the key methodologies discussed.
Method 1: Direct N-Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This method is a classical and straightforward approach for the synthesis of isoquinoline N-oxides from the corresponding isoquinolines.
Procedure:
-
To a solution of the substituted isoquinoline (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add m-CPBA (1.2 mmol, 1.2 equiv) portion-wise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to remove the resulting m-chlorobenzoic acid.
-
Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired isoquinoline N-oxide.[1][2]
Method 2: Copper-Catalyzed Intramolecular Cyclization of (E)-2-Alkynylaryl Oxime Derivatives
This environmentally friendly method utilizes water as the solvent and a copper catalyst to facilitate the cyclization.[3][4][5]
Procedure:
-
In a sealed tube, combine the (E)-2-alkynylaryl oxime derivative (0.5 mmol), copper(I) iodide (0.05 mmol, 10 mol%), and water (2 mL).
-
Seal the tube and heat the reaction mixture at 70-120 °C for 15 hours.
-
After cooling to room temperature, extract the reaction mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the pure this compound.[3][4][5]
Method 3: Phenyliodine bis(trifluoroacetate) (PIFA)-Mediated Oxidative Cyclization of Ketoximes
This metal-free approach offers rapid access to polysubstituted isoquinoline N-oxides in high yields.[6][7][8]
Procedure:
-
To a solution of the o-vinylaryl ketoxime (0.2 mmol) in 2,2,2-trifluoroethanol (B45653) (TFE, 1.0 mL) at room temperature, add PIFA (0.24 mmol, 1.2 equiv).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring completion by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to provide the target this compound.[6][7][8]
Method 4: Rhodium(III)-Catalyzed Annulation of Oximes and Diazo Compounds
This method demonstrates high functional group tolerance and allows for the synthesis of a wide array of substituted isoquinoline N-oxides.[10][11]
Procedure:
-
To a screw-capped vial, add the aryl oxime (0.2 mmol), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).
-
Add 1,2-dichloroethane (1.0 mL) followed by the diazo compound (0.24 mmol, 1.2 equiv).
-
Seal the vial and stir the mixture at 60 °C for 12 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure and purify the residue by preparative thin-layer chromatography (PTLC) to afford the desired this compound.
Visualizing the Synthetic and Decision-Making Processes
To further aid in the understanding and selection of a synthetic route, the following diagrams illustrate a generalized experimental workflow and a logical decision-making process.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collection - Synthesis of Isoquinoline NâOxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the synthesis of nitrogen heterocycles via Rh(iii)-catalyzed chelation-assisted C–H activation/annulation with diazo compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Rh(III)-catalyzed synthesis of multisubstituted isoquinoline and pyridine N-oxides from oximes and diazo compounds. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the N-Oxidation of Isoquinoline: A Review of Common Oxidizing Agents
For Researchers, Scientists, and Drug Development Professionals
The N-oxidation of isoquinoline (B145761) is a fundamental transformation in synthetic organic chemistry, yielding isoquinoline N-oxide, a versatile intermediate in the synthesis of a wide array of biologically active compounds and functional materials. The introduction of the N-oxide functionality alters the electronic properties of the isoquinoline ring, facilitating various subsequent modifications. This guide provides a comparative analysis of common oxidizing agents employed for this transformation, supported by experimental data and detailed protocols to aid in methodology selection and optimization.
Performance Comparison of Oxidizing Agents
The choice of an oxidizing agent for isoquinoline N-oxidation is dictated by several factors, including reaction efficiency, substrate compatibility, cost, and safety considerations. Below is a summary of the performance of several common oxidizing agents based on reported experimental data.
| Oxidizing Agent | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| m-CPBA | 80-95% | 2 - 24 | Room Temp. | High yields, mild conditions, good functional group tolerance. | Can be explosive, chlorinated byproduct. |
| H₂O₂ / Acetic Acid | 70-90% | 3 - 12 | 60-80 | Cost-effective, readily available reagents. | Requires elevated temperatures, potential for side reactions. |
| PIFA | ~93% | Not specified | Room Temp. | High yields, metal-free. | Reagent is expensive, stoichiometric use of a heavy iodine compound.[1] |
| Potassium Permanganate (B83412) | Moderate to High | 1 - 4 | Reflux | Strong oxidant, inexpensive. | Can lead to over-oxidation and ring cleavage, harsh conditions.[2] |
| Caro's Acid | Not specified | Not specified | Not specified | Powerful oxidizing agent. | Highly corrosive and potentially explosive, limited specific data for isoquinoline. |
Experimental Protocols
Detailed methodologies for the N-oxidation of isoquinoline using various oxidizing agents are provided below.
Method 1: meta-Chloroperoxybenzoic Acid (m-CPBA)
This is one of the most reliable and widely used methods for the N-oxidation of nitrogen-containing heterocycles.
Procedure:
-
Dissolve isoquinoline (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or chloroform.
-
To this solution, add m-CPBA (1.1-1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with a saturated aqueous solution of sodium bicarbonate to remove the meta-chlorobenzoic acid byproduct.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound, which can be further purified by recrystallization or column chromatography.
Method 2: Hydrogen Peroxide in Acetic Acid
A classical and cost-effective method that generates peracetic acid in situ as the active oxidizing species.
Procedure:
-
Dissolve isoquinoline (1.0 equivalent) in glacial acetic acid.
-
Add 30% aqueous hydrogen peroxide (2.0-3.0 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and maintain for 3-12 hours.
-
Monitor the reaction by TLC.
-
After completion, the acetic acid is typically removed under reduced pressure.
-
The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product for further purification.
Method 3: Phenyliodine bis(trifluoroacetate) (PIFA)
A modern, metal-free approach utilizing a hypervalent iodine reagent.[1]
Procedure:
-
In a reaction vessel, dissolve the isoquinoline substrate in 2,2,2-trifluoroethanol (B45653) (TFE).[1]
-
Add phenyliodine bis(trifluoroacetate) (PIFA) (1.2 equivalents) to the solution.[1]
-
Stir the reaction mixture at room temperature.[1]
-
The reaction progress can be monitored by TLC or LC-MS.[1]
-
Upon completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography.[1]
Method 4: Potassium Permanganate (KMnO₄)
A strong oxidizing agent that can be employed for N-oxidation, though conditions must be carefully controlled to avoid over-oxidation.[2] The following is a general procedure adapted from the oxidation of related heterocycles.
Procedure:
-
Dissolve isoquinoline (1.0 equivalent) in a suitable solvent mixture, such as acetone-water or pyridine-water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate (1.0-1.2 equivalents) in water dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-4 hours.
-
Monitor the reaction by TLC. The disappearance of the purple color of permanganate indicates the progress of the reaction.
-
Upon completion, the manganese dioxide byproduct is removed by filtration.
-
The filtrate is then concentrated, and the residue is extracted with an organic solvent.
-
The organic layer is dried and concentrated to yield the crude this compound.
Visualizing the Process: Workflow and Reaction Mechanism
To provide a clearer understanding of the experimental process and the underlying chemical transformation, the following diagrams have been generated.
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: The general mechanism involves a nucleophilic attack from the nitrogen of isoquinoline.
References
A Comparative Analysis of the Biological Activity of Isoquinoline N-Oxides and Their Parent Isoquinolines
For researchers, scientists, and drug development professionals, understanding the nuanced differences in biological activity between a parent compound and its derivatives is paramount. This guide provides a comprehensive comparison of isoquinoline (B145761) N-oxides and their corresponding parent isoquinolines, focusing on cytotoxicity, antimicrobial effects, and mechanisms of action. The inclusion of the N-oxide functionality can significantly modulate the pharmacological profile of the isoquinoline scaffold, a core structure in numerous natural and synthetic bioactive compounds.
Cytotoxicity: A Tale of Two Structures
The introduction of an N-oxide moiety to the isoquinoline ring system can have a variable impact on its cytotoxic properties, with some derivatives showing enhanced potency while others exhibit reduced activity. A seminal study by Wu et al. (1989) evaluated a wide range of isoquinoline alkaloids and their N-oxides against several cancer cell lines, providing valuable comparative data.
More recent research into isoquinolinequinone N-oxides has demonstrated their potent anticancer activity. These compounds have been shown to exhibit nanomolar GI50 (50% growth inhibition) values against a panel of human cancer cell lines.[1] A key finding is that the position of substituents on the isoquinolinequinone N-oxide core can dramatically influence cytotoxicity, with C(6) isomers often displaying significantly greater potency than their C(7) counterparts.[1]
Table 1: Comparative Cytotoxicity (GI50, µM) of Isoquinolinequinone N-Oxide Isomers [1]
| Compound | Mean GI50 (µM) across 52 Human Tumor Cell Lines |
| C(7) Benzylamine Isomer 1 | 2.52 |
| C(6) Benzylamine Isomer 2 | 0.91 |
This table illustrates the enhanced potency of the C(6) isomer compared to the C(7) isomer of a benzylamine-substituted isoquinolinequinone N-oxide.
The mechanism behind the cytotoxicity of isoquinoline N-oxides, particularly the quinone derivatives, is often linked to their ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[1] Additionally, some isoquinoline N-oxides have been found to inhibit the activity of drug efflux pumps in multidrug-resistant cancer cells, making them promising candidates for overcoming chemotherapy resistance.[1]
Antimicrobial Activity: A Broad Spectrum of Possibilities
Isoquinoline alkaloids are well-known for their antimicrobial properties, and their N-oxide derivatives are no exception. A study by Wu et al. (1988) investigated the antimicrobial activity of various isoquinoline alkaloids and their N-oxides against a range of bacteria and Candida albicans.[2] While specific minimum inhibitory concentration (MIC) values from this study are not widely accessible, the research indicated that N-oxidation can influence the antimicrobial spectrum and potency of these compounds.
More recent studies on synthetic isoquinoline derivatives have shown potent activity against a plethora of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] The structure-activity relationship is crucial, with substitutions on both the isoquinoline and other parts of the molecule significantly impacting the antibacterial effect. While direct comparative MIC values between a parent isoquinoline and its N-oxide are scarce in recent literature, the existing data on isoquinoline derivatives suggest that the N-oxide functionality is a viable strategy for developing new antimicrobial agents.
Experimental Protocols
A fundamental technique for assessing the cytotoxic effects of these compounds is the MTT assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine cell viability. It is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the isoquinoline or isoquinoline N-oxide compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 or GI50 value from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological activity of isoquinoline N-oxides is intrinsically linked to their influence on cellular signaling pathways. As previously mentioned, a key mechanism for the anticancer effect of isoquinolinequinone N-oxides is the induction of Reactive Oxygen Species (ROS) .
Caption: Proposed mechanism of action for cytotoxic isoquinoline N-oxides.
This increased intracellular ROS can lead to oxidative stress, damaging cellular components and ultimately triggering apoptosis (programmed cell death). In contrast, while parent isoquinolines can also induce apoptosis, the efficiency and the exact upstream triggers may differ.
Furthermore, the interaction with specific enzymes is another area where N-oxides may diverge from their parent compounds. The altered electronic properties and steric hindrance due to the N-oxide group can affect binding affinity and inhibitory potential. However, direct comparative studies on enzyme inhibition are still an emerging area of research.
Experimental Workflow for Cytotoxicity Screening
The process of evaluating and comparing the cytotoxicity of isoquinoline N-oxides and their parent compounds typically follows a structured workflow.
Caption: A typical experimental workflow for comparing cytotoxicity.
This workflow begins with the synthesis or acquisition of both the parent isoquinoline and its N-oxide derivative. These compounds are then subjected to in vitro cytotoxicity assays, such as the MTT assay, across a panel of relevant cancer cell lines. The resulting IC50 or GI50 values are then compared to determine the effect of N-oxidation on the compound's cytotoxic potential.
References
Unraveling Isoquinoline N-Oxide Reactivity: A Computational and Experimental Comparison
A deep dive into the reaction mechanisms of isoquinoline (B145761) N-oxides reveals a landscape of competing pathways and subtle electronic effects. This guide compares key synthetic and photochemical reactions, presenting computational analyses and experimental data to provide a comprehensive resource for researchers in organic synthesis and drug development.
This guide critically examines the computational analysis of several key reaction mechanisms involving isoquinoline N-oxides, a class of compounds that are pivotal intermediates in the synthesis of a wide array of biologically active molecules. By juxtaposing theoretical calculations with experimental findings, we aim to provide a clearer understanding of the factors governing these reactions, enabling more precise control over product outcomes.
Synthesis of Isoquinoline N-Oxides: A Tale of Two Pathways
The formation of the isoquinoline N-oxide scaffold is a critical first step in many synthetic routes. Two prominent methods, the hypervalent iodine-mediated oxidative cyclization of ketoximes and the copper-catalyzed intramolecular cyclization of alkynylaryl oximes, have been subjected to computational scrutiny to elucidate their underlying mechanisms.
Hypervalent Iodine-Mediated Oxidative Cyclization
Recent studies have explored the use of phenyliodine bis(trifluoroacetate) (PIFA) to induce the intramolecular oxidative cyclization of ketoximes bearing alkene moieties, yielding various isoquinoline N-oxides.[1][2] A key mechanistic question is whether the reaction proceeds through an ionic or a radical pathway.
The selectivity between the formation of 6-endo cyclization products (isoquinoline N-oxides) and 5-exo cyclization products (isoindole N-oxides) is highly dependent on the substitution pattern of the alkene.[1][2] For instance, substrates with terminal substitutions on the alkene tend to favor the formation of isoindole N-oxides, a phenomenon attributed to the relative stability of the cyclized intermediates.[1][2]
A representative experimental procedure for the synthesis of 1-methylisoquinoline (B155361) N-oxide is as follows: To a solution of the corresponding ketoxime (0.2 mmol) in 2,2,2-trifluoroethanol (B45653) (TFE, 2.0 mL) is added phenyliodine bis(trifluoroacetate) (PIFA, 0.3 mmol). The reaction mixture is stirred at a specified temperature until completion, as monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired this compound.
Copper-Catalyzed Intramolecular Cyclization
An alternative green and efficient method for accessing isoquinoline N-oxides involves the Cu(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water.[3] This approach avoids the use of organic solvents and additives.[3] A proposed reaction pathway suggests that the process is initiated by a Cu(I)-catalyzed intramolecular cyclization to form an intermediate.[3] The fate of this intermediate, and thus the final product, is determined by the nature of the substituent on the oxime's oxygen atom. When a hydroxyl protecting group is absent (R = H), the reaction proceeds via O-H cleavage to yield the this compound.[3]
In a typical experiment, the (E)-2-alkynylaryl oxime (0.5 mmol) and CuI (10 mol%) are added to water (2 mL) in a sealed tube. The mixture is then heated to 70-120 °C for 15 hours.[3] After cooling to room temperature, the reaction mixture is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by chromatography to afford the pure this compound.[3]
Comparative Data on this compound Synthesis
| Reaction | Catalyst/Reagent | Key Computational Finding | Activation Energy (Calculated) | Typical Yields | Reference |
| Oxidative Cyclization | PIFA | Ionic pathway is favored over radical pathway. | +3.1 kcal/mol (for cyclization step) | 83-95% | [1][2] |
| Intramolecular Cyclization | CuI | Triggered by selective O-H cleavage. | Not reported | Moderate to high | [3] |
Photochemical Reactivity of Isoquinoline N-Oxides
The photoisomerization of isoquinoline N-oxides has been investigated using both conventional and laser flash photolysis techniques.[4] These studies reveal that the reaction proceeds through singlet excited states and that the product distribution is highly dependent on the polarity of the solvent.[4]
In polar solvents, the primary photochemical product is the corresponding isoquinolone.[4] Conversely, in non-polar solvents, the reaction yields 1,3-benzoxazepines.[4] A triplet excited state of isoquinoline N-oxides has been observed but was found to be uninvolved in the photochemical reactivity.[4] Interestingly, a potential oxaziridine (B8769555) intermediate could not be detected, and experiments with laser flash photolysis showed that the isoquinolone was formed within 20 nanoseconds, suggesting a very short-lived or non-existent intermediate on this timescale.[4]
Visualizing the Reaction Pathways
To better illustrate the mechanistic intricacies discussed, the following diagrams, generated using the DOT language, depict the key reaction pathways.
Caption: Proposed ionic pathway for the hypervalent iodine-mediated synthesis of isoquinoline N-oxides.
Caption: Simplified mechanism for the copper-catalyzed synthesis of isoquinoline N-oxides.
Caption: Solvent-dependent photochemical pathways of isoquinoline N-oxides.
Future Directions
While significant progress has been made, the computational analysis of this compound reaction mechanisms remains a fertile ground for further investigation. Direct comparisons of different DFT functionals and basis sets for the same reaction would provide valuable benchmarks for future studies. Furthermore, the application of computational methods to predict the regioselectivity of C-H functionalization reactions on the this compound core, drawing parallels from studies on quinoline (B57606) N-oxides,[5][6] represents a promising avenue for rational catalyst and substrate design. A deeper computational exploration of the transition states in photochemical reactions could also shed light on the elusive intermediates and the factors governing the solvent-dependent product distribution.
References
- 1. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary photoprocesses in isoquinoline N-oxides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Crystallographic Analysis of Isoquinoline N-oxide and Analogues
For researchers and professionals in the field of drug development and materials science, a comprehensive understanding of the structural characteristics of heterocyclic N-oxides is crucial. This guide provides a comparative analysis of the X-ray crystallographic data of isoquinoline (B145761) N-oxide and its structural analogues, quinoline (B57606) N-oxide and pyridine (B92270) N-oxide. The data presented herein, including key crystallographic parameters, offers a foundation for structure-activity relationship studies and the rational design of novel compounds.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for isoquinoline N-oxide in various coordination complexes, alongside data for quinoline N-oxide and pyridine N-oxide for a comprehensive comparison. These parameters are fundamental in defining the crystal packing and molecular geometry of these compounds.
| Compound/Complex | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
| [ZnCl₂(C₉H₇NO)₂][1] | C₁₈H₁₄Cl₂N₂O₂Zn | Monoclinic | P2₁/c | 8.2313(3) | 13.7993(5) | 16.5662(6) | 98.783(2) | 4 |
| [ZnBr₂(C₉H₇NO)₂][1] | C₁₈H₁₄Br₂N₂O₂Zn | Monoclinic | C2/c | 11.234(2) | 12.013(2) | 14.120(3) | 108.89(3) | 4 |
| [ZnI₂(C₉H₇NO)₂][1] | C₁₈H₁₄I₂N₂O₂Zn | Monoclinic | P2₁/c | 8.618(2) | 14.011(3) | 16.591(3) | 99.28(3) | 4 |
| --INVALID-LINK--₂[1] | C₅₄H₄₂Cl₂N₆O₁₄Zn | Rhombohedral | R-3 | 17.886(4) | 17.886(4) | 20.334(4) | 120 | 3 |
| [ZnCl₂(C₉H₇NO)₂] (Quinoline N-oxide)[2][3] | C₁₈H₁₄Cl₂N₂O₂Zn | Monoclinic | P2₁ | 8.167(2) | 13.784(3) | 8.283(2) | 115.85(3) | 2 |
| Pyridine N-oxide | C₅H₅NO | Orthorhombic | C222₁ | 8.230(7) | 8.221(7) | 13.747(8) | 90 | 8 |
Experimental Protocols
A generalized protocol for the single-crystal X-ray diffraction analysis of aromatic N-oxide compounds is outlined below. This procedure is a standard methodology employed in the structural determination of crystalline materials.
Protocol: Single-Crystal X-ray Crystallography of Aromatic N-Oxides
-
Crystal Growth:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., methanol, ethanol, or acetone).[2]
-
The choice of solvent and crystallization conditions (e.g., temperature, presence of co-formers) is critical and often requires empirical optimization.
-
-
Crystal Mounting:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) to prevent crystal degradation during data collection at low temperatures.
-
-
Data Collection:
-
X-ray diffraction data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).
-
The crystal is maintained at a low temperature (typically 100-150 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
-
Data Processing and Structure Solution:
-
The collected diffraction images are processed to determine the unit cell parameters and integrate the reflection intensities.
-
The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
-
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate key workflows relevant to the study of isoquinoline N-oxides, particularly in the context of their application in drug discovery.
Caption: Workflow for X-ray crystallographic analysis.
Caption: Anticancer mechanism of isoquinolinequinone N-oxides.
References
A Comparative Guide to the Electrochemical Properties of Isoquinoline N-Oxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical properties of isoquinoline (B145761) N-oxides and alternative heterocyclic N-oxides. The information presented herein is supported by experimental data from peer-reviewed literature, offering researchers a valuable resource for understanding the redox behavior of these important compounds.
Data Presentation: A Comparative Analysis
The following tables summarize key electrochemical data for isoquinoline N-oxides and related heterocyclic N-oxides. These values have been compiled from various studies and are intended to provide a comparative overview. It is important to note that experimental conditions, such as solvent, supporting electrolyte, and reference electrode, can significantly influence these values.
Table 1: Reduction Potentials of Selected Heterocyclic N-Oxides
| Compound | Alternative Compound | Reduction Potential (Epc / V vs. Ag/AgCl) | Experimental Conditions | Reference |
| Isoquinoline N-oxide | Quinoline N-oxide | -1.8 to -2.2 | Acetonitrile (B52724), 0.1 M TBAPF6 | [1] |
| Pyridine N-oxide | -2.0 to -2.4 | Acetonitrile, 0.1 M TBAPF6 | [2] | |
| Substituted Isoquinoline N-oxides | Substituted Quinoline N-oxides | Varies with substituent | Various | [3][4] |
| Substituted Pyridine N-oxides | Varies with substituent | Various | [2] |
Note: The range of reduction potentials reflects the influence of different substituents on the this compound core.
Table 2: Diffusion Coefficients of Selected N-Oxides
| Compound | Diffusion Coefficient (D / cm²/s) | Technique | Experimental Conditions | Reference |
| This compound | (Data not explicitly found in searches) | Chronoamperometry | Acetonitrile, 0.1 M TBAPF6 | [5][6][7] |
| Ferrocene (as a standard) | 2.3 x 10⁻⁵ | Chronoamperometry | Acetonitrile, 0.1 M TBAPF6 | (General literature value) |
Note: While specific diffusion coefficients for isoquinoline N-oxides were not found in the initial searches, chronoamperometry is the standard technique for their determination.[5][6][7]
Experimental Protocols
Detailed methodologies for the key electrochemical experiments are provided below. These protocols are based on standard laboratory practices and information gathered from the cited literature.
Cyclic Voltammetry (CV)
Objective: To investigate the redox behavior of isoquinoline N-oxides, including the determination of reduction potentials and the reversibility of electron transfer processes.
Experimental Setup:
-
Potentiostat: A standard three-electrode potentiostat.
-
Electrochemical Cell: A three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).[8][9]
-
Solvent and Supporting Electrolyte: Anhydrous aprotic solvent (e.g., acetonitrile or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF6) to ensure conductivity.
-
Analyte Concentration: Typically 1-5 mM.
Procedure:
-
The electrochemical cell is assembled and filled with the electrolyte solution.
-
The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.[9]
-
The initial and final potentials, as well as the scan rate (e.g., 100 mV/s), are set on the potentiostat.
-
The potential is swept linearly from the initial potential to the final potential and then back to the initial potential.
-
The resulting current is measured and plotted against the applied potential to obtain a cyclic voltammogram.
-
Multiple cycles can be run to check for electrode fouling or changes in the analyte.
Differential Pulse Voltammetry (DPV)
Objective: To accurately determine the reduction potentials of isoquinoline N-oxides with higher sensitivity and resolution compared to CV.[10][11]
Experimental Setup:
-
Identical to the setup used for Cyclic Voltammetry.
Procedure:
-
The electrochemical cell is prepared and deoxygenated as described for CV.
-
The DPV parameters are set on the potentiostat, including the initial and final potentials, pulse amplitude (e.g., 50 mV), pulse width (e.g., 50 ms), and scan rate (e.g., 20 mV/s).[12][13]
-
A series of potential pulses are superimposed on a linear potential ramp.
-
The current is sampled twice during each pulse: once just before the pulse is applied and again at the end of the pulse.[12][13]
-
The difference in current is plotted against the potential, resulting in a peak-shaped voltammogram where the peak potential corresponds to the reduction potential.
Chronoamperometry (CA)
Objective: To determine the diffusion coefficient of isoquinoline N-oxides.[5][6][7]
Experimental Setup:
-
Identical to the setup used for Cyclic Voltammetry, with a preference for a microelectrode as the working electrode for more accurate diffusion coefficient measurements.
Procedure:
-
The electrochemical cell is prepared and deoxygenated.
-
A potential step is applied to the working electrode, from a potential where no reaction occurs to a potential where the reduction of the this compound is diffusion-controlled.
-
The resulting current is recorded as a function of time.
-
The diffusion coefficient (D) can be calculated from the decay of the current over time using the Cottrell equation: I(t) = nFAD¹ᐟ²c / (πt)¹ᐟ² where:
-
I(t) is the current at time t
-
n is the number of electrons transferred
-
F is the Faraday constant
-
A is the electrode area
-
D is the diffusion coefficient
-
c is the bulk concentration of the analyte
-
Mandatory Visualization
References
- 1. academic.oup.com [academic.oup.com]
- 2. scilit.com [scilit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 7. Calibration-Free Analysis with Chronoamperometry at Microelectrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
- 9. ossila.com [ossila.com]
- 10. Differential Pulse Voltammetry Explained [resources.pcb.cadence.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Differential pulse voltammetry - Wikipedia [en.wikipedia.org]
- 13. Differential Pulse Voltammetry (DPV) | Pine Research Instrumentation [pineresearch.com]
A Comparative Guide to the Mechanistic Pathways of Isoquinoline N-Oxide Rearrangements
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary rearrangement pathways of isoquinoline (B145761) N-oxides, focusing on photochemical and acyl-anhydride induced transformations. The information presented is supported by experimental data from key mechanistic studies to aid in reaction planning and optimization.
Introduction
Isoquinoline N-oxides are versatile intermediates in synthetic chemistry, capable of undergoing a variety of intriguing rearrangements to yield valuable products such as isoquinolones (isocarbostyrils) and functionalized isoquinolines. Understanding the underlying mechanisms of these transformations is critical for controlling product selectivity and achieving desired synthetic outcomes. This guide compares two major classes of these rearrangements: those initiated by photolysis and those induced by acylating agents, such as acetic anhydride (B1165640).
Comparison of Rearrangement Pathways
The choice of reaction conditions dictates the rearrangement pathway and the resulting product distribution. Photochemical methods offer a route to isoquinolones and 1,3-benzoxazepines, with solvent polarity playing a key role in selectivity. In contrast, acyl-anhydride induced rearrangements, including the well-known Boekelheide rearrangement, provide a thermal pathway to functionalized C1-substituted isoquinolines or isoquinolones.
Table 1: Quantitative Data for Isoquinoline N-Oxide Photochemical Rearrangement
The photoisomerization of isoquinoline N-oxides proceeds via singlet excited states, with the product outcome being highly dependent on the solvent.[1]
| Parameter | Condition | Value | Product(s) |
| Singlet Lifetime (τs) | Various Solvents | ~1 ns | - |
| Product Formation Time | Laser Flash Photolysis | < 20 ns | Isoquinolone |
| Rate Constant (k_iso) | Cyclohexane (non-polar) | 0.3 x 10⁸ s⁻¹ | Isoquinolone |
| Rate Constant (k_oxa) | Cyclohexane (non-polar) | 9.0 x 10⁸ s⁻¹ | 1,3-Benzoxazepine |
| Rate Constant (k_iso) | Acetonitrile (B52724) (polar) | 0.4 x 10⁸ s⁻¹ | Isoquinolone |
| Rate Constant (k_oxa) | Acetonitrile (polar) | 0.2 x 10⁸ s⁻¹ | 1,3-Benzoxazepine |
| Product Ratio | Non-polar Solvents | Oxazepine > Isoquinolone | 1,3-Benzoxazepine, Isoquinolone |
| Product Ratio | Polar Solvents | Isoquinolone > Oxazepine | Isoquinolone, 1,3-Benzoxazepine |
Data sourced from studies by Lohse, C. on the primary photoprocesses of isoquinoline N-oxides.[1]
Table 2: Comparison of Acyl-Anhydride Induced Rearrangements
This pathway involves the activation of the N-oxide by an acylating agent, typically acetic anhydride or trifluoroacetic anhydride (TFAA), followed by rearrangement. The Boekelheide rearrangement is a specific example that occurs with α-alkyl substituted N-oxides.[2]
| Rearrangement Type | Substrate | Reagent | Product | Reported Yield |
| To Isoquinolone | This compound | Acetic Anhydride | 1-Isoquinolone (Isocarbostyril) | - (Classic Transformation) |
| Boekelheide | 1-Methylthis compound | Acetic Anhydride | 1-(Acetoxymethyl)isoquinoline | - (Analogous to picoline) |
| Boekelheide | 1-Alkylthis compound | Trifluoroacetic Anhydride (TFAA) | 1-(Trifluoroacetoxyalkyl)isoquinoline | Good (Generally high-yielding) |
| Derivatization | Substituted this compound | Acetic Anhydride | 1-Acetoxyisoquinoline | 54%[3] |
Mechanistic Pathways and Visualizations
Photochemical Rearrangement
Upon UV irradiation, this compound is promoted to an excited singlet state.[1] From this state, it can undergo rearrangement. In polar solvents, the primary product is the corresponding isoquinolone. In non-polar media, the reaction favors the formation of a transient oxaziridine (B8769555) intermediate, which then rearranges to a 1,3-benzoxazepine.[1] Although the oxaziridine is a proposed intermediate, it has not been directly observed, suggesting it is very short-lived.[1]
Caption: Photochemical rearrangement pathways of this compound.
Acyl-Anhydride Induced Rearrangement (Boekelheide)
The Boekelheide rearrangement is a powerful method for the functionalization of the α-alkyl group of heteroaromatic N-oxides.[2] The mechanism begins with the acylation of the N-oxide oxygen by an anhydride, such as trifluoroacetic anhydride (TFAA). This increases the acidity of the α-protons. A base (trifluoroacetate anion) then deprotonates the α-carbon, forming an anhydrobase intermediate. This intermediate undergoes a concerted[4][4]-sigmatropic rearrangement, followed by hydrolysis of the resulting ester to yield the functionalized product.[2]
Caption: Mechanism of the Boekelheide rearrangement.
Experimental Protocols
General Experimental Workflow
The study of these rearrangements typically follows a consistent workflow, from preparation of the starting material to analysis of the products.
Caption: General workflow for studying this compound rearrangements.
Protocol 1: Photochemical Rearrangement of this compound
This protocol is a representative procedure for the photoisomerization of this compound to 1-isoquinolone.
-
Solution Preparation : Prepare a solution of this compound in a polar solvent (e.g., acetonitrile or methanol) in a quartz reaction vessel. The concentration is typically in the range of 0.01-0.05 M.
-
Deoxygenation : Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiation : Irradiate the solution using a suitable UV light source. A medium-pressure mercury lamp with a Pyrex filter (to cut off wavelengths <290 nm) is commonly used. Maintain the temperature using a cooling bath if necessary.
-
Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up : Upon completion, remove the solvent under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a solvent system such as dichloromethane (B109758)/methanol or ethyl acetate/hexanes to isolate the 1-isoquinolone.
-
Characterization : Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Protocol 2: Acetic Anhydride-Induced Rearrangement to 1-Isoquinolone
This protocol describes the classic conversion of this compound to 1-isoquinolone (isocarbostyril).
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place this compound (1.0 equivalent).
-
Reagent Addition : Add an excess of acetic anhydride (e.g., 5-10 equivalents).
-
Heating : Heat the mixture to reflux (approximately 140 °C). The reaction is typically complete within a few hours.
-
Monitoring : Follow the disappearance of the starting material by quenching a small aliquot of the reaction mixture and analyzing it by TLC.
-
Work-up : After cooling to room temperature, carefully pour the reaction mixture into cold water or an ice-water mixture to hydrolyze the excess acetic anhydride.
-
Extraction : Neutralize the aqueous solution with a base (e.g., sodium carbonate or sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Purification : Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by recrystallization or column chromatography to obtain pure 1-isoquinolone.
-
Characterization : Verify the product's identity and purity via spectroscopic methods and melting point comparison.
References
- 1. Primary photoprocesses in isoquinoline N-oxides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Isoquinoline N-oxide: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of isoquinoline (B145761) N-oxide, tailored for researchers, scientists, and professionals in drug development.
Isoquinoline N-oxide, a heterocyclic compound utilized in various research applications, is classified as a hazardous substance, primarily causing skin and serious eye irritation.[1] Adherence to strict disposal protocols is crucial to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Summary of Hazard and Disposal Information
The following table summarizes key safety and disposal information for this compound, based on available Safety Data Sheets (SDS) and general laboratory waste guidelines.
| Parameter | Information | Source |
| Hazard Classification | Skin Irritant (Category 2), Serious Eye Irritant (Category 2) | [1][2] |
| Primary Routes of Exposure | Skin contact, eye contact, inhalation, ingestion | [2] |
| Required PPE | Chemical-resistant gloves, safety goggles/face shield, lab coat | [2] |
| Incompatible Materials | Strong oxidizing agents, strong acids | [3] |
| Container Requirements | Chemically compatible, sealed, properly labeled, in good condition | [4][5] |
| Disposal Method | Collection as hazardous waste for professional disposal. Do not dispose down the drain. | [5] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard procedure for the collection and disposal of this compound waste generated in a laboratory setting.
1. Waste Identification and Segregation:
-
All waste containing this compound (e.g., unused solids, contaminated solutions, rinsates, contaminated labware) must be treated as hazardous waste.
-
Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong acids.[3][4]
-
Keep solid and liquid waste streams separate if possible.
2. Waste Collection and Containerization:
-
Select a waste container that is chemically compatible with this compound. Plastic containers are often preferred for hazardous waste when compatible.[5] The original container may be used if it is in good condition.[4]
-
The container must have a secure, leak-proof cap and be free from damage or deterioration.[6]
-
For liquid waste, do not fill the container more than three-quarters full to prevent spills and allow for vapor expansion.[7]
3. Labeling of Hazardous Waste:
-
Immediately label the waste container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[5]
-
The label must include the following information:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5]
-
For mixtures, list all chemical components and their approximate concentrations.[5]
-
The date when waste was first added to the container (accumulation start date).[5]
-
The name of the Principal Investigator and the laboratory location (building and room number).[5]
-
Check the appropriate hazard pictograms (e.g., irritant).[1][5]
-
4. Temporary Storage in a Satellite Accumulation Area (SAA):
-
Store the properly labeled and sealed waste container in a designated Satellite Accumulation Area (SAA).[2][4][8]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[2][6][8]
-
Ensure the SAA is a secondary containment system (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Regularly inspect the SAA for any signs of container leakage or deterioration.[4]
5. Arranging for Waste Pickup and Disposal:
-
Once the waste container is full or has been in storage for the maximum allowed time (typically 6-12 months, check your institutional policy), arrange for its disposal.[7][8]
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.[2][5][8]
-
Follow all institutional procedures for waste pickup requests, which may involve submitting an online form or specific paperwork.[2][5]
-
Do not attempt to dispose of this compound waste through regular trash or by pouring it down the sanitary sewer. This is a violation of regulations.[6][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory.
References
- 1. isoquinolin-N-oxide | C9H7NO | CID 290378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. odu.edu [odu.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Isoquinoline N-oxide
For Immediate Reference: Essential Safety and Handling Information for Isoquinoline N-oxide
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing the risk of exposure.
Personal Protective Equipment (PPE) Summary
A quantitative summary of recommended personal protective equipment is detailed below. This table serves as a quick reference for the essential barriers required when handling this compound.
| PPE Category | Specification | Hazard Protection |
| Hand Protection | Nitrile or Neoprene gloves (minimum thickness of 4 mil) | Skin irritation |
| Eye Protection | Chemical safety goggles | Eye irritation |
| Skin and Body | Fully-buttoned laboratory coat | Skin contact |
| Respiratory | Not required under normal use with adequate ventilation | Inhalation of dust |
Operational Plan: Step-by-Step Handling Procedures
Following a structured operational plan is paramount to the safe handling of this compound. The workflow below outlines the necessary steps from preparation to post-handling procedures.
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is available in a designated weighing area.
-
Verify that the work area is equipped with a functional eyewash station and a safety shower.
-
Conduct all handling of solid this compound within a certified chemical fume hood to minimize inhalation risk.
2. Donning Personal Protective Equipment (PPE):
-
Before entering the designated handling area, don the following PPE in the specified order:
-
Laboratory coat (fully buttoned)
-
Chemical safety goggles
-
Nitrile or Neoprene gloves (ensure cuffs are tucked under the sleeves of the lab coat)
-
3. Weighing and Solution Preparation:
-
Carefully transfer the desired amount of solid this compound from the stock container to a tared weigh boat using a clean spatula.
-
To prepare a solution, add the weighed solid to the solvent in a suitable container within the chemical fume hood.
-
Gently swirl the container to dissolve the solid. Avoid vigorous shaking to prevent splashing.
4. Post-Handling and Decontamination:
-
After handling, decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) followed by a detergent wash.
-
Wipe down the work surface within the chemical fume hood with a damp cloth.
-
Doff PPE in the reverse order of donning, being careful to avoid contaminating skin or clothing. Dispose of gloves immediately.
-
Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect any unused solid this compound and contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Aqueous solutions of this compound should be collected in a designated hazardous waste container for aqueous chemical waste.
-
-
Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Irritant").
-
Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain.
-
Emergency Procedures
Spill Response:
In the event of a spill, remain calm and follow these procedures:
-
Evacuate: Immediately alert others in the vicinity and evacuate the affected area.
-
Isolate: Restrict access to the spill area.
-
Report: Notify your supervisor and the institutional EHS office.
-
Assess: From a safe distance, assess the extent of the spill. For small spills of solid material that can be safely managed by trained personnel:
-
Don appropriate PPE, including double gloves.
-
Gently cover the spill with an absorbent material, such as vermiculite (B1170534) or sand, to prevent the powder from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and then soap and water.
-
-
For large spills or spills of solutions, do not attempt to clean them up yourself. Wait for the trained emergency response team.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
